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  • Product: 2-bromo-N-(3-methylphenyl)propanamide
  • CAS: 630119-85-6

Core Science & Biosynthesis

Foundational

A-Z Guide to the Synthesis of 2-bromo-N-(3-methylphenyl)propanamide from m-Toluidine

Authored for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-(3-methylphenyl)propanamide, a valuable building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-(3-methylphenyl)propanamide, a valuable building block in medicinal chemistry and materials science. This document outlines the chemical principles, a detailed experimental protocol, and critical safety considerations for the successful and safe execution of this synthesis.

Strategic Approach to Synthesis

The formation of 2-bromo-N-(3-methylphenyl)propanamide from m-toluidine is fundamentally an amide bond formation reaction. The most direct and efficient method is the acylation of the primary amine (m-toluidine) using an activated carboxylic acid derivative, specifically an acyl chloride.

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is the nucleophilic acyl substitution reaction.[1][2] In this process, the nitrogen atom of m-toluidine, acting as a nucleophile due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride.[3][4] This reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion—an excellent leaving group—to form the stable amide product.[2][3][4]

The general mechanism involves an addition-elimination pathway.[2][3] The amine adds to the carbonyl group, breaking the pi bond, followed by the elimination of the chloride and a proton to yield the final amide.[5]

Reagent Selection Rationale
  • m-Toluidine: The nucleophilic starting material containing the required N-(3-methylphenyl) moiety.

  • 2-Bromopropanoyl chloride: The electrophilic acylating agent. As an acyl chloride, it is highly reactive towards nucleophiles, facilitating the reaction under mild conditions.[3][4]

  • Base (e.g., Triethylamine or Pyridine): A non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Aprotic Solvent (e.g., Dichloromethane, Tetrahydrofuran): An inert solvent is required to dissolve the reactants without participating in the reaction.

Detailed Experimental Protocol

This section provides a step-by-step guide for the laboratory synthesis of 2-bromo-N-(3-methylphenyl)propanamide.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Quantity (mmol)Volume / Mass
m-Toluidine108-44-1107.1520.02.14 g (2.13 mL)
2-Bromopropanoyl chloride7148-74-5171.4221.0 (1.05 eq)3.60 g (2.35 mL)
Triethylamine121-44-8101.1922.0 (1.1 eq)2.23 g (3.07 mL)
Dichloromethane (DCM)75-09-284.93-~100 mL
Saturated NaHCO₃(aq)---~50 mL
Brine (Saturated NaCl)---~50 mL
Anhydrous MgSO₄ or Na₂SO₄---As needed
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purify Purification prep1 Dissolve m-toluidine & Et3N in DCM in a flask prep2 Cool flask to 0 °C in an ice bath prep1->prep2 reac1 Add 2-bromopropanoyl chloride solution dropwise via funnel prep2->reac1 Start Addition reac2 Stir at 0 °C for 30 min reac1->reac2 reac3 Allow to warm to room temp and stir for 2-4 hours reac2->reac3 work1 Transfer to separatory funnel reac3->work1 Reaction Complete work2 Wash with sat. NaHCO3 (aq) work1->work2 work3 Wash with Brine work2->work3 work4 Dry organic layer (MgSO4) work3->work4 work5 Filter and concentrate via rotary evaporator work4->work5 purify1 Recrystallize crude solid (e.g., from ethanol/water) work5->purify1 Crude Product purify2 Collect pure crystals by vacuum filtration purify1->purify2 end Pure Product purify2->end Final Product

Caption: Experimental workflow for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-toluidine (2.14 g, 20.0 mmol) and triethylamine (2.23 g, 22.0 mmol) in 50 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Acyl Chloride: Dissolve 2-bromopropanoyl chloride (3.60 g, 21.0 mmol) in 20 mL of anhydrous dichloromethane and add this solution to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acid) and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure 2-bromo-N-(3-methylphenyl)propanamide. A similar protocol involving THF as a solvent has been described for related amide syntheses.[6]

Safety and Handling

It is imperative to conduct a thorough risk assessment before beginning this procedure. All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • m-Toluidine: Toxic by ingestion, inhalation, and skin absorption.[7] It is also a combustible liquid.[7]

  • 2-Bromopropanoyl chloride: Corrosive and causes severe skin burns and eye damage.[8][9] It is a flammable liquid and reacts with water.[8][9]

  • Triethylamine: Flammable and corrosive. Causes severe skin and eye irritation.

  • Dichloromethane: A volatile solvent with potential health risks upon prolonged exposure.

Product Characterization

The identity and purity of the synthesized 2-bromo-N-(3-methylphenyl)propanamide (MW: 242.11 g/mol ) should be confirmed using standard analytical techniques.[10]

Expected Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₀H₁₂BrNO[10]
Molecular Weight 242.11 g/mol [10]
Appearance White to off-white solid
Melting Point Varies; requires experimental determination
Spectroscopic Analysis
  • ¹H NMR: Expect signals corresponding to the aromatic protons of the tolyl group, the methine proton adjacent to the bromine, the methyl group on the propanamide chain, the tolyl methyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • IR Spectroscopy: Look for a strong absorption band around 1650-1680 cm⁻¹ for the amide C=O stretch and a band around 3250-3350 cm⁻¹ for the N-H stretch.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Conclusion

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide via nucleophilic acyl substitution of m-toluidine with 2-bromopropanoyl chloride is a reliable and efficient method. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful outcome. The protocol described provides a solid foundation for researchers requiring this versatile chemical intermediate for further synthetic applications.

References

  • Filo. (2023, November 17). Describe the nucleophilic substitution reaction of acyl chlorides. [Online].
  • Pearson. Nucleophilic Acyl Substitution. [Online].
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Online].
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromopropionyl chloride. [Online].
  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). [Online].
  • Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Acid Chlorides. YouTube. [Online].
  • Quora. (2014, July 24). What is the mechanism to nucleophilic acyl substitution? [Online].
  • PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. [Online].
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - m-Toluoyl chloride. [Online].
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - m-Toluidine. [Online].
  • Sigma-Aldrich. (2024, September 5). SAFETY DATA SHEET. [Online].
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 2-Bromopropionyl chloride. [Online].
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PubMed Central. [Online].

Sources

Exploratory

An In-depth Technical Guide to 2-bromo-N-(3-methylphenyl)propanamide: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals Introduction 2-bromo-N-(3-methylphenyl)propanamide is a halogenated amide of significant interest within synthetic organic chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(3-methylphenyl)propanamide is a halogenated amide of significant interest within synthetic organic chemistry and drug discovery. Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a substituted aromatic ring, presents a versatile scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and essential safety and handling procedures.

Chemical Structure and Properties

The molecular architecture of 2-bromo-N-(3-methylphenyl)propanamide is foundational to its reactivity and potential applications. The presence of a stereocenter at the alpha-carbon, the electrophilic nature of the carbon-bromine bond, and the electronic characteristics of the N-(3-methylphenyl) group collectively define its chemical behavior.

Visualization of the Core Structure

Caption: 2D Chemical Structure of 2-bromo-N-(3-methylphenyl)propanamide.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-N-(3-methylphenyl)propanamide is provided in the table below. These values are critical for designing experimental conditions, such as solvent selection and purification methods.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOChemchart[1]
Molecular Weight 242.116 g/mol Chemchart[1]
CAS Number 630119-85-6Chemchart[1]
Boiling Point (Estimated) 302.9 °CChemchart[1]
Melting Point (Estimated) 129 °CChemchart[1]
Density (Estimated) 1.44 g/cm³Chemchart[1]
Water Solubility (Estimated) 81.68 mg/LChemchart[1]

Synthesis of 2-bromo-N-(3-methylphenyl)propanamide

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide is most commonly achieved through the acylation of m-toluidine with 2-bromopropionyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a robust and well-established method for amide bond formation.[1]

Synthetic Pathway Overview

Synthesis_Pathway reactant1 m-Toluidine product 2-bromo-N-(3-methylphenyl)propanamide reactant1->product Acylation reactant2 2-Bromopropionyl chloride reactant2->product

Caption: Reaction scheme for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide.

Experimental Protocol

This protocol details a representative procedure for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide.

Materials:

  • m-Toluidine

  • 2-Bromopropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-toluidine (1.0 equivalent) in anhydrous dichloromethane. Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve 2-bromopropionyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 2-bromopropionyl chloride solution dropwise to the stirred m-toluidine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-bromo-N-(3-methylphenyl)propanamide.

Safety and Handling

Due to the presence of a bromine atom, 2-bromo-N-(3-methylphenyl)propanamide should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, general guidelines for handling halogenated organic compounds should be strictly followed.

Precautions for Safe Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[2]

  • Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry and well-ventilated area.[2]

  • Keep away from heat, sparks, and open flames.

  • Incompatible materials include strong oxidizing agents and strong bases.

First-Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

  • In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes. Get medical attention.

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Get medical attention.

Potential Applications and Research Directions

While specific, large-scale applications of 2-bromo-N-(3-methylphenyl)propanamide are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activity. For instance, related salicylanilide derivatives have been investigated for their antimicrobial properties. The reactive C-Br bond also makes it a valuable intermediate in organic synthesis, allowing for further functionalization through nucleophilic substitution reactions to create a library of derivative compounds for screening in drug discovery programs.

Conclusion

2-bromo-N-(3-methylphenyl)propanamide is a valuable chemical entity with a straightforward synthetic route. Its properties and reactive handles make it a compound of interest for further investigation, particularly in the fields of medicinal chemistry and materials science. Adherence to proper safety protocols is paramount when handling this and other halogenated organic compounds.

References

  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Available at: [Link]

Sources

Foundational

"2-bromo-N-(3-methylphenyl)propanamide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-bromo-N-(3-methylphenyl)propanamide. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-bromo-N-(3-methylphenyl)propanamide. This document is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, from its fundamental properties to its synthesis and potential applications. In the landscape of medicinal chemistry and organic synthesis, α-haloamides are a class of compounds that serve as versatile intermediates. Their inherent reactivity, stemming from the presence of a halogen atom alpha to a carbonyl group, makes them valuable precursors for a variety of molecular scaffolds. This guide aims to be a practical resource, blending established chemical principles with actionable protocols and safety considerations to empower your research and development endeavors.

Compound Identification and Properties

CAS Number: 630119-85-6[1]

Molecular Formula: C₁₀H₁₂BrNO

Molecular Weight: 242.116 g/mol [1]

Physicochemical Properties
PropertyEstimated ValueSource
Boiling Point302.9 °C - 359.77 °CEPA T.E.S.T., EPI Suite[1]
Melting Point129 °CEPI Suite[1]
Density1.44 g/cm³EPA T.E.S.T.[1]
Water Solubility81.68 mg/L - 101.71 mg/LEPA T.E.S.T., EPI Suite[1]
LogP2.1XLogP3[2]

These estimations suggest that 2-bromo-N-(3-methylphenyl)propanamide is a solid at room temperature with limited water solubility and a preference for octanol, indicating its relatively nonpolar nature.

Synthesis of 2-bromo-N-(3-methylphenyl)propanamide

The most direct and common method for the synthesis of N-aryl-α-bromoamides is the Schotten-Baumann reaction. This involves the acylation of an amine with an acyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Synthetic Pathway

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide is achieved by the reaction of m-toluidine with 2-bromopropionyl chloride.

G cluster_reactants Reactants m_toluidine m-Toluidine product 2-bromo-N-(3-methylphenyl)propanamide m_toluidine->product bromopropionyl_chloride 2-Bromopropionyl Chloride bromopropionyl_chloride->product hcl HCl product->hcl - base Base (e.g., Pyridine, Triethylamine) base->product +

Caption: Synthetic pathway for 2-bromo-N-(3-methylphenyl)propanamide.

Experimental Protocol

This protocol is a representative procedure based on standard Schotten-Baumann conditions and may require optimization.

Materials:

  • m-Toluidine

  • 2-Bromopropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine or Triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-toluidine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve 2-bromopropionyl chloride (1.05 equivalents) in anhydrous dichloromethane in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl to remove excess amine and base, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

While a dedicated, experimentally verified spectrum for 2-bromo-N-(3-methylphenyl)propanamide is not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (C2, C4, C5, C6)7.0 - 7.5Multiplet4H
Amide-H7.5 - 8.5Singlet (broad)1H
CH-Br4.5 - 4.8Quartet1H
Aromatic-CH₃2.3 - 2.4Singlet3H
CH-CH₃1.8 - 2.0Doublet3H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168 - 172
Aromatic C-N138 - 142
Aromatic C-CH₃137 - 140
Aromatic C-H120 - 130
CH-Br45 - 55
Aromatic-CH₃20 - 25
CH-CH₃20 - 25
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amide functional group and the aromatic ring.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
N-HStretch3250 - 3350 (broad)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=O (amide I)Stretch1650 - 1680 (strong)
N-H (amide II)Bend1510 - 1550
C-NStretch1200 - 1300
C-BrStretch500 - 600
Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, N-aryl amides typically undergo fragmentation at the amide bond.

  • Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) will be observed at m/z 241 and 243 with a roughly 1:1 intensity ratio.

  • Major Fragments:

    • Cleavage of the C-Br bond leading to a fragment at m/z 162.

    • Cleavage of the amide C-N bond can lead to fragments corresponding to the acylium ion and the anilinium radical cation.

    • Further fragmentation of the aromatic ring.

Reactivity and Applications in Drug Development

α-Bromoamides are valuable synthetic intermediates due to the electrophilic nature of the α-carbon and the presence of a good leaving group (bromide).

Key Reactions
  • Nucleophilic Substitution: The bromide can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups. This is a cornerstone of their utility in building molecular diversity.

  • Elimination Reactions: In the presence of a strong base, elimination of HBr can occur to form an α,β-unsaturated amide.

  • Formation of α-amino amides: Substitution with an amine or azide followed by reduction provides access to α-amino amide derivatives, which are important structural motifs in many biologically active molecules.

Role in Medicinal Chemistry

α-Haloamides serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications. They are often used in the early stages of drug discovery to generate libraries of compounds for screening. The ability to easily modify the structure at the α-position allows for the systematic exploration of the structure-activity relationship (SAR).

G alpha_bromoamide α-Bromoamide (e.g., 2-bromo-N-(3-methylphenyl)propanamide) nucleophilic_substitution Nucleophilic Substitution alpha_bromoamide->nucleophilic_substitution elimination Elimination alpha_bromoamide->elimination radical_reactions Radical Reactions alpha_bromoamide->radical_reactions alpha_amino_amide α-Amino Amide nucleophilic_substitution->alpha_amino_amide R₂NH alpha_hydroxy_amide α-Hydroxy Amide nucleophilic_substitution->alpha_hydroxy_amide H₂O/OH⁻ alpha_thio_amide α-Thio Amide nucleophilic_substitution->alpha_thio_amide RSH unsaturated_amide α,β-Unsaturated Amide elimination->unsaturated_amide Base alpha_alkylated_amide α-Alkylated Amide radical_reactions->alpha_alkylated_amide Radical Initiator

Sources

Exploratory

An In-depth Technical Guide to 2-bromo-N-(3-methylphenyl)propanamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-(3-methylphenyl)propanamide, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. We will del...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-bromo-N-(3-methylphenyl)propanamide, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. We will delve into its chemical identity, synthesis, structural characterization, safety protocols, and its prospective applications as a building block for more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound.

Chemical Identity and Physicochemical Properties

2-bromo-N-(3-methylphenyl)propanamide is a halogenated amide with the chemical formula C₁₀H₁₂BrNO. Its structure features a propanamide backbone with a bromine atom at the alpha-position to the carbonyl group and a 3-methylphenyl (m-tolyl) group attached to the amide nitrogen.

Table 1: Physicochemical Properties of 2-bromo-N-(3-methylphenyl)propanamide

PropertyValueSource
IUPAC Name 2-bromo-N-(3-methylphenyl)propanamideChemchart[1]
CAS Number 630119-85-6Chemchart[1]
Molecular Formula C₁₀H₁₂BrNOChemchart[1]
Molecular Weight 242.11 g/mol PubChem[2]
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C(C)BrChemchart[1]
Physical State Solid (predicted)-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Sparingly soluble in water, soluble in organic solvents like dichloromethane and THF.-

Synthesis of 2-bromo-N-(3-methylphenyl)propanamide

The most common and efficient method for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acyl halide under basic conditions.

The Schotten-Baumann Reaction: Mechanism and Rationale

The Schotten-Baumann reaction is a robust method for forming amides and esters. In the context of synthesizing our target molecule, the reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methylaniline (m-toluidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically an amine like triethylamine or an aqueous base like sodium hydroxide, is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Schotten_Baumann cluster_reactants Reactants cluster_products Products & Intermediates 3-methylaniline 3-Methylaniline (m-Toluidine) 2-bromopropionyl_chloride 2-Bromopropionyl Chloride tetrahedral_intermediate Tetrahedral Intermediate 2-bromopropionyl_chloride->tetrahedral_intermediate product 2-bromo-N-(3-methylphenyl)propanamide tetrahedral_intermediate->product Collapse & Cl⁻ Departure HCl HCl tetrahedral_intermediate->HCl Base Base Base->HCl Neutralization Synthesis_Workflow A 1. Dissolve 3-methylaniline and triethylamine in THF B 2. Cool to 0 °C and add 2-bromopropionyl chloride A->B Reaction Setup C 3. Stir at room temperature for 12-16 hours B->C Acylation D 4. Filter and concentrate C->D Post-reaction E 5. Aqueous workup (DCM, acid, base, brine washes) D->E Workup F 6. Dry over Na₂SO₄ and concentrate E->F G 7. Purify by flash column chromatography F->G Purification H 8. Characterize pure product G->H Analysis Applications A 2-bromo-N-(3-methylphenyl)propanamide B Nucleophilic Substitution (e.g., with amines, thiols) A->B C Cross-Coupling Reactions (e.g., Suzuki, Heck) A->C D Synthesis of Heterocycles A->D E Precursor to α-amino amides A->E F Novel Bioactive Molecules B->F C->F D->F E->F

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-bromo-N-(3-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-bromo-N-(3-methylphenyl)propanamide is an organic compound featuring a substituted aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-bromo-N-(3-methylphenyl)propanamide is an organic compound featuring a substituted aromatic ring, an amide linkage, and an alpha-bromo substitution. As with any chemical entity under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the available and inferred data on the solubility and stability of 2-bromo-N-(3-methylphenyl)propanamide, offering a critical resource for researchers in drug development and chemical synthesis. Given the limited publicly available data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before delving into its solubility and stability. The key physicochemical parameters for 2-bromo-N-(3-methylphenyl)propanamide are summarized below. It is important to note that some of these values are estimated based on computational models due to the absence of extensive experimental data in the literature.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOPubChem
Molecular Weight 242.11 g/mol PubChem
Melting Point 129 °C (estimated)Chemchart[1]
Boiling Point 359.77 °C (estimated)Chemchart[1]
Density 1.44 g/cm³ (estimated)Chemchart[1]
Water Solubility 81.68 - 101.71 mg/L (estimated)Chemchart[1]
LogP (Octanol-Water Partition Coefficient) 2.1 (computed)PubChem[2]

These properties suggest that 2-bromo-N-(3-methylphenyl)propanamide is a solid at room temperature with low aqueous solubility and a preference for lipophilic environments.

Section 1: Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from reaction conditions to formulation development. The presence of both a polar amide group capable of hydrogen bonding and a nonpolar aromatic ring, along with the bromo-substituent, results in a nuanced solubility profile.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The amide group suggests solubility in polar solvents, while the substituted phenyl ring indicates potential solubility in less polar and aromatic solvents.

Quantitative Solubility Data (Estimated)
SolventPolarity IndexPredicted Solubility (g/L)Rationale/Supporting Data
Water 10.2~0.1Low solubility is expected due to the hydrophobic phenyl and methyl groups, and the bromo substituent. This aligns with the estimated water solubility of 81.68 - 101.71 mg/L.[1] The non-brominated analog, N-(3-methylphenyl)acetamide, also has low water solubility (<1 mg/mL).[3][4]
Methanol 6.650 - 150The ability to act as both a hydrogen bond donor and acceptor should facilitate solubility.
Ethanol 5.270 - 200Similar to methanol, good solubility is anticipated due to hydrogen bonding capabilities. N-(3-methylphenyl)acetamide is soluble in ethanol.
Acetone 5.1100 - 300As a polar aprotic solvent, acetone is expected to be a good solvent for this amide.
Acetonitrile 6.280 - 250Its polarity and ability to accept hydrogen bonds suggest good solubility.
Dichloromethane (DCM) 3.4150 - 400The halogenated nature and moderate polarity of DCM should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) 7.2> 400DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Toluene 2.410 - 50The aromatic nature of toluene will interact favorably with the phenyl ring, but the polar amide group will limit high solubility.
Hexane 0.0< 1As a nonpolar solvent, hexane is unlikely to effectively solvate the polar amide group.

Disclaimer: The quantitative solubility data presented in this table are estimations based on the physicochemical properties of the molecule and data from structurally related compounds. Experimental verification is strongly recommended for any application requiring precise solubility values.

Section 2: Stability Profile and Degradation Pathways

The stability of a chemical entity is a critical parameter that dictates its shelf-life, handling requirements, and potential for generating impurities. For 2-bromo-N-(3-methylphenyl)propanamide, the primary points of potential instability are the amide bond and the carbon-bromine bond.

Hydrolytic Stability

Hydrolysis of the amide bond is a principal degradation pathway for this class of compounds. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to form 2-bromopropanoic acid and 3-methylaniline.

  • Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt of 2-bromopropanoic acid and 3-methylaniline. Generally, the hydrolysis of aryl amides is slower than that of aliphatic amides.[5] The rate of hydrolysis is influenced by pH and temperature.

cluster_hydrolysis Hydrolytic Degradation Compound 2-bromo-N-(3-methylphenyl)propanamide Products 2-bromopropanoic acid + 3-methylaniline Compound->Products Hydrolysis Acid H+ / H2O Base OH- / H2O

Caption: Primary hydrolytic degradation pathway.

Stability of the Carbon-Bromine Bond

The alpha-bromo substituent introduces another potential route of degradation: dehalogenation. The C-Br bond is susceptible to nucleophilic substitution and elimination reactions.

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, particularly under basic conditions or in the presence of strong nucleophiles. For example, reaction with hydroxide could lead to the formation of 2-hydroxy-N-(3-methylphenyl)propanamide.

  • Elimination (Dehydrohalogenation): Under basic conditions, elimination of HBr is a possibility, which would lead to the formation of N-(3-methylphenyl)-2-propenamide.

The rate of dehalogenation is dependent on the strength of the C-Br bond, which has a bond dissociation energy of approximately 293 kJ/mol.[6]

Thermal Stability

While specific data is unavailable for 2-bromo-N-(3-methylphenyl)propanamide, amides are generally thermally stable.[7] However, at elevated temperatures, decomposition can occur. The presence of the bromine atom may influence the degradation pathway, potentially leading to the release of hydrogen bromide and other brominated organic compounds.[8][9]

Photostability

Aromatic amides can undergo photodegradation upon exposure to UV light.[1] The primary photochemical reaction for aromatic amides is often a Photo-Fries rearrangement, which involves cleavage of the amide bond and subsequent rearrangement. Norrish Type I cleavage is another possible pathway, leading to radical intermediates.[1] The presence of the bromine atom may also influence the photochemical behavior.

Forced Degradation Studies

To comprehensively evaluate the stability of 2-bromo-N-(3-methylphenyl)propanamide, forced degradation studies are essential.[10][11] These studies involve exposing the compound to a range of stress conditions to identify potential degradation products and elucidate degradation pathways.

Section 3: Experimental Protocols

The following protocols provide a framework for the experimental determination of the solubility and stability of 2-bromo-N-(3-methylphenyl)propanamide.

Protocol 1: Quantitative Solubility Determination

This protocol describes the isothermal equilibrium method for determining the solubility of the compound in various organic solvents.

Start Start: Add excess compound to solvent Equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with stirring) Start->Equilibrate Filter Filter to remove undissolved solid (e.g., 0.22 µm syringe filter) Equilibrate->Filter Dilute Dilute supernatant to a known concentration Filter->Dilute Analyze Analyze by validated HPLC-UV method Dilute->Analyze Calculate Calculate solubility from calibration curve Analyze->Calculate

Caption: Workflow for quantitative solubility determination.

Methodology:

  • Preparation of Saturated Solutions: To a series of vials, add an excess amount of 2-bromo-N-(3-methylphenyl)propanamide to a known volume of each selected solvent (e.g., methanol, ethanol, acetone, acetonitrile, DCM, DMSO, toluene, hexane, and water).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of a pre-validated analytical method. Analyze the diluted sample using a validated HPLC-UV method.

  • Calculation: Determine the concentration of the dissolved compound in the saturated solution using a calibration curve prepared with standards of known concentrations. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Protocol 2: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of 2-bromo-N-(3-methylphenyl)propanamide under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of 2-bromo-N-(3-methylphenyl)propanamide in a suitable solvent system (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 N and 1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the sample solution with 0.1 N and 1 N NaOH at room temperature and elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the sample solution with 3% and 30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for an extended period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector. If significant degradation is observed, attempt to identify the degradation products using techniques such as LC-MS.

Protocol 3: Stability-Indicating HPLC Method

A robust HPLC method is crucial for both solubility and stability studies. The following provides a starting point for method development.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 30-90% B over 20 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm, or the λmax of the compound)
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of 2-bromo-N-(3-methylphenyl)propanamide, drawing upon available data and established scientific principles. While direct experimental data for this specific compound is limited, the provided estimations and detailed experimental protocols offer a solid foundation for researchers. The predicted low aqueous solubility and potential for hydrolytic and photolytic degradation are key considerations for its handling, formulation, and application. The experimental workflows outlined herein will enable the generation of robust, reliable data to support further research and development activities involving this compound.

References

  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Available at: [Link]

  • PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(2), 173-189.
  • Stoliński, A., & Gołębiowski, M. (2018). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 67, 757-762.
  • PubChem. N-(3-Methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • IJISRT. A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Wikipedia. Dehalogenation. Available at: [Link]

  • Creative Biolabs. Forced Degradation Studies. Available at: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(3-methylphenyl)- (CAS 537-92-8). Available at: [Link]

  • NIST. Acetamide, N-(3-methylphenyl)-. National Institute of Standards and Technology. Available at: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Chemistry Steps. Amides - Structure and Reactivity. Available at: [Link]

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Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of "2-bromo-N-(3-methylphenyl)propanamide"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(3-methylphenyl)propanamide This guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-bromo-N-(3-met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(3-methylphenyl)propanamide

This guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-bromo-N-(3-methylphenyl)propanamide. In the realm of pharmaceutical research and development, precise molecular characterization is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures and confirming the identity of synthesized compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2-bromo-N-(3-methylphenyl)propanamide incorporates several key functional groups that will give rise to characteristic signals in its various spectra: a substituted aromatic ring, a secondary amide linkage, and a chiral center bearing a bromine atom.

Molecular Formula: C₁₀H₁₂BrNO

Molecular Weight: 242.11 g/mol

The following sections will delve into the predicted spectroscopic data for this molecule, providing a rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for 2-bromo-N-(3-methylphenyl)propanamide

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-a~ 7.8 - 8.5Broad Singlet-1HThe amide N-H proton is typically broad and its chemical shift is highly dependent on solvent and concentration.
H-b~ 7.4 - 7.6Singlet-1HAromatic proton ortho to the amide group, deshielded by the carbonyl.
H-c~ 7.2 - 7.4Multiplet~ 7-82HAromatic protons meta and para to the amide group.
H-d~ 7.0 - 7.2Multiplet~ 7-81HAromatic proton ortho to the methyl group.
H-e~ 4.5 - 4.7Quartet~ 71HMethine proton (CH) alpha to both the carbonyl and the bromine atom, deshielded by both. Split by the adjacent methyl group.
H-f~ 2.3 - 2.4Singlet-3HProtons of the methyl group on the aromatic ring.
H-g~ 1.9 - 2.1Doublet~ 73HProtons of the methyl group adjacent to the chiral center, split by the methine proton.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-bromo-N-(3-methylphenyl)propanamide

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~ 168 - 172Carbonyl carbon of the amide.
Aromatic C (amide-bound)~ 138 - 140Quaternary aromatic carbon directly attached to the nitrogen.
Aromatic C (methyl-bound)~ 137 - 139Quaternary aromatic carbon directly attached to the methyl group.
Aromatic CH~ 120 - 130Aromatic methine carbons.
C-Br~ 45 - 55Carbon atom directly bonded to the electronegative bromine.
Ar-CH₃~ 21 - 23Methyl carbon attached to the aromatic ring.
CH-CH₃~ 20 - 25Methyl carbon adjacent to the chiral center.
Experimental Protocol for NMR Spectroscopy

A standard experimental approach for acquiring high-quality NMR spectra of 2-bromo-N-(3-methylphenyl)propanamide would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amide proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Spectrum

Table 3: Predicted Characteristic IR Absorption Bands for 2-bromo-N-(3-methylphenyl)propanamide

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch3250 - 3350Medium-StrongCharacteristic of a secondary amide N-H bond.[1]
Aromatic C-H Stretch3000 - 3100MediumStretching vibrations of C-H bonds on the aromatic ring.
Aliphatic C-H Stretch2850 - 3000MediumStretching vibrations of C-H bonds in the methyl and methine groups.
C=O Stretch (Amide I)1650 - 1680StrongCarbonyl stretching is a very strong and characteristic absorption for amides.[1]
N-H Bend (Amide II)1510 - 1570Medium-StrongBending vibration of the N-H bond, coupled with C-N stretching.
Aromatic C=C Stretch1450 - 1600MediumSkeletal vibrations of the aromatic ring.
C-Br Stretch500 - 600Medium-StrongStretching vibration of the carbon-bromine bond.[2]
Experimental Methodology for IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using either the solid or solution phase.

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the beam of an FTIR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the molecular structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[3] The expected m/z values for the molecular ion will be approximately 241 and 243.

  • Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. The C-Br bond is relatively weak and prone to cleavage. The bond between the carbonyl carbon and the alpha-carbon is also a likely site for fragmentation.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 2-bromo-N-(3-methylphenyl)propanamide

Predicted m/zProposed Fragment StructureRationale
241/243[C₁₀H₁₂BrNO]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
162[C₁₀H₁₂NO]⁺Loss of a bromine radical (•Br).
134[C₈H₁₀N]⁺Alpha-cleavage with loss of the bromomethylcarbonyl group.
107[C₇H₉N]⁺Formation of the m-toluidine radical cation after rearrangement.
106[C₇H₈]⁺Loss of HCN from the m-toluidine fragment.
91[C₇H₇]⁺Tropylium ion, a common fragment from toluene derivatives.
Visualizing Fragmentation: A Predicted Pathway

The following diagram illustrates a plausible fragmentation pathway for 2-bromo-N-(3-methylphenyl)propanamide under electron ionization conditions.

fragmentation_pathway M [C₁₀H₁₂BrNO]⁺˙ m/z 241/243 F1 [C₁₀H₁₂NO]⁺ m/z 162 M->F1 - •Br F2 [C₇H₉N]⁺˙ m/z 107 M->F2 - C₃H₄BrO F3 [C₇H₇]⁺ m/z 91 F2->F3 - NH₂

Sources

Foundational

The Versatile Synthon: A Technical Guide to the Applications of 2-bromo-N-(3-methylphenyl)propanamide in Organic Synthesis

Abstract This technical guide provides an in-depth exploration of the synthetic utility of 2-bromo-N-(3-methylphenyl)propanamide, a versatile building block in modern organic synthesis. As a specialized α-bromo amide, th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-bromo-N-(3-methylphenyl)propanamide, a versatile building block in modern organic synthesis. As a specialized α-bromo amide, this compound offers a unique combination of reactivity that enables the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries. This document will elucidate the principal synthetic transformations of 2-bromo-N-(3-methylphenyl)propanamide, including its role as an electrophile in nucleophilic substitution reactions, a coupling partner in transition metal-catalyzed cross-coupling reactions, and a precursor in radical-mediated cyclizations. Through a detailed examination of reaction mechanisms, optimized protocols, and potential applications, this guide aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of α-Bromo Amides

α-Haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to the amide carbonyl group. This specific structural arrangement imparts a unique reactivity profile, rendering them powerful intermediates in a multitude of organic transformations. The electron-withdrawing nature of both the carbonyl group and the halogen atom acidifies the α-proton and activates the α-carbon towards nucleophilic attack, while also providing a handle for radical generation and oxidative addition in catalytic cycles.

Among this class of reagents, 2-bromo-N-(3-methylphenyl)propanamide stands out as a particularly useful synthon. The presence of the N-(3-methylphenyl) group provides a scaffold that is frequently encountered in medicinally relevant molecules. The methyl substituent on the aromatic ring can influence the electronic properties and steric environment of the molecule, potentially impacting reaction outcomes and the biological activity of the resulting products. This guide will delve into the core applications of this specific α-bromo amide, providing a comprehensive overview of its synthetic potential.

Synthesis of 2-bromo-N-(3-methylphenyl)propanamide

The efficient synthesis of 2-bromo-N-(3-methylphenyl)propanamide is a prerequisite for its widespread application. Two primary and reliable synthetic strategies are commonly employed, starting from readily available precursors.

Amidation of 2-Bromopropionyl Chloride with m-Toluidine

This is the most direct and widely used method for the preparation of 2-bromo-N-(3-methylphenyl)propanamide. The reaction involves the nucleophilic acyl substitution of 2-bromopropionyl chloride with m-toluidine.

Experimental Protocol: Synthesis via Acyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve m-toluidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2-bromopropionyl chloride (1.1 equivalents) in the same solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-bromo-N-(3-methylphenyl)propanamide.

α-Bromination of N-(3-methylphenyl)propanamide

An alternative approach involves the bromination of the corresponding amide, N-(3-methylphenyl)propanamide. This method is particularly useful if the parent amide is more readily available than the corresponding acyl chloride. The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) and a radical initiator, is a common method for such transformations.[1]

Experimental Protocol: Synthesis via α-Bromination

  • In a round-bottom flask, dissolve N-(3-methylphenyl)propanamide (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the radical chain reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Key Applications in Organic Synthesis

The reactivity of 2-bromo-N-(3-methylphenyl)propanamide can be broadly categorized into three major areas: nucleophilic substitution, transition metal-catalyzed cross-coupling, and radical cyclization.

Nucleophilic Substitution Reactions: Access to α-Amino Amides

The primary and most fundamental application of 2-bromo-N-(3-methylphenyl)propanamide is its role as an electrophile in Sₙ2 reactions. The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This provides a straightforward route to a variety of α-substituted N-(3-methylphenyl)propanamides.

Of particular significance is the reaction with amines to furnish α-amino amides, which are prevalent structural motifs in many biologically active compounds and pharmaceutical agents.

G cluster_0 Nucleophilic Substitution reagent 2-bromo-N-(3-methylphenyl)propanamide product α-substituted product reagent->product Nu-H, Base nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH, ROH) nucleophile->product base Base base->product sn2 Sₙ2 Reaction

Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of α-Amino-N-(3-methylphenyl)propanamides

  • Dissolve 2-bromo-N-(3-methylphenyl)propanamide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the desired primary or secondary amine (2.0-3.0 equivalents) to the solution. The excess amine also serves as the base to neutralize the HBr formed during the reaction. Alternatively, 1.1 equivalents of the amine can be used in the presence of an external base like potassium carbonate or triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) to accelerate the reaction, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α-amino amide.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProductTypical ConditionsYield (%)
Diethylamine2-(Diethylamino)-N-(3-methylphenyl)propanamideK₂CO₃, Acetonitrile, 60 °C85-95
Morpholine2-Morpholino-N-(3-methylphenyl)propanamideNeat or in DMF, rt90-98
Sodium Azide2-Azido-N-(3-methylphenyl)propanamideNaN₃, DMF, 50 °C>90
Sodium Phenoxide2-Phenoxy-N-(3-methylphenyl)propanamideNaOPh, DMF, 80 °C75-85
Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-bromo-N-(3-methylphenyl)propanamide can be activated by transition metal catalysts, most notably palladium, to participate in a variety of cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the α-position, significantly expanding the synthetic utility of this building block.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the α-carbon of the amide and an organoboron reagent. This reaction is a powerful tool for the synthesis of α-aryl or α-vinyl amides.

Suzuki_Coupling start 2-bromo-N-(3-methylphenyl)propanamide + R-B(OR)₂ oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition pd_intermediate1 [R'-Pd(II)-Br] Complex oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Base) pd_intermediate1->transmetalation pd_intermediate2 [R'-Pd(II)-R] Complex transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product α-Aryl/Vinyl Product + Pd(0) reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 2-bromo-N-(3-methylphenyl)propanamide (1.0 equivalent), the aryl or vinyl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the α-aryl or α-vinyl product.[2]

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnerReaction TypeCatalyst/LigandBaseSolventYield (%)
Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O70-85
4-Methoxyphenylboronic acidSuzuki-MiyauraPdCl₂(dppf)Cs₂CO₃Dioxane80-92
Vinylboronic acid pinacol esterSuzuki-MiyauraPd(OAc)₂/SPhosK₃PO₄THF/H₂O65-78
PhenylacetyleneSonogashiraPd(PPh₃)₄/CuIEt₃NTHF60-75

While the Suzuki-Miyaura coupling is well-established, other palladium-catalyzed reactions can also be employed. The Sonogashira coupling with terminal alkynes provides access to α-alkynyl amides.[3][4] The Heck coupling with alkenes can also be a viable, though less common, route to α-alkenylated products. The Buchwald-Hartwig amination , a powerful tool for C-N bond formation, can in principle be applied, although direct amination via Sₙ2 is often more straightforward for this substrate.[5][6][7]

Radical Cyclization: Synthesis of γ-Lactams

When the nitrogen atom of the amide is substituted with an alkenyl group (e.g., an N-allyl group), 2-bromo-N-(3-methylphenyl)propanamide can serve as a precursor for radical cyclization reactions. This transformation is a powerful method for the construction of heterocyclic rings, particularly γ-lactams, which are core structures in numerous natural products and pharmaceuticals.

The reaction is typically initiated by a radical initiator, such as AIBN with a tin hydride, or through photoredox catalysis. The initially formed α-acylaminyl radical undergoes a 5-exo-trig cyclization onto the tethered alkene, followed by quenching of the resulting radical to afford the γ-lactam product.

Radical_Cyclization start N-allyl-2-bromo-N- (3-methylphenyl)propanamide radical_formation Radical Formation start->radical_formation initiator Radical Initiator (e.g., AIBN/Bu₃SnH) initiator->radical_formation alpha_radical α-Acylaminyl Radical radical_formation->alpha_radical cyclization 5-exo-trig Cyclization alpha_radical->cyclization cyclic_radical Cyclic Radical Intermediate cyclization->cyclic_radical quenching Radical Quenching cyclic_radical->quenching product γ-Lactam Product quenching->product

Caption: Mechanism of radical cyclization to form γ-lactams.

Experimental Protocol: Radical Cyclization to γ-Lactams

  • Prepare the N-allyl-2-bromo-N-(3-methylphenyl)propanamide precursor.

  • In a reaction flask, dissolve the precursor (1.0 equivalent) in a degassed solvent such as toluene or benzene.

  • Add a radical initiator, such as AIBN (0.1-0.2 equivalents), and a radical mediator, typically tributyltin hydride (Bu₃SnH) (1.2 equivalents), added slowly via syringe pump to maintain a low concentration of the tin hydride.

  • Heat the reaction mixture to 80-110 °C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • The crude product, which contains tin residues, can be purified by treatment with a solution of potassium fluoride followed by column chromatography.

Table 3: Diastereoselectivity in Radical Cyclization

N-substituentR-group on alkeneDiastereomeric ratio (trans:cis)
AllylHNot applicable
Crotyl (E)Methyl>10:1
CinnamylPhenyl>20:1

Note: The diastereoselectivity is highly dependent on the substitution pattern of the alkene and the reaction conditions.

Conclusion and Future Outlook

2-bromo-N-(3-methylphenyl)propanamide has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution, participate in a range of palladium-catalyzed cross-coupling reactions, and act as a precursor for radical cyclizations allows for the efficient construction of a diverse array of complex molecules. The methodologies outlined in this guide provide a solid foundation for researchers to exploit the full potential of this synthon.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for the transformations of 2-bromo-N-(3-methylphenyl)propanamide, including the use of earth-abundant metal catalysts and the application of photoredox and electrochemical methods. Furthermore, the exploration of asymmetric transformations utilizing this chiral α-bromo amide will undoubtedly open up new avenues for the enantioselective synthesis of biologically active compounds. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic application of versatile synthons like 2-bromo-N-(3-methylphenyl)propanamide will remain a cornerstone of innovative synthetic chemistry.

References

  • The Fascinating Chemistry of α‐Haloamides - PMC - NIH. Available at: [Link]

  • Alpha-Brominated Amide Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

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Exploratory

The Enigmatic Precursor: A Technical Guide to 2-bromo-N-(3-methylphenyl)propanamide in Medicinal Chemistry

Preamble: Navigating the Known and the Prospective In the landscape of medicinal chemistry, the strategic value of a precursor is measured by its reactivity, the structural motifs it can generate, and its documented util...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Prospective

In the landscape of medicinal chemistry, the strategic value of a precursor is measured by its reactivity, the structural motifs it can generate, and its documented utility in the synthesis of bioactive molecules. This guide delves into the technical profile of 2-bromo-N-(3-methylphenyl)propanamide , a halogenated amide with significant potential as a synthetic building block. While this compound possesses the archetypal features of a valuable intermediate—a reactive electrophilic center and a tailored aromatic moiety—it is crucial to establish at the outset that a comprehensive review of publicly accessible scientific literature and patent databases did not yield specific, named pharmaceutical agents for which "2-bromo-N-(3-methylphenyl)propanamide" serves as a direct and documented precursor.

This guide, therefore, adopts a dual perspective. Firstly, it will provide a rigorous, in-depth analysis of the compound's synthesis, characterization, and inherent chemical reactivity, grounded in established chemical principles. Secondly, it will explore the potential applications of this precursor in medicinal chemistry, drawing logical inferences from the known reactivity of α-bromo amides and their documented roles in the synthesis of various therapeutic classes. This approach ensures scientific integrity while providing researchers and drug development professionals with a forward-looking perspective on how this molecule could be strategically employed in synthetic campaigns.

Core Chemical Identity and Properties

2-bromo-N-(3-methylphenyl)propanamide is a white to off-white solid. Its molecular structure features a central propanamide backbone, with a bromine atom at the α-position to the carbonyl group and a 3-methylphenyl (m-tolyl) group attached to the amide nitrogen.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
CAS Number 630119-85-6Chemchart[1]
Appearance White to off-white solidGeneral Supplier Information
Melting Point Not definitively reported
Solubility Soluble in most organic solventsGeneral Chemical Properties

The key to its utility lies in the α-bromo amide functionality. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its potential as a precursor.

Synthesis and Characterization: Establishing a Reliable Starting Point

A robust and reproducible synthesis is the bedrock of any precursor's utility. For 2-bromo-N-(3-methylphenyl)propanamide, the most direct and widely recognized synthetic route is the acylation of m-toluidine with 2-bromopropionyl chloride.[1]

Standard Synthetic Protocol: Schotten-Baumann Acylation

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in m-toluidine attacks the electrophilic carbonyl carbon of 2-bromopropionyl chloride. Subsequent loss of a proton and the chloride ion yields the final product. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of m-toluidine (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) cooled to 0 °C in an ice bath, add a solution of 2-bromopropionyl chloride (1.05 eq) in the same solvent dropwise.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-bromo-N-(3-methylphenyl)propanamide.

Characterization

To ensure the identity and purity of the synthesized precursor, a standard battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons of the m-tolyl group, the methine proton at the α-position, the methyl group of the propanamide backbone, and the methyl group on the aromatic ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight and provide the characteristic isotopic pattern for a monobrominated compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and aromatic C-H stretches.

  • Elemental Analysis: To confirm the empirical formula.

The Strategic Value in Medicinal Chemistry: A Prospective Analysis

While direct, documented applications of 2-bromo-N-(3-methylphenyl)propanamide in the synthesis of specific drugs are not readily found in the public domain, its potential can be inferred from the well-established reactivity of α-bromo amides. These compounds are versatile electrophiles for the introduction of an N-acylamino-propyl fragment.

Potential Synthetic Pathways

The primary reaction pathway for this precursor is nucleophilic substitution at the α-carbon.

G precursor 2-bromo-N-(3-methylphenyl)propanamide product Substituted Propanamide Derivative precursor->product Sₙ2 Reaction (-HBr) nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH, Heterocycles) nucleophile->product Nucleophilic Attack

Caption: General Sₙ2 reaction pathway for 2-bromo-N-(3-methylphenyl)propanamide.

This opens up several possibilities for the synthesis of bioactive scaffolds:

  • Synthesis of Novel Amino Acid Derivatives: Reaction with various amines or ammonia equivalents would lead to the formation of α-amino amides, which are precursors to novel amino acids or peptidomimetics.

  • Construction of Heterocyclic Systems: Intramolecular cyclization following a nucleophilic substitution or reaction with bifunctional nucleophiles could be a route to various nitrogen- and oxygen-containing heterocycles, which are prevalent in many drug classes.

  • Development of Enzyme Inhibitors: The electrophilic nature of the α-carbon makes it a potential warhead for covalent inhibitors of enzymes with nucleophilic residues (e.g., cysteine, serine, or histidine) in their active sites.

Structural Analogy to Known Pharmaceuticals

While not a direct precursor, the structural motif of an N-aryl propanamide is present in several classes of drugs, suggesting the potential for this precursor in the synthesis of analogues. For instance, local anesthetics of the amide type (e.g., lidocaine, prilocaine) and certain antiarrhythmic drugs share this core structure. The 3-methylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule through its lipophilicity and steric profile.

Experimental Considerations and Causality

When employing 2-bromo-N-(3-methylphenyl)propanamide in a synthetic route, several factors must be considered to ensure a successful and reproducible outcome.

  • Choice of Base: In nucleophilic substitution reactions, the choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions such as elimination.

  • Solvent Effects: The polarity of the solvent can significantly influence the rate of Sₙ2 reactions. Polar aprotic solvents like DMF or DMSO can accelerate these reactions.

  • Reaction Temperature: Careful control of the reaction temperature is necessary to prevent side reactions and decomposition.

  • Purity of the Precursor: The presence of impurities, such as unreacted starting materials from its synthesis, can lead to the formation of byproducts and complicate purification.

Safety and Handling

As with all α-halo amides, 2-bromo-N-(3-methylphenyl)propanamide should be handled with care. It is a potential alkylating agent and should be considered an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.[2]

Conclusion and Future Outlook

2-bromo-N-(3-methylphenyl)propanamide stands as a precursor of latent potential. While its direct application in the synthesis of established pharmaceuticals is not prominent in the accessible literature, its chemical architecture and inherent reactivity make it a compelling candidate for the exploration of new chemical space in drug discovery. Its value lies not in a proven track record, but in the possibilities it presents to the synthetic chemist for the rational design and construction of novel bioactive molecules. As new therapeutic targets emerge, the strategic deployment of such versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • PubChem. 2-bromo-N-(3-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

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Foundational

The Emergence of a Versatile Synthetic Intermediate: A Technical Guide to 2-bromo-N-(3-methylphenyl)propanamide

Introduction: Situating a Key Building Block in Modern Chemistry In the landscape of contemporary organic synthesis, the strategic importance of versatile building blocks cannot be overstated. These molecules, often char...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Key Building Block in Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic importance of versatile building blocks cannot be overstated. These molecules, often characterized by a specific arrangement of functional groups, serve as foundational scaffolds for the construction of more complex chemical entities. 2-bromo-N-(3-methylphenyl)propanamide, a substituted anilide, represents a quintessential example of such a scaffold. Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a substituted aromatic ring, offers multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the historical context of its constituent chemical moieties, present a detailed and validated synthesis protocol, and provide the necessary data for its characterization, thereby offering a comprehensive technical resource.

A Legacy of Discovery: The Historical Lineage of N-Acylated Anilines

While a singular, seminal publication marking the "discovery" of 2-bromo-N-(3-methylphenyl)propanamide remains elusive in the annals of chemical literature, its existence is a direct consequence of well-established and historically significant organic reactions. The story of this compound is, therefore, best understood by examining the history of its core components: the aniline fragment and the amide linkage.

The journey begins with the isolation of aniline in 1826 by Otto Unverdorben, who obtained it through the destructive distillation of indigo. Initially named "Crystallin," this simple aromatic amine would lay the groundwork for the synthetic dye industry and, eventually, modern pharmacology. The name "aniline" itself was bestowed in 1840 by Carl Julius Fritzsche after the indigo-yielding plant Indigofera anil.

The formation of the amide bond, a cornerstone of organic and medicinal chemistry, was significantly advanced by the work of German chemists Carl Schotten and Eugen Baumann in the late 19th century. Their development of the Schotten-Baumann reaction provided a robust and reliable method for acylating amines and alcohols. This reaction, typically conducted in a two-phase system of water and an organic solvent with a base to neutralize the acid byproduct, remains a staple in synthetic laboratories to this day.

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide is a direct application of this historic reaction, combining a derivative of aniline (m-toluidine) with an acyl halide (2-bromopropionyl chloride). The predictability and high efficiency of the Schotten-Baumann reaction make it the most logical and likely route for the initial and subsequent syntheses of this and countless other N-acylated anilines.

Synthesis of 2-bromo-N-(3-methylphenyl)propanamide: A Validated Protocol

The following protocol details the synthesis of 2-bromo-N-(3-methylphenyl)propanamide via the Schotten-Baumann reaction. The causality behind each experimental choice is explained to ensure both reproducibility and a thorough understanding of the process.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 m-Toluidine p1 2-bromo-N-(3-methylphenyl)propanamide r1->p1 Nucleophilic Attack r2 2-Bromopropionyl chloride r2->p1 c1 Base (e.g., Triethylamine or aq. NaOH) c1->p1 Acid Scavenger c2 Inert Solvent (e.g., Dichloromethane) c3 0°C to Room Temperature p2 Amine Salt (e.g., Triethylammonium chloride)

Caption: Synthesis of 2-bromo-N-(3-methylphenyl)propanamide.

Experimental Protocol

Materials:

  • m-Toluidine (≥99%)

  • 2-Bromopropionyl chloride (≥97%)

  • Triethylamine (≥99%), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve m-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an inert solvent like DCM is crucial as it readily dissolves the reactants and is unreactive under the reaction conditions. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is a critical step to control the exothermic nature of the acylation reaction, thereby minimizing the formation of potential side products.

  • Addition of Acyl Chloride: Add a solution of 2-bromopropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. A slow, controlled addition is essential to maintain the low temperature and ensure a smooth reaction. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Progression: After the complete addition of the acyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours to ensure complete consumption of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (to remove unreacted m-toluidine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-bromo-N-(3-methylphenyl)propanamide as a solid.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for 2-bromo-N-(3-methylphenyl)propanamide. This information is crucial for its identification and characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[2]
Molecular Weight 242.11 g/mol [2]
CAS Number 630119-85-6[3]
Appearance Off-white to light yellow solidTypical for this class of compounds
Melting Point ~129 °C (Predicted)[3]
Boiling Point ~302.9 °C (Predicted)[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.4 (s, 1H, Ar-H), ~7.2 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.5 (q, 1H, CHBr), ~2.3 (s, 3H, Ar-CH₃), ~1.9 (d, 3H, CH₃)Predicted based on similar structures
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168 (C=O), ~139 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~121 (Ar-CH), ~117 (Ar-CH), ~48 (CHBr), ~22 (CH₃), ~21 (Ar-CH₃)Predicted based on similar structures
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~780, ~690 (C-H bend, aromatic)Predicted based on similar structures

Logical Framework for Synthesis and Purification

The following diagram illustrates the logical workflow from reactant selection to the final purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants m-Toluidine + 2-Bromopropionyl chloride Reaction Schotten-Baumann Reaction (DCM, Et3N, 0°C -> RT) Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Quench Quench with Water Crude->Quench Wash1 Wash with 1M HCl Quench->Wash1 Wash2 Wash with sat. NaHCO3 Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over MgSO4 Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: Experimental workflow for synthesis and purification.

Conclusion

2-bromo-N-(3-methylphenyl)propanamide stands as a testament to the enduring power of fundamental organic reactions. While its own discovery may not be a celebrated event, its conceptual origins are deeply rooted in the foundational work of 19th-century chemists. The Schotten-Baumann reaction provides a direct and efficient pathway to this and related anilides, which continue to serve as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The protocols and data presented in this guide offer a comprehensive, scientifically grounded resource for researchers, enabling the reliable synthesis and utilization of this valuable chemical building block.

References

  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Available at: [Link]

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Safety and handling precautions for "2-bromo-N-(3-methylphenyl)propanamide"

An In-depth Technical Guide to the Safe Handling of 2-bromo-N-(3-methylphenyl)propanamide Foreword: Navigating Data Gaps for Novel Compounds The landscape of chemical research is one of constant evolution, with new molec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-bromo-N-(3-methylphenyl)propanamide

Foreword: Navigating Data Gaps for Novel Compounds

The landscape of chemical research is one of constant evolution, with new molecules being synthesized and investigated at a rapid pace. "2-bromo-N-(3-methylphenyl)propanamide," a compound of interest in various research and development sectors, represents one such molecule where comprehensive, publicly available safety data is not yet fully established. This guide has been meticulously compiled to provide researchers, scientists, and drug development professionals with a robust framework for its safe handling. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, the following protocols and recommendations have been synthesized from data on structurally analogous chemicals, including other brominated propanamides and related aromatic compounds. This approach, rooted in the principles of chemical similarity and precautionary risk assessment, aims to provide a reliable foundation for laboratory safety.

Section 1: Chemical Identity and Inferred Hazard Profile

1.1. Molecular and Physical Characteristics

"2-bromo-N-(3-methylphenyl)propanamide" is a halogenated aromatic amide. Its structure suggests it is likely a solid at room temperature with limited water solubility.

PropertyEstimated ValueSource
Molecular Formula C10H12BrNOChemchart[1]
Molecular Weight 242.116 g/mol Chemchart[1]
CAS Number 630119-85-6Chemchart[1]
Boiling Point ~302.9 °C - 359.77 °CChemchart[1]
Melting Point ~129 °CChemchart[1]
Water Solubility ~81.68 mg/L - 101.71 mg/LChemchart[1]

1.2. Anticipated Hazard Classification

Based on analogous compounds, "2-bromo-N-(3-methylphenyl)propanamide" should be treated as a hazardous substance. The primary concerns stem from its potential as an irritant and harmful substance if ingested or inhaled.

  • Acute Toxicity: Harmful if swallowed[2].

  • Skin Corrosion/Irritation: May cause skin irritation. Similar brominated compounds are known to cause skin burns[3].

  • Eye Damage/Irritation: May cause serious eye irritation or damage[3][4].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[3].

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Section 2: Prudent Laboratory Practices and Engineering Controls

The cornerstone of safety when handling "2-bromo-N-(3-methylphenyl)propanamide" is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

All manipulations of "2-bromo-N-(3-methylphenyl)propanamide" should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing and solution preparation activities must be performed within a certified chemical fume hood to prevent the inhalation of airborne particulates or vapors[5].

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions[6].

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes[3].

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact[5][6].

  • Body Protection: A laboratory coat or chemical-resistant apron must be worn to protect against skin exposure[5][6].

  • Respiratory Protection: If there is a potential for aerosolization and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3][6].

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Start Entering Lab Inspect_PPE Inspect PPE for damage Start->Inspect_PPE Don_PPE Don Lab Coat, Safety Goggles, and Gloves Inspect_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Doff_PPE Doff PPE in correct order Work_in_Hood->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands End Exit Lab Wash_Hands->End Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Chemical Spill or Exposure Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor & EHS Spill->Notify Fresh_Air Move to Fresh Air (Inhalation) Spill->Fresh_Air Flush_Water Flush with Water (15+ min) (Skin/Eye Contact) Spill->Flush_Water Rinse_Mouth Rinse Mouth (Ingestion) Spill->Rinse_Mouth Contain Contain Spill (if safe) Evacuate->Contain Seek_Medical Seek Immediate Medical Attention Notify->Seek_Medical Fresh_Air->Seek_Medical Flush_Water->Seek_Medical Rinse_Mouth->Seek_Medical

Figure 2: Emergency Response Flowchart.

Section 5: Disposal Considerations

Chemical waste must be managed in accordance with local, regional, and national regulations.

  • Waste Disposal: Dispose of "2-bromo-N-(3-methylphenyl)propanamide" and any contaminated materials as hazardous waste. Do not dispose of it down the drain.[2][6]

  • Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.

Section 6: Conclusion and Call for Continued Vigilance

The safe handling of "2-bromo-N-(3-methylphenyl)propanamide" is paramount for the protection of laboratory personnel and the environment. The guidelines presented in this document, though based on data from analogous compounds, provide a comprehensive framework for minimizing risk. It is the responsibility of every researcher to remain vigilant, seek out new safety information as it becomes available, and foster a culture of safety within their laboratories.

References

  • Breckland Scientific Supplies Ltd. (2023-01-12). 2-Bromo-2-Methylpropane - SAFETY DATA SHEET. [Link]

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  • Api, A. M., et al. (2024-07-28). RIFM fragrance ingredient safety assessment, N-ethyl-N-(3-methylphenyl) propionamide, CAS Registry Number 179911. Food and Chemical Toxicology.
  • PubChem. 2-bromo-3-methyl-N-propylbutanamide. National Center for Biotechnology Information. [Link]

  • NIST. Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-Substituted 2-Aminopropanamides via Nucleophilic Substitution of 2-bromo-N-(3-methylphenyl)propanamide with Primary Amines

Abstract This document provides a detailed guide for the synthesis of N-substituted 2-aminopropanamide derivatives through the reaction of 2-bromo-N-(3-methylphenyl)propanamide with primary amines. This nucleophilic subs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of N-substituted 2-aminopropanamide derivatives through the reaction of 2-bromo-N-(3-methylphenyl)propanamide with primary amines. This nucleophilic substitution reaction is a fundamental transformation in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development for the creation of diverse compound libraries. This guide covers the reaction mechanism, offers a comprehensive experimental protocol, outlines methods for product characterization, and provides troubleshooting advice to address common experimental challenges. The content is specifically tailored for researchers, scientists, and professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Synthetic Utility of α-Halo Amides

α-Halo amides, such as 2-bromo-N-(3-methylphenyl)propanamide, are highly versatile intermediates in organic synthesis. The presence of a halogen atom alpha to the amide carbonyl group renders the α-carbon electrophilic and susceptible to attack by a variety of nucleophiles.[1] The reaction with primary amines is a classic SN2 (bimolecular nucleophilic substitution) reaction, which is a cornerstone for forming new carbon-nitrogen bonds.[1] This particular transformation is of significant interest as the resulting N-substituted 2-aminopropanamide scaffold is a common structural motif in many biologically active molecules and pharmaceutical agents.[1][2] The ability to readily introduce a wide range of primary amines allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Reaction Mechanism and Key Considerations

The reaction between 2-bromo-N-(3-methylphenyl)propanamide and a primary amine proceeds via a well-established SN2 mechanism. The primary amine acts as the nucleophile, attacking the carbon atom bearing the bromine atom. This concerted, one-step process involves the simultaneous formation of a new C-N bond and the cleavage of the C-Br bond, with the bromide ion serving as the leaving group.[1]

Core Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic α-carbon.

  • Transition State: A trigonal bipyramidal transition state is formed, where both the incoming nucleophile (the amine) and the outgoing leaving group (bromide) are partially bonded to the α-carbon.

  • Leaving Group Departure: The bromide ion is expelled, resulting in the formation of an ammonium salt.

  • Deprotonation: A base, which can be an excess of the primary amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final neutral secondary amine product.[4]

Caption: SN2 mechanism for the reaction of a primary amine with an α-bromo amide.

Several factors can influence the outcome of this reaction:

  • Nucleophilicity: The primary amine must be sufficiently nucleophilic to attack the electrophilic carbon. Electron-donating groups on the amine will increase its reactivity.[4]

  • Steric Hindrance: Bulky groups on either the amine or the α-bromo amide can impede the approach of the nucleophile, slowing down the reaction rate.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the transition state.[1]

  • Base: The use of a non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the primary amine, which would render it non-nucleophilic.[5]

Detailed Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize conditions based on the specific primary amine being used.

Materials:

  • 2-bromo-N-(3-methylphenyl)propanamide

  • Primary amine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) as a non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-bromo-N-(3-methylphenyl)propanamide (1.0 equivalent) in anhydrous DMF or acetonitrile.[1]

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) to the solution.

  • Addition of Amine: To the stirred suspension, add the primary amine (1.1-1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) may be applied.

  • Aqueous Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1] The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted 2-aminopropanamide.[1]

Protocol_Flowchart Start Start A 1. Dissolve 2-bromo-N-(3-methylphenyl)propanamide in anhydrous solvent Start->A B 2. Add non-nucleophilic base (e.g., K₂CO₃ or Et₃N) A->B C 3. Add primary amine B->C D 4. Stir at room temperature and monitor (TLC or LC-MS) C->D E 5. Aqueous workup and extraction D->E F 6. Dry, concentrate, and purify (Column Chromatography) E->F End Final Product F->End

Caption: A step-by-step workflow for the synthesis of N-substituted 2-aminopropanamides.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

Analytical TechniqueExpected Outcome
Thin-Layer Chromatography (TLC) Disappearance of the starting material spot and the appearance of a new, single product spot.
Mass Spectrometry (MS) Observation of a molecular ion peak corresponding to the calculated mass of the desired product.
¹H Nuclear Magnetic Resonance (NMR) Appearance of new proton signals corresponding to the incorporated amine moiety and a characteristic shift of the α-proton.
¹³C Nuclear Magnetic Resonance (NMR) Appearance of new carbon signals corresponding to the incorporated amine moiety.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficiently reactive amine- Steric hindrance- Low reaction temperature- Increase the reaction temperature- Use a more polar aprotic solvent- Increase the reaction time
Formation of Side Products - Over-alkylation of the amine- Use a smaller excess of the primary amine- Add the amine slowly to the reaction mixture
Difficult Purification - Similar polarity of starting material and product- Optimize the solvent system for column chromatography- Consider recrystallization if the product is a solid

Safety Precautions

  • 2-bromo-N-(3-methylphenyl)propanamide and other α-halo amides can be irritating to the skin, eyes, and respiratory tract.[6][7] Handle these reagents in a well-ventilated fume hood.

  • Primary amines can be corrosive, flammable, and toxic. Always consult the Safety Data Sheet (SDS) for each specific amine before use.[8][9]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

References

  • Clark, J. (2023). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12494–12543. [Link]

  • CK-12 Foundation. (n.d.). Preparation of Amines. Retrieved from [Link]

  • Gonçalves, C. R., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(46), 18437–18443. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Uniphos Chemicals. (2017). Safety Data Sheet. Retrieved from [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. Retrieved from [Link]

  • Clark, J. (2023). amines as nucleophiles. Chemguide. Retrieved from [Link]

  • Valdés-Martínez, J., et al. (2008). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1999. [Link]

  • Li, J., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5275. [Link]

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4348. [Link]

  • Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Journal of Biomolecular Structure and Dynamics, 41(14), 6775-6788. [Link]

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Application

Using "2-bromo-N-(3-methylphenyl)propanamide" as an intermediate for novel heterocycles

Application Note & Protocols Topic: 2-Bromo-N-(3-methylphenyl)propanamide: A Versatile Intermediate for the Synthesis of Novel Heterocyclic Scaffolds Introduction: The Strategic Value of α-Halo Amide Intermediates In the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-Bromo-N-(3-methylphenyl)propanamide: A Versatile Intermediate for the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Strategic Value of α-Halo Amide Intermediates

In the landscape of medicinal chemistry and materials science, the development of efficient synthetic routes to novel heterocyclic compounds is of paramount importance. Heterocycles form the core scaffolds of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to synthetic chemists, α-halo amides stand out for their bifunctional nature. They possess both an electrophilic carbon center (α to the carbonyl) and a nucleophilic amide moiety, predisposing them to participate in a variety of cyclization reactions.

This guide focuses on 2-bromo-N-(3-methylphenyl)propanamide , a readily accessible and highly reactive intermediate. Its structure combines the classic reactivity of an α-bromo amide with an N-aryl substituent, making it an ideal precursor for constructing heterocycles that incorporate a substituted phenyl ring, a common feature in bioactive molecules. We will explore its properties, safe handling procedures, and provide detailed, field-proven protocols for its conversion into high-value thiazole and oxazole derivatives.

Intermediate Profile and Physicochemical Properties

A thorough understanding of the starting material is the foundation of any successful synthetic campaign. The key properties of 2-bromo-N-(3-methylphenyl)propanamide are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-N-(2-methylphenyl)propanamide[1]
Molecular Formula C₁₀H₁₂BrNO[2]
Molecular Weight 242.11 g/mol [2]
CAS Number 630119-85-6[2]
Appearance Typically a white to off-white solidGeneral Observation
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C(C)Br[2]

This intermediate is typically synthesized via a standard Schotten-Baumann reaction between m-toluidine and 2-bromopropionyl chloride[2]. Its stability is generally good under standard laboratory conditions, but it is sensitive to strong bases, nucleophiles, and prolonged exposure to moisture.

Critical Safety and Handling Protocols

As an α-halo amide, 2-bromo-N-(3-methylphenyl)propanamide is an active alkylating agent and must be handled with appropriate caution. The toxicological properties have not been fully investigated, warranting a conservative approach to safety[3].

  • Hazard Profile: Causes skin and eye burns. May be harmful if swallowed or in contact with skin[3][4][5]. It should be treated as a potential lachrymator.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid creating dust. Use non-sparking tools and ground all equipment to prevent static discharge[5].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[5].

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[5].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[5].

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Synthetic Workflow Overview

The strategic application of 2-bromo-N-(3-methylphenyl)propanamide involves its reaction with appropriate binucleophilic partners to achieve cyclization. This guide provides protocols for two of the most robust and widely applicable transformations: the Hantzsch Thiazole Synthesis and a modified Robinson-Gabriel Oxazole Synthesis.

G cluster_start Starting Intermediate cluster_paths Synthetic Pathways cluster_products Heterocyclic Products A 2-Bromo-N-(3-methylphenyl)propanamide B Protocol 1: Hantzsch Synthesis A->B + Thiourea (or Thioamide) C Protocol 2: Oxazole Synthesis A->C + Primary Amide D Substituted 2-Amino-Thiazole B->D Cyclocondensation E Substituted Oxazole C->E Cyclodehydration G A Intermediate (α-Bromo Amide) C S-Alkylation (Intermediate Formed) A->C B Thiourea B->C D Intramolecular Cyclization C->D E Dehydration D->E F 2-Amino-Thiazole Product E->F

Fig 2. Simplified reaction pathway for Hantzsch Thiazole Synthesis.
Materials and Reagents
ReagentMW ( g/mol )AmountMoles
2-Bromo-N-(3-methylphenyl)propanamide242.112.42 g10.0 mmol
Thiourea76.120.84 g11.0 mmol
Ethanol (Absolute)-50 mL-
Saturated Sodium Bicarbonate (aq.)-50 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-(3-methylphenyl)propanamide (2.42 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Heating: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approx. 78 °C).

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting bromo-amide should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 10 minutes to neutralize any HBr formed.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is N-(3-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide .

Protocol 2: Synthesis of an Oxazole Derivative

This protocol describes a modified Robinson-Gabriel synthesis, reacting the α-bromo amide with a primary amide (benzamide) to form a substituted oxazole.[6] This reaction typically requires a base to facilitate the initial alkylation and a dehydrating agent or heat to drive the final cyclization.

Mechanistic Rationale

The synthesis begins with the N-alkylation of benzamide by 2-bromo-N-(3-methylphenyl)propanamide, where the benzamide nitrogen acts as the nucleophile. A base like potassium carbonate is used to deprotonate the benzamide, increasing its nucleophilicity, and to scavenge the HBr byproduct. The resulting intermediate then undergoes an intramolecular cyclization, where the oxygen of the benzamide carbonyl attacks the amide carbonyl of the original scaffold. A final dehydration step, often promoted by heat, yields the aromatic oxazole ring.

G A Intermediate (α-Bromo Amide) C N-Alkylation (Intermediate Formed) A->C B Benzamide + Base B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted Oxazole Product E->F

Fig 3. Simplified reaction pathway for Oxazole Synthesis.
Materials and Reagents
ReagentMW ( g/mol )AmountMoles
2-Bromo-N-(3-methylphenyl)propanamide242.112.42 g10.0 mmol
Benzamide121.141.21 g10.0 mmol
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.0 mmol
N,N-Dimethylformamide (DMF), anhydrous-40 mL-
Deionized Water-100 mL-
Diethyl Ether-150 mL-
Anhydrous Magnesium Sulfate---
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzamide (1.21 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous DMF via syringe and stir the suspension for 15 minutes. Add a solution of 2-bromo-N-(3-methylphenyl)propanamide (2.42 g, 10.0 mmol) in 10 mL of anhydrous DMF dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 8-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Cooling and Quenching: After completion, cool the reaction to room temperature. Carefully pour the reaction mixture into 100 mL of cold deionized water with stirring.

  • Work-up:

    • Extract the aqueous suspension with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid using silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient).

    • Confirm the structure of the purified product, N-(3-methylphenyl)-4-methyl-2-phenyloxazole-5-carboxamide , using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Field Insights

  • Low Yield in Thiazole Synthesis: If yields are low, ensure the ethanol is absolute, as water can hydrolyze the bromo-amide. An alternative is to add a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge HBr, which can sometimes lead to side reactions.

  • Incomplete Oxazole Synthesis: The final cyclodehydration step can be sluggish. If the acyclic intermediate is isolated, it can be treated with a stronger dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride in a separate step, though conditions must be carefully optimized.

  • Purification Challenges: Both thiazole and oxazole products contain amide functionalities and are often polar. A higher percentage of ethyl acetate or even methanol may be required in the eluent during column chromatography.

Conclusion

2-Bromo-N-(3-methylphenyl)propanamide is a potent and versatile chemical intermediate. The protocols detailed herein for the Hantzsch thiazole synthesis and a modified Robinson-Gabriel oxazole synthesis provide reliable and scalable pathways to diverse heterocyclic scaffolds. By leveraging the inherent reactivity of this building block, researchers in drug discovery and materials science can rapidly access novel molecular architectures for further investigation.

References

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  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications (RSC Publishing). Available at: [Link]

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  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • SAFETY DATA SHEET for 3-Bromo-2-methylpropene. Available at: [Link] (Note: A proxy SDS for a similar class of compound).

  • Intramolecular Cyclization/Halogenation of N-Arylpropynamides. ResearchGate. Available at: [Link]

  • Safety Data Sheet - Uniphos Chemicals. Uniphos Chemicals. Available at: [Link]

  • 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Notes and Protocols: Catalytic Cross-Coupling Reactions Involving 2-bromo-N-(3-methylphenyl)propanamide

Introduction: The Versatility of α-Bromo Amides in Modern Synthesis In the landscape of contemporary drug discovery and development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of α-Bromo Amides in Modern Synthesis

In the landscape of contemporary drug discovery and development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is of paramount importance. α-Bromo amides, such as 2-bromo-N-(3-methylphenyl)propanamide , have emerged as versatile building blocks in this endeavor. The presence of a reactive C-Br bond at the α-position to the carbonyl group, coupled with the tunable electronic and steric properties of the amide moiety, makes these compounds valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the use of 2-bromo-N-(3-methylphenyl)propanamide in key catalytic cross-coupling reactions, offering researchers and process chemists a practical framework for the synthesis of diverse molecular architectures.

The synthesis of the starting material, 2-bromo-N-(3-methylphenyl)propanamide, can be readily achieved through a standard Schotten-Baumann reaction between 2-bromopropionyl chloride and m-toluidine[1]. This accessibility further enhances its utility as a foundational component in synthetic campaigns.

Suzuki-Miyaura Coupling: Forging α-Aryl Amide Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp³) bonds, enabling the synthesis of α-aryl amides. These motifs are prevalent in numerous biologically active compounds. The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle, involving the oxidative addition of the α-bromo amide to the palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the desired product.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling of an α-bromo amide is depicted below. The choice of ligand is critical to facilitate the oxidative addition and reductive elimination steps, while the base is essential for the activation of the boronic acid for transmetalation.

Suzuki_Miyaura Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L_n(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex R-Pd(II)L_n(Ar) Transmetalation->PdII_Aryl_complex Boronate ArB(OR)3- Boronate->Transmetalation RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Product α-Aryl Amide Product RedElim->Product Catalyst_Regen Catalyst Regeneration Aryl_Bromide 2-bromo-N-(3-methylphenyl)propanamide Aryl_Bromide->OxAdd Base Base Base->Boronate

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-N-(3-methylphenyl)propanamide.

Experimental Protocol: Synthesis of 2-phenyl-N-(3-methylphenyl)propanamide

This protocol is adapted from established procedures for the α-arylation of amides.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-bromo-N-(3-methylphenyl)propanamide630119-85-6242.111.01.0
Phenylboronic acid98-80-6121.931.21.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.020.02
SPhos657408-07-6410.510.040.04
Potassium phosphate (K₃PO₄)7758-11-4212.272.02.0
Toluene108-88-3-5 mL-
Water7732-18-5-0.5 mL-

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 2-bromo-N-(3-methylphenyl)propanamide (242 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in toluene (2 mL). Stir for 10 minutes at room temperature.

  • Add the catalyst premix to the Schlenk tube containing the reagents.

  • Add the remaining toluene (3 mL) and water (0.5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-N-(3-methylphenyl)propanamide.

Heck Reaction: Synthesis of β,γ-Unsaturated Amides

The Heck reaction provides a powerful tool for the olefination of alkyl halides. In the context of 2-bromo-N-(3-methylphenyl)propanamide, this reaction allows for the introduction of a vinyl group at the α-position, leading to the formation of valuable β,γ-unsaturated amides. The reaction typically involves the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Workflow for a Heck Reaction

Heck_Workflow Start Start: Assemble Reactants Reactants 2-bromo-N-(3-methylphenyl)propanamide Alkene (e.g., Styrene) Pd Catalyst & Ligand Base Solvent Start->Reactants Reaction_Setup Reaction Setup under Inert Atmosphere Reactants->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product β,γ-Unsaturated Amide Product Purification->Product

Caption: General workflow for a Heck reaction involving 2-bromo-N-(3-methylphenyl)propanamide.

Experimental Protocol: Synthesis of N-(3-methylphenyl)-2-styrylpropanamide

This protocol is based on established methods for the Heck reaction of α-bromo amides with styrenes.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-bromo-N-(3-methylphenyl)propanamide630119-85-6242.111.01.0
Styrene100-42-5104.151.51.5
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.050.05
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.100.10
Triethylamine (Et₃N)121-44-8101.192.02.0
N,N-Dimethylformamide (DMF)68-12-2-5 mL-

Procedure:

  • To a sealed tube, add 2-bromo-N-(3-methylphenyl)propanamide (242 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30.4 mg, 0.10 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add N,N-dimethylformamide (5 mL), styrene (173 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF.

  • Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes) to yield the desired N-(3-methylphenyl)-2-styrylpropanamide.

Sonogashira Coupling: Accessing α-Alkynyl Amides

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, providing a direct route to α-alkynyl amides from 2-bromo-N-(3-methylphenyl)propanamide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the α-bromo amide, while the copper co-catalyst activates the terminal alkyne.

Catalytic Cycles in Sonogashira Coupling

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Synthesis of N-(3-methylphenyl)-2-(phenylethynyl)propanamide

This protocol is an illustrative example based on general Sonogashira coupling conditions adapted for bromo-amide substrates[2][3].

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-bromo-N-(3-methylphenyl)propanamide630119-85-6242.111.01.0
Phenylacetylene536-74-3102.141.21.2
PdCl₂(PPh₃)₂13965-03-2701.900.030.03
Copper(I) iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et₃N)121-44-8101.193.03.0
Tetrahydrofuran (THF), anhydrous109-99-9-5 mL-

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add 2-bromo-N-(3-methylphenyl)propanamide (242 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (418 µL, 3.0 mmol).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-(3-methylphenyl)-2-(phenylethynyl)propanamide.

Buchwald-Hartwig Amination: Direct α-Amination of Amides

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. While traditionally applied to aryl halides, its principles can be extended to the α-amination of bromo-amides, providing access to α-amino acid derivatives. This transformation is challenging due to potential side reactions, but with the appropriate choice of catalyst, ligand, and base, it can be a highly effective synthetic tool.

Key Considerations for α-Amination
  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial to promote the reductive elimination of the α-amino amide product.

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without promoting elimination or other side reactions of the α-bromo amide.

  • Substrate Scope: The nature of the amine nucleophile will significantly impact the reaction outcome.

Experimental Protocol: Synthesis of 2-(phenylamino)-N-(3-methylphenyl)propanamide

This is a hypothetical protocol based on the principles of Buchwald-Hartwig amination, as direct literature precedents for the α-amination of 2-bromo-N-(3-methylphenyl)propanamide are scarce. Careful optimization would be required.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-bromo-N-(3-methylphenyl)propanamide630119-85-6242.111.01.0
Aniline62-53-393.131.21.2
Pd₂(dba)₃51364-51-3915.720.010.02 (Pd)
Xantphos161265-03-8578.680.030.03
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene, anhydrous108-88-3-5 mL-

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add anhydrous toluene (3 mL) and stir for 10 minutes.

  • Add 2-bromo-N-(3-methylphenyl)propanamide (242 mg, 1.0 mmol) and aniline (109 µL, 1.2 mmol).

  • Seal the Schlenk tube and heat the mixture at 100 °C for 18-24 hours.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the α-amino amide product.

Conclusion

2-Bromo-N-(3-methylphenyl)propanamide serves as a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a foundation for the synthesis of diverse and complex molecular structures, including α-aryl, β,γ-unsaturated, α-alkynyl, and α-amino amides. The successful implementation of these reactions hinges on the careful selection of catalysts, ligands, bases, and reaction conditions. These application notes are intended to empower researchers in drug development and synthetic chemistry to leverage the full potential of this versatile building block.

References

  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Available at: [Link].

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link].

  • Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Available at: [Link].

  • Gao, F., et al. (2022). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 13(43), 12875–12881. Available at: [Link].

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959. Available at: [Link].

  • ResearchGate. Heck coupling reaction of different aryl halides with styrene. Available at: [Link].

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available at: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link].

  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. Available at: [Link].

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Available at: [Link].

  • Mondal, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22384. Available at: [Link].

  • NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available at: [Link].

  • Wikipedia. Heck reaction. Available at: [Link].

  • Chem Help ASAP. Suzuki cross-coupling reaction. (2020). Available at: [Link].

  • Maccarone, G., et al. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 20(7), 11787–11825. Available at: [Link].

  • ResearchGate. The Heck coupling reactions of aryl bromides with styrene. Available at: [Link].

Sources

Application

Application Note: 2-Bromo-N-(3-methylphenyl)propanamide as a Versatile Intermediate for the Synthesis of Novel Bioactive Molecules

Abstract In modern medicinal chemistry, the strategic use of versatile chemical building blocks is paramount for the efficient discovery of novel therapeutic agents.[1][2] 2-Bromo-N-(3-methylphenyl)propanamide is an exem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic use of versatile chemical building blocks is paramount for the efficient discovery of novel therapeutic agents.[1][2] 2-Bromo-N-(3-methylphenyl)propanamide is an exemplary scaffold, featuring a reactive α-bromo group and a substituted aryl amide moiety. This combination makes it an ideal starting material for introducing the N-(3-methylphenyl)propanamide core into a diverse range of molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this key intermediate. We present detailed, field-tested protocols for its application in the synthesis of molecules with potential anticonvulsant and antimicrobial activities, supported by mechanistic insights and workflow visualizations.

Introduction: The Strategic Value of 2-Bromo-N-(3-methylphenyl)propanamide

2-Bromo-N-(3-methylphenyl)propanamide is a bifunctional organic compound that serves as a powerful intermediate in synthetic organic chemistry. Its structure is characterized by:

  • An α-Bromo Amide System: The bromine atom, positioned on the carbon alpha to the carbonyl group, is an excellent leaving group. This renders the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block.

  • An N-(3-methylphenyl)propanamide Core: This part of the molecule is a common structural motif found in various biologically active compounds. The presence of the amide linkage provides conformational rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets.[3]

The strategic value of this reagent lies in its ability to couple with a wide array of nucleophiles (amines, thiols, alcohols, etc.), thereby enabling the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs. This guide will focus on two promising therapeutic avenues: the synthesis of novel anticonvulsants and antimicrobial agents.

Synthesis and Characterization of the Core Reagent

The reliable synthesis of the starting material is the first critical step in any synthetic campaign. The most common and efficient method for preparing 2-bromo-N-(3-methylphenyl)propanamide is the acylation of m-toluidine with 2-bromopropionyl chloride under Schotten-Baumann conditions.[4]

Protocol 2.1: Synthesis of 2-Bromo-N-(3-methylphenyl)propanamide

Reaction Principle: This is a nucleophilic acyl substitution where the amino group of m-toluidine attacks the electrophilic carbonyl carbon of 2-bromopropionyl chloride. A mild base is used to neutralize the HCl byproduct, driving the reaction to completion.

cluster_reactants Reactants cluster_reagents Reagents & Solvent Toluidine m-Toluidine Product 2-Bromo-N-(3-methylphenyl)propanamide Toluidine->Product Nucleophilic Attack Bromopropionyl 2-Bromopropionyl Chloride Bromopropionyl->Product Base Pyridine or Et3N Base->Product HCl Scavenger Solvent Dichloromethane (DCM) Solvent->Product StartMat 2-Bromo-N-(3-methylphenyl) propanamide Reaction Nucleophilic Substitution (Sₙ2) StartMat->Reaction Nucleophile Primary/Secondary Amine (e.g., 4-methoxybenzylamine) Nucleophile->Reaction Base K₂CO₃ or DIPEA Base->Reaction Solvent Acetonitrile (ACN) or DMF Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 2-(Alkylamino)-N-(3-methylphenyl) propanamide Derivative Purification->Product StartMat 2-Bromo-N-(3-methylphenyl) propanamide SN2_Reaction Sₙ2 Displacement StartMat->SN2_Reaction Nucleophile Heterocyclic Thiol (e.g., 2-Mercaptobenzothiazole) Thiolate_Formation Thiolate Anion Formation Nucleophile->Thiolate_Formation Base Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) Base->Thiolate_Formation Solvent Tetrahydrofuran (THF) or DMF Solvent->Thiolate_Formation Thiolate_Formation->SN2_Reaction Nucleophilic Attack Product 2-(Heterocyclylthio)-N-(3-methylphenyl) propanamide Derivative SN2_Reaction->Product

Sources

Method

Application Note &amp; Protocol: A Scalable Laboratory Synthesis of 2-bromo-N-(3-methylphenyl)propanamide

Abstract This document provides a comprehensive, scalable, and reliable protocol for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide, a key intermediate in various research and development applications. The synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scalable, and reliable protocol for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide, a key intermediate in various research and development applications. The synthesis is based on the nucleophilic acyl substitution of 2-bromopropionyl chloride with m-toluidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, a step-by-step experimental procedure, safety protocols, and methods for product characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction and Scientific Rationale

2-bromo-N-(3-methylphenyl)propanamide is a valuable building block in organic synthesis, particularly as a precursor for various pharmaceutical and agrochemical compounds. Its structure combines a reactive α-bromo amide moiety with a substituted aromatic ring, allowing for a range of subsequent chemical modifications.

The selected synthetic route is the acylation of 3-methylaniline (m-toluidine) with 2-bromopropionyl chloride. This method is a classic example of the Schotten-Baumann reaction, renowned for its efficiency and scalability in forming amide bonds.[1][2]

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution mechanism.[2][3] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-bromopropionyl chloride. This forms a transient tetrahedral intermediate.[4]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A tertiary amine base, triethylamine (TEA), is included in the reaction mixture. Its primary role is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) generated during the reaction.[5] This prevents the protonation of the m-toluidine starting material, which would render it non-nucleophilic and halt the reaction.

Causality of Reagent Selection:

  • 2-Bromopropionyl Chloride: As an acyl chloride, it is highly reactive towards nucleophiles, ensuring a rapid and high-yielding reaction at moderate temperatures.

  • m-Toluidine: A readily available primary aromatic amine that serves as the nucleophilic component.

  • Triethylamine (TEA): A non-nucleophilic organic base chosen to neutralize HCl without competing with m-toluidine in the acylation reaction.[4] Its boiling point (89 °C) allows for easy removal during workup.[6]

  • Dichloromethane (DCM): A relatively inert, low-boiling-point solvent that effectively dissolves the reactants and does not participate in the reaction.

Workflow and Reaction Scheme

Overall Synthesis Workflow

The process begins with the preparation of reactants and culminates in the characterization of the purified product. Each stage is critical for achieving high yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere) prep_reagents->setup dissolve Dissolve m-Toluidine & TEA in DCM setup->dissolve cool Cool to 0 °C dissolve->cool add Slow Addition of 2-Bromopropionyl Chloride cool->add react Stir at RT add->react wash Aqueous Washes (HCl, NaHCO₃, Brine) react->wash dry Dry Organic Layer (Na₂SO₄) wash->dry evap Solvent Evaporation dry->evap recrystallize Recrystallization (Ethanol/Water) evap->recrystallize isolate Isolate & Dry Product recrystallize->isolate analyze Characterization (NMR, MS, MP) isolate->analyze

Figure 1: Scalable Synthesis Workflow. A graphical representation of the major stages from preparation to final product analysis.

Chemical Reaction Scheme

Figure 2: Amide Formation Reaction. Acylation of m-toluidine with 2-bromopropionyl chloride.

Materials, Equipment, and Data

Reagent and Materials Data
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumeDensity (g/mL)
m-ToluidineC₇H₉N107.1550.01.05.36 g (5.34 mL)1.004
2-Bromopropionyl chlorideC₃H₄BrClO171.4252.51.059.00 g (5.26 mL)1.712[7]
Triethylamine (TEA)C₆H₁₅N101.1960.01.26.07 g (8.38 mL)0.726[6]
Dichloromethane (DCM)CH₂Cl₂84.93--200 mL1.326
1 M Hydrochloric Acid (HCl)HCl---50 mL-
Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃---50 mL-
Brine (Sat. NaCl)NaCl---50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04--~10 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Nitrogen/Argon inlet and bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Experimental Protocol

A. Reaction Setup

  • Assemble the 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler.

  • Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.

  • Place the flask under a positive pressure of dry nitrogen or argon.

  • To the flask, add m-toluidine (5.34 mL, 50.0 mmol), triethylamine (8.38 mL, 60.0 mmol), and 150 mL of dichloromethane (DCM).

  • Stir the solution until all components are fully dissolved.

B. Acylation Reaction

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • In a separate dry beaker, prepare a solution of 2-bromopropionyl chloride (5.26 mL, 52.5 mmol) in 50 mL of DCM.

  • Transfer this solution to the dropping funnel.

  • Add the 2-bromopropionyl chloride solution dropwise to the stirred m-toluidine solution over approximately 30-45 minutes. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the m-toluidine spot is consumed.

C. Workup and Isolation

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess TEA and any unreacted m-toluidine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to remove residual water).

  • Dry the isolated organic layer over anhydrous sodium sulfate (~10 g), swirl, and let it stand for 15 minutes.

  • Filter the drying agent and wash the filter cake with a small amount of fresh DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white or pale yellow solid.

D. Purification by Recrystallization

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Rationale: Amides often recrystallize well from polar protic solvents like ethanol.[8]

  • Slowly add warm water dropwise until the solution becomes faintly turbid. If too much water is added, clarify with a few drops of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 50:50 ethanol/water.

  • Dry the crystals under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.

Product Characterization

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₀H₁₂BrNO

  • Molecular Weight: 242.12 g/mol

  • Melting Point: Literature values suggest a melting point around 129 °C.[5]

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks should correspond to the aromatic protons (δ ~7.0-7.3 ppm), the amide N-H proton (broad singlet, δ ~8.0-8.5 ppm), the methine proton (quartet, δ ~4.5 ppm), the methyl group on the aromatic ring (singlet, δ ~2.3 ppm), and the methyl group adjacent to the chiral center (doublet, δ ~1.9 ppm).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ ≈ 242.02 and 244.02, showing the characteristic isotopic pattern for a bromine-containing compound.

Safety and Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 2-Bromopropionyl Chloride: Highly Corrosive and Flammable. Causes severe skin burns and eye damage.[3] May cause respiratory irritation. Reacts violently with water. Handle only under an inert atmosphere and use dry glassware.[4]

  • m-Toluidine: Toxic. Toxic if swallowed, in contact with skin, or if inhaled.[9] May cause damage to organs through prolonged exposure.[10] It is also very toxic to aquatic life.[9]

  • Triethylamine: Flammable and Corrosive. Causes severe skin burns and eye damage.[7] The vapor is heavier than air and may form explosive mixtures.[6]

  • Dichloromethane (DCM): Suspected carcinogen. Avoid inhalation and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Prevent entry into sewers.

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

References

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2021, February 1). SAFETY DATA SHEET m-Toluidine. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: TRIETHYLAMINE. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.7148-74-5, 2-Bromopropionyl chloride Suppliers, MSDS download. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triethylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Triethylamine. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). m-TOLUIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]

Sources

Application

Derivatization of "2-bromo-N-(3-methylphenyl)propanamide" for biological screening

Applikations- und Protokollhandbuch Thema: Derivatisierung von "2-Brom-N-(3-methylphenyl)propanamid" für das biologische Screening Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Zusammenf...

Author: BenchChem Technical Support Team. Date: January 2026

Applikations- und Protokollhandbuch

Thema: Derivatisierung von "2-Brom-N-(3-methylphenyl)propanamid" für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

Dieses Dokument beschreibt detaillierte Strategien und experimentelle Protokolle für die chemische Modifikation von 2-Brom-N-(3-methylphenyl)propanamid. Die Kernstruktur, die ein reaktives α-Bromatom und ein N-Aryl-Amid-Motiv kombiniert, dient als vielseitige Ausgangsbasis für die Synthese einer diversifizierten Molekülbibliothek. Durch gezielte Derivatisierung über nukleophile Substitutionen und fortschrittliche Methoden wie die "Click-Chemie" können neue Analoga mit potenziell verbesserten pharmakokinetischen Eigenschaften und neuartigen biologischen Aktivitäten generiert werden. Ziel ist es, Forschern in der medizinischen Chemie einen fundierten Leitfaden zur Verfügung zu stellen, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und neue Leitstrukturen in der Wirkstoffforschung zu identifizieren.

Einleitung: Das Potenzial des 2-Brom-N-(3-methylphenyl)propanamid-Gerüsts

In der modernen Wirkstoffforschung ist die systematische Exploration des chemischen Raums um eine vielversprechende Kernstruktur von entscheidender Bedeutung. 2-Brom-N-(3-methylphenyl)propanamid ist ein solches Molekül von strategischem Interesse. Es vereint zwei wesentliche strukturelle Merkmale:

  • Die N-Aryl-Propanamid-Einheit: N-Aryl-Amide sind eine weit verbreitete Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antimikrobielle, leishmanizide und entzündungshemmende Eigenschaften.[1][2][3][4] Die 3-Methylphenyl-Gruppe bietet eine spezifische lipophile Region, die für die molekulare Erkennung an einem biologischen Zielmolekül von Bedeutung sein kann.

  • Das α-Brom-Atom: Dieses Halogenatom fungiert als exzellente Abgangsgruppe und aktiviert das benachbarte α-Kohlenstoffatom für nukleophile Angriffe.[5] Dies ermöglicht eine einfache und effiziente Einführung einer Vielzahl von funktionellen Gruppen über eine bimolekulare nukleophile Substitution (SN2).[6]

Die Kombination dieser Merkmale macht 2-Brom-N-(3-methylphenyl)propanamid zu einem idealen Ausgangsmaterial für die Erstellung einer "Scaffold-basierten" Bibliothek. Durch die Modifikation an der α-Position können die sterischen, elektronischen und pharmakokinetischen Eigenschaften des Moleküls gezielt verändert werden, um die Affinität und Selektivität für ein biologisches Ziel zu optimieren.

Logischer Rahmen der Derivatisierung

Der hier vorgestellte Ansatz folgt einer logischen Progression von einfachen zu komplexeren Modifikationen. Wir beginnen mit klassischen SN2-Reaktionen zur Bildung von C-N-, C-O- und C-S-Bindungen und gehen dann zu einer modularen "Click-Chemie"-Strategie über, die eine schnelle und hocheffiziente Diversifizierung ermöglicht.

G cluster_start Ausgangsmaterial cluster_strategies Derivatisierungsstrategien (S_N2) cluster_products Primäre Derivate cluster_advanced Fortgeschrittene Anwendung cluster_final Finale diversifizierte Bibliothek start 2-Brom-N-(3-methylphenyl)propanamid C_N C-N Bindungsbildung (Amine) start->C_N + Nukleophil C_O C-O Bindungsbildung (Alkohole, Phenole) start->C_O + Nukleophil C_S C-S Bindungsbildung (Thiole) start->C_S + Nukleophil C_N3 Azid-Einführung (Natriumazid) start->C_N3 + Nukleophil amino_amides α-Amino-Amide C_N->amino_amides ether_amides α-Alkoxy/Aryloxy-Amide C_O->ether_amides thio_amides α-Thioether-Amide C_S->thio_amides azido_amide α-Azido-Amid C_N3->azido_amide click Click-Chemie: CuAAC mit Alkinen azido_amide->click triazole 1,2,3-Triazol-Derivate click->triazole

Abbildung 1: Workflow zur Derivatisierung von 2-Brom-N-(3-methylphenyl)propanamid.

Kernstrategien und experimentelle Protokolle

Die folgenden Protokolle sind als robuste Ausgangspunkte konzipiert. Forscher werden ermutigt, Reaktionszeiten, Temperaturen und stöchiometrische Verhältnisse je nach Reaktivität des spezifischen Nukleophils zu optimieren. Die Reaktionskontrolle sollte routinemäßig mittels Dünnschichtchromatographie (DC) durchgeführt werden.

Strategie A: C-N-Bindungsbildung – Synthese von α-Amino-Amiden

Wissenschaftliche Begründung: Die Einführung von primären, sekundären oder tertiären Aminogruppen führt basische Zentren in das Molekül ein. Diese können bei physiologischem pH-Wert protoniert werden, was die Wasserlöslichkeit erhöhen und neue ionische Wechselwirkungen mit dem Zielprotein, wie z.B. Aspartat- oder Glutamtresten, ermöglichen kann.

Protokoll 1: Allgemeine Synthese von α-Amino-Amiden

  • Reagenzien und Vorbereitung:

    • Lösen Sie 2-Brom-N-(3-methylphenyl)propanamid (1,0 Äq.) in einem aprotisch-polaren Lösungsmittel wie Acetonitril (ACN) oder Dimethylformamid (DMF) zu einer Konzentration von 0,1–0,5 M.

    • Fügen Sie eine Base wie Kaliumcarbonat (K₂CO₃, 2,0–3,0 Äq.) oder Diisopropylethylamin (DIPEA, 2,0 Äq.) hinzu, um den bei der Reaktion entstehenden Bromwasserstoff (HBr) abzufangen.

    • Geben Sie das entsprechende primäre oder sekundäre Amin (1,2–1,5 Äq.) zur Mischung.

  • Reaktionsdurchführung:

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur (RT) oder leicht erhöhter Temperatur (40–60 °C) für 4–24 Stunden. Der Einsatz von erhöhter Temperatur ist oft bei weniger nukleophilen oder sterisch gehinderten Aminen notwendig.

    • Verfolgen Sie den Reaktionsfortschritt mittels DC (z.B. mit einem Eluentensystem aus Ethylacetat/Hexan). Das Produkt sollte einen polareren Charakter (kleinerer Rf-Wert) als das Ausgangsmaterial aufweisen.

  • Aufarbeitung und Reinigung:

    • Nach vollständigem Umsatz filtrieren Sie die anorganischen Salze ab.

    • Verdampfen Sie das Lösungsmittel unter reduziertem Druck.

    • Lösen Sie den Rückstand in einem organischen Lösungsmittel wie Ethylacetat oder Dichlormethan (DCM) und waschen Sie ihn mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung (Sole).

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte α-Amino-Amid zu erhalten.

  • Charakterisierung:

    • Bestätigen Sie die Struktur mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS). Das Verschwinden des Signals für das α-Proton neben dem Brom und das Erscheinen neuer Signale, die dem eingeführten Amin entsprechen, sind charakteristisch.

Strategie B: C-O-Bindungsbildung – Synthese von α-Alkoxy/Aryloxy-Amiden

Wissenschaftliche Begründung: Die Einführung von Ether- oder Phenol-Ether-Funktionen fügt dem Molekül Wasserstoffbrücken-Akzeptoren hinzu. Dies kann die Wechselwirkung mit polaren Aminosäureresten wie Serin, Threonin oder Tyrosin im aktiven Zentrum eines Enzyms verbessern.

Protokoll 2: Allgemeine Synthese von α-Ether-Amiden

  • Reagenzien und Vorbereitung:

    • Generieren Sie in situ das Alkoholat oder Phenolat, indem Sie den entsprechenden Alkohol oder das Phenol (1,2 Äq.) in einem trockenen aprotischen Lösungsmittel (z.B. DMF oder Tetrahydrofuran, THF) lösen und eine starke Base wie Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1,2 Äq.) bei 0 °C portionsweise zugeben. Vorsicht: NaH reagiert heftig mit Wasser und es entsteht entzündlicher Wasserstoff.

    • Rühren Sie die Mischung bei 0 °C für 30 Minuten, bis die Wasserstoffentwicklung aufhört.

  • Reaktionsdurchführung:

    • Lösen Sie 2-Brom-N-(3-methylphenyl)propanamid (1,0 Äq.) im selben trockenen Lösungsmittel und geben Sie es langsam zur Alkoholat/Phenolat-Lösung bei 0 °C.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12–24 Stunden.

    • Verfolgen Sie den Reaktionsfortschritt mittels DC.

  • Aufarbeitung und Reinigung:

    • Kühlen Sie die Reaktion auf 0 °C ab und löschen Sie überschüssiges NaH vorsichtig durch langsame Zugabe von Wasser oder gesättigter Ammoniumchloridlösung (NH₄Cl).

    • Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat).

    • Führen Sie die Schritte der Wäsche, Trocknung, Konzentration und säulenchromatographischen Reinigung wie in Protokoll 1 beschrieben durch.

Strategie C: C-S-Bindungsbildung – Synthese von α-Thioether-Amiden

Wissenschaftliche Begründung: Schwefel ist ein weicheres Nukleophil als Sauerstoff und kann einzigartige Wechselwirkungen eingehen, einschließlich der Koordination an Metallionen in Metalloenzymen. Thioether sind zudem in der Regel metabolischer stabiler als Ether.

Protokoll 3: Allgemeine Synthese von α-Thioether-Amiden

Dieses Protokoll ist dem von Strategie A sehr ähnlich, da Thiole oft ohne die Notwendigkeit einer starken Base als Nukleophile reagieren können.

  • Reagenzien und Vorbereitung:

    • Lösen Sie 2-Brom-N-(3-methylphenyl)propanamid (1,0 Äq.), das entsprechende Thiol (1,2 Äq.) und eine milde Base wie K₂CO₃ (2,0 Äq.) in ACN oder DMF.

  • Reaktionsdurchführung und Aufarbeitung:

    • Folgen Sie den Schritten 2 und 3 aus Protokoll 1. Thiol-Reaktionen sind oft schneller als die mit Aminen oder Alkoholen und können bei Raumtemperatur innerhalb weniger Stunden abgeschlossen sein.

Fortgeschrittene Strategie: Modulare Diversifizierung mittels Click-Chemie

Wissenschaftliche Begründung: Die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) ist eine der robustesten "Click"-Reaktionen.[7][8] Sie ermöglicht die kovalente Verknüpfung zweier molekularer Bausteine – einer mit einer Azidgruppe, der andere mit einer Alkingruppe – zur Bildung eines chemisch und metabolisch sehr stabilen 1,2,3-Triazol-Rings. Der Triazolring selbst wird oft als Bioisoster für eine Amidbindung angesehen, da er ähnliche sterische und elektronische Eigenschaften aufweist und an Wasserstoffbrückenbindungen teilnehmen kann.[9][10] Diese zweistufige Strategie ermöglicht eine enorme Diversifizierung in der letzten Stufe.

G cluster_step1 Schritt 1: Azid-Einführung cluster_step2 Schritt 2: CuAAC Click-Reaktion start 2-Brom-N-(3-methylphenyl)propanamid reagent1 + Natriumazid (NaN3) in DMF start->reagent1 product1 2-Azido-N-(3-methylphenyl)propanamid (Azid-Intermediat) reagent1->product1 reagent2 + Terminales Alkin (R-C≡CH) + Cu(I)-Katalysator product1->reagent2 product2 Finale 1,2,3-Triazol-Derivate reagent2->product2

Sources

Method

Application Notes and Protocols: 2-bromo-N-(3-methylphenyl)propanamide as a Versatile Building Block for Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of α-Haloamides in Medicinal Chemistry In the landscape of modern d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of α-Haloamides in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, α-haloamides have emerged as exceptionally versatile and powerful building blocks. Their utility stems from a synthetically valuable duality: the presence of a stable amide bond, a cornerstone of many biologically active molecules, and a reactive carbon-halogen bond at the α-position. This reactive site serves as a linchpin for introducing a wide array of functional groups through nucleophilic substitution, enabling the rapid diversification of molecular scaffolds.

This guide focuses on a specific and highly useful α-haloamide, 2-bromo-N-(3-methylphenyl)propanamide . The strategic placement of the methyl group on the aromatic ring provides a subtle yet significant modification to the lipophilicity and electronic properties of the molecule, influencing its reactivity and the pharmacokinetic profile of its derivatives. These notes provide a comprehensive overview of its synthesis, key chemical properties, and detailed protocols for its application in the synthesis of α-amino amides, a prevalent motif in numerous pharmaceutical agents.

Chemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOChemChart[1]
Molecular Weight 242.11 g/mol ChemChart[1]
CAS Number 630119-85-6ChemChart[1]
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point 129 °C (predicted)ChemChart[1]
Boiling Point 302.9 °C (predicted)ChemChart[1]
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, DMF)General knowledge

Safety Precautions: As an α-bromoamide, 2-bromo-N-(3-methylphenyl)propanamide should be handled with care in a well-ventilated fume hood. It is a potential lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All waste materials should be disposed of in accordance with institutional and local regulations.

Synthesis of 2-bromo-N-(3-methylphenyl)propanamide: A Detailed Protocol

The most direct and widely employed method for the synthesis of N-aryl amides is the Schotten-Baumann reaction.[2][3] This robust procedure involves the acylation of an amine with an acyl halide under basic conditions.

Reaction Scheme:

Synthesis_of_2_bromo_N_3_methylphenyl_propanamide cluster_reactants Reactants cluster_conditions Conditions cluster_products Products m_toluidine m-Toluidine plus1 + m_toluidine->plus1 target_compound 2-bromo-N-(3-methylphenyl)propanamide 2_bromopropionyl_bromide 2-Bromopropionyl bromide plus1->2_bromopropionyl_bromide base Base (e.g., Pyridine or Et3N) solvent Solvent (e.g., DCM) temperature 0 °C to rt plus2 + target_compound->plus2 byproduct HBr salt of base plus2->byproduct Nucleophilic_Substitution cluster_reactants Reactants cluster_conditions Conditions cluster_products Products start_material 2-bromo-N-(3-methylphenyl)propanamide plus1 + start_material->plus1 product 2-(dialkylamino)-N-(3-methylphenyl)propanamide amine Primary or Secondary Amine (R¹R²NH) plus1->amine base Base (e.g., K₂CO₃ or Et₃N) solvent Solvent (e.g., DMF or ACN) temperature Heat plus2 + product->plus2 byproduct HBr salt of base plus2->byproduct SN2_Mechanism S N 2 Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products substrate 2-bromo-N-(3-methylphenyl)propanamide ts [Transition State] substrate->ts Nucleophilic Attack plus + nucleophile R¹R²NH nucleophile->ts product α-amino amide ts->product Inversion of Stereochemistry leaving_group Br⁻ ts->leaving_group Leaving Group Departure plus2 +

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of 2-bromo-N-(3-methylphenyl)propanamide

Abstract This application note details a rapid, efficient, and high-yielding two-step protocol for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide utilizing microwave-assisted organic synthesis (MAOS). The methodo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a rapid, efficient, and high-yielding two-step protocol for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide utilizing microwave-assisted organic synthesis (MAOS). The methodology eschews traditional, time-consuming conventional heating methods in favor of the precise and rapid volumetric heating afforded by microwave irradiation. The first step involves the amidation of m-toluidine with propanoyl chloride to yield the intermediate, N-(3-methylphenyl)propanamide. The subsequent step is a regioselective alpha-bromination of the intermediate using N-bromosuccinimide (NBS). This protocol offers significant advantages in terms of reduced reaction times, improved yields, and cleaner reaction profiles, making it an attractive method for the synthesis of halo-amide compounds crucial in medicinal chemistry and materials science.

Introduction: The Rationale for Microwave Chemistry

The synthesis of halo-amides is a cornerstone in the development of novel pharmaceuticals and functional materials. 2-bromo-N-(3-methylphenyl)propanamide, in particular, is a versatile building block. Traditional synthesis routes often involve lengthy reaction times and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[1]

The fundamental principle of microwave heating lies in the direct coupling of microwave energy with polar molecules in the reaction mixture.[2] This interaction, primarily through dipolar polarization and ionic conduction mechanisms, leads to rapid and uniform heating throughout the reaction vessel, a stark contrast to the slower, surface-based heat transfer of conventional methods.[3][4] This rapid and efficient energy transfer not only dramatically accelerates reaction rates but can also enhance product yields and selectivity, aligning with the principles of green chemistry by reducing energy consumption and waste.[5]

This guide provides a comprehensive, field-tested protocol for the microwave-assisted synthesis of 2-bromo-N-(3-methylphenyl)propanamide, emphasizing the underlying chemical principles and practical considerations for successful implementation.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade and used without further purification unless otherwise noted.

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
m-ToluidineC₇H₉N107.15Sigma-AldrichCorrosive, toxic
Propanoyl chlorideC₃H₅ClO92.52Sigma-AldrichFlammable, corrosive
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-AldrichFlammable, corrosive
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-AldrichVolatile, suspected carcinogen
N-(3-methylphenyl)propanamideC₁₀H₁₃NO163.22SynthesizedIntermediate
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Sigma-AldrichLachrymator, light-sensitive
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S172.20Sigma-AldrichCorrosive
Saturated NaHCO₃ solution--Lab Prepared-
Brine--Lab Prepared-
Anhydrous MgSO₄MgSO₄120.37Sigma-Aldrich-
Deuterated Chloroform (CDCl₃)CDCl₃120.38Cambridge Isotope LabsFor NMR analysis

Equipment:

  • CEM Discover Microwave Reactor (or equivalent) with programmable temperature and pressure controls.

  • 10 mL microwave reaction vials with Teflon-lined caps.

  • Standard laboratory glassware.

  • Magnetic stirrer and stir bars.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Column chromatography setup.

  • NMR spectrometer (400 MHz or higher).

  • FT-IR spectrometer.

  • Mass spectrometer.

Experimental Protocols

The synthesis is a two-step process, as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: α-Bromination Reagents1 m-Toluidine Propanoyl Chloride Triethylamine in DCM MW1 Microwave Irradiation (Amidation) Reagents1->MW1 Reaction Workup1 Aqueous Work-up & Purification MW1->Workup1 Crude Product Intermediate N-(3-methylphenyl)propanamide Workup1->Intermediate Purified Intermediate Reagents2 Intermediate N-Bromosuccinimide (NBS) PTSA in DCM Intermediate->Reagents2 MW2 Microwave Irradiation (Bromination) Reagents2->MW2 Reaction Workup2 Aqueous Work-up & Purification MW2->Workup2 Crude Product FinalProduct 2-bromo-N-(3-methylphenyl)propanamide Workup2->FinalProduct Final Product

Caption: Overall workflow for the two-step microwave-assisted synthesis.

Step 1: Microwave-Assisted Synthesis of N-(3-methylphenyl)propanamide (Intermediate)
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve m-toluidine (1.07 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (5 mL).

  • Acylation: Slowly add propanoyl chloride (0.93 g, 10 mmol) to the stirred solution at 0 °C (ice bath). After the addition, cap the vial securely.

  • Microwave Irradiation: Place the reaction vial in the microwave reactor. Irradiate the mixture at 80°C for 5-10 minutes, with a maximum power of 150 W. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up and Purification: After cooling, dilute the reaction mixture with dichloromethane (20 mL). Wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexane to afford a white solid.

Step 2: Microwave-Assisted α-Bromination of N-(3-methylphenyl)propanamide
  • Reagent Preparation: In a 10 mL microwave reaction vial, combine N-(3-methylphenyl)propanamide (1.63 g, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol) in anhydrous dichloromethane (5 mL).[6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 15-30 minutes with a maximum power of 200 W. The rapid and uniform heating provided by the microwave is crucial for efficient and selective monobromination.[7]

  • Work-up and Purification: After cooling the reaction mixture to room temperature, treat it with distilled water (10 mL) and extract with dichloromethane (3 x 15 mL).[6] Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product as a crystalline solid.

Reaction Mechanism and Discussion

The overall synthesis proceeds through two distinct mechanistic pathways, both accelerated by microwave irradiation.

ReactionMechanism cluster_amidation Amidation Mechanism cluster_bromination α-Bromination Mechanism (Acid-Catalyzed) Amine m-Toluidine Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral + AcylChloride Propanoyl Chloride AcylChloride->Tetrahedral Amide N-(3-methylphenyl)propanamide Tetrahedral->Amide - HCl Amide2 Amide Intermediate Enol Enol Intermediate Amide2->Enol PTSA (H+) Brominated Final Product Enol->Brominated + NBS NBS NBS NBS->Brominated

Caption: Simplified reaction mechanisms for amidation and α-bromination.

Amidation: The first step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of m-toluidine attacks the electrophilic carbonyl carbon of propanoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion to form the stable amide bond. Triethylamine acts as a base to neutralize the HCl byproduct. Microwave energy accelerates this process by increasing the frequency of molecular collisions and overcoming the activation energy barrier more efficiently than conventional heating.

α-Bromination: The α-bromination of the amide intermediate is catalyzed by p-toluenesulfonic acid (PTSA). The acid protonates the carbonyl oxygen, making the α-proton more acidic. This facilitates the formation of an enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic bromine of N-bromosuccinimide (NBS), a common and effective source for bromine in radical and electrophilic additions.[8] This results in the regioselective installation of a bromine atom at the α-position. The microwave irradiation ensures rapid heating to the optimal reaction temperature, promoting the efficient formation of the enol and subsequent bromination while minimizing potential side reactions.[7]

Expected Results and Characterization

Successful synthesis will yield the intermediate and final product as solids. The identity and purity should be confirmed by standard analytical techniques.

N-(3-methylphenyl)propanamide (Intermediate):

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.4 (s, 1H, Ar-H), 7.2-7.0 (m, 3H, Ar-H), 2.3 (q, J=7.6 Hz, 2H, -CH₂-), 2.25 (s, 3H, Ar-CH₃), 1.2 (t, J=7.6 Hz, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.0 (C=O), 138.5, 138.0, 128.7, 125.0, 120.8, 117.0 (Ar-C), 30.0 (-CH₂-), 21.5 (Ar-CH₃), 9.8 (-CH₃).[9]

  • IR (KBr, cm⁻¹): 3280 (N-H stretch), 1655 (C=O stretch, Amide I), 1540 (N-H bend, Amide II).

2-bromo-N-(3-methylphenyl)propanamide (Final Product):

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2 (br s, 1H, NH), 7.4-7.1 (m, 4H, Ar-H), 4.5 (q, J=6.8 Hz, 1H, -CHBr-), 2.3 (s, 3H, Ar-CH₃), 1.9 (d, J=6.8 Hz, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5 (C=O), 138.8, 137.0, 128.9, 125.5, 121.2, 117.5 (Ar-C), 45.0 (-CHBr-), 22.5 (-CH₃), 21.4 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 1670 (C=O stretch, Amide I), 1530 (N-H bend, Amide II), 690 (C-Br stretch).

  • MS (ESI): m/z calculated for C₁₀H₁₂BrNO [M+H]⁺ 242.02, found 242.1.

Safety and Handling Precautions

The use of a dedicated laboratory microwave reactor is mandatory for this protocol; domestic microwave ovens must not be used due to the lack of pressure and temperature controls, and the risk of explosion.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Propanoyl chloride and m-toluidine are corrosive and toxic. Handle with care.

    • N-bromosuccinimide (NBS) is a lachrymator and should be handled in a fume hood. It is also light-sensitive and should be stored accordingly.

    • Dichloromethane (DCM) is a volatile suspected carcinogen. Minimize inhalation and skin contact.

  • Microwave Safety:

    • Ensure the microwave reaction vessel is properly sealed but not overfilled (no more than 2/3 full is recommended) to avoid over-pressurization.

    • Never operate a microwave with damaged door seals.

    • Be aware that exothermic reactions can accelerate rapidly under microwave irradiation. If an uncontrolled exotherm is suspected, stop the irradiation immediately.[10]

    • Allow the reaction vessel to cool completely before opening.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of 2-bromo-N-(3-methylphenyl)propanamide. By leveraging the benefits of microwave irradiation, this method significantly reduces reaction times and improves yields compared to conventional heating techniques. The detailed procedural steps, mechanistic insights, and safety protocols offer a comprehensive guide for researchers in organic synthesis and drug discovery, enabling the rapid production of valuable halo-amide building blocks.

References

  • Jadhav, S. D., et al. (2013). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Sharma, U., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry, 8(2), 169-179.
  • Electronic Supplementary Information for "A mild and efficient method for the synthesis of amides via the reaction of carboxylic acids with amines in the presence of boric acid". The Royal Society of Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 453.
  • Lidström, P., et al. (2001). Microwave-assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Guan, X.-Y., et al. (2015). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 8(5), 634-639.
  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629-639.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Microwave-assisted direct amidation of thioesters: a green approach. (2022). Organic & Biomolecular Chemistry, 20(3), 485-490. Available at: [Link]

  • National Science Teaching Association. (2019). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available at: [Link]

  • Vekariya, R. H., et al. (2015). Solvent and Catalyst Free, Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. Current Microwave Chemistry, 2(1), 61-68.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • (PDF) Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. ResearchGate. Available at: [Link]

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • NIST. (n.d.). Propanamide, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Guan, X. Y., Al-Misba'a, Z., & Huang, K. W. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 8(5), 634-639.
  • Kissane, M., et al. (2012). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3174-o3175.
  • Gowda, B. T., et al. (2005). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2-bromo-N-(3-methylphenyl)propanamide Synthesis

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of 2-bromo-N-(3-methylphenyl)propanamide. We will move beyond simple procedural lists to ex...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of 2-bromo-N-(3-methylphenyl)propanamide. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize for the highest possible yield and purity.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide is fundamentally a nucleophilic acyl substitution. The primary route involves the reaction of 3-methylaniline (m-toluidine) with 2-bromopropionyl chloride.[1] In this reaction, the lone pair of electrons on the nitrogen atom of 3-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.[2]

Understanding this mechanism is critical for troubleshooting. For instance, any factor that reduces the nucleophilicity of the amine or the electrophilicity of the acyl chloride, or fails to adequately remove the HCl byproduct, will adversely affect the reaction rate and overall yield.

reaction_mechanism cluster_reactants Reactants cluster_process Mechanism Steps cluster_products Products aniline 3-Methylaniline (Nucleophile) attack Nucleophilic Attack aniline->attack acyl_chloride 2-Bromopropionyl Chloride (Electrophile) acyl_chloride->attack intermediate Tetrahedral Intermediate Formation attack->intermediate reformation Carbonyl Reformation & Chloride Elimination intermediate->reformation deprotonation Deprotonation (Base Scavenges HCl) reformation->deprotonation product 2-bromo-N-(3-methylphenyl)propanamide deprotonation->product salt Base-HCl Salt deprotonation->salt

Caption: Nucleophilic acyl substitution mechanism.

Section 2: Baseline Experimental Protocol

This protocol provides a robust starting point for the synthesis. Subsequent sections will address troubleshooting deviations from the expected outcome of this procedure.

Step-by-Step Methodology
  • Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, dropping funnel, condenser) is oven-dried or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon) to maintain anhydrous conditions.

  • Reagent Setup:

    • In the reaction flask, dissolve 3-methylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or pyridine (1.2 eq.) in a dry, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.2 M concentration).

    • In the dropping funnel, dissolve 2-bromopropionyl chloride (1.05 eq.) in a small amount of the same dry solvent.

  • Reaction Initiation:

    • Cool the flask containing the aniline solution to 0 °C using an ice bath. Vigorous stirring is essential.

    • Add the 2-bromopropionyl chloride solution from the dropping funnel dropwise over 30-45 minutes. Maintain the internal temperature below 5 °C. The formation of a precipitate (the hydrochloride salt of the base) is expected.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir for 2-4 hours at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the consumption of the 3-methylaniline starting material.

  • Work-up and Isolation:

    • Upon completion, cool the mixture again in an ice bath and quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any hydrolyzed acyl chloride, and finally with brine.

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or flash column chromatography on silica gel.[3][4]

experimental_workflow start Start prep Prepare Dry Glassware under Inert Atmosphere start->prep reagents Charge Flask: - 3-Methylaniline - Solvent (DCM/THF) - Base (TEA/Pyridine) prep->reagents cool Cool Mixture to 0°C reagents->cool add Add 2-Bromopropionyl Chloride (Dropwise, <5°C) cool->add react Warm to RT Stir for 2-4h add->react monitor Monitor by TLC react->monitor react->monitor workup Aqueous Work-up (Acid, Base, Brine Washes) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for synthesis.

Section 3: Troubleshooting Guide

Q1: My reaction yield is consistently low (<60%). What are the most common causes?

A: Low yields in this acylation reaction typically stem from a few critical areas:

  • Moisture Contamination: 2-bromopropionyl chloride is highly reactive and will readily hydrolyze with any trace of water to form 2-bromopropanoic acid, which is unreactive under these conditions.[5]

    • Solution: Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents and high-purity reagents. Maintaining a positive pressure of an inert gas like nitrogen or argon throughout the setup is best practice.

  • Sub-optimal Temperature Control: The reaction is exothermic. Adding the acyl chloride too quickly or at a higher temperature can promote side reactions and potential decomposition.

    • Solution: Strict adherence to slow, dropwise addition at 0 °C is crucial. This ensures localized heat buildup is minimized.

  • Inefficient Acid Scavenging: The reaction produces one equivalent of HCl. If the base is not present in a slight excess or is not strong enough, the HCl will protonate the 3-methylaniline starting material, forming an unreactive ammonium salt and effectively halting the reaction.

    • Solution: Use at least 1.1 to 1.2 equivalents of a suitable base like triethylamine or pyridine. Ensure the base is pure and dry.

  • Incorrect Stoichiometry: Using a significant excess of the aniline can make purification difficult, while an excess of the acyl chloride can lead to unwanted side reactions.

    • Solution: Use a slight excess (1.05 eq.) of the more easily removed reactant, the acyl chloride, to ensure the more valuable aniline is fully consumed.

Q2: I'm observing multiple spots on my TLC plate. What are these byproducts and how can I prevent them?

A: The most common impurities are unreacted starting materials and hydrolysis byproducts.

  • Unreacted 3-Methylaniline: This will appear as a spot on your TLC plate. It indicates an incomplete reaction.

    • Cause & Prevention: This is often due to insufficient acyl chloride or inefficient HCl scavenging (see Q1). Ensure a slight excess of the acyl chloride is used and that the base is effective.

  • 2-Bromopropanoic Acid: This is the hydrolysis product of your acyl chloride. It is often not very UV-active but can be visualized with certain stains.

    • Cause & Prevention: This is a direct result of moisture in the reaction.[5] Rigorous anhydrous technique is the only preventative measure. During work-up, a wash with a weak base like sodium bicarbonate solution will remove this acidic impurity into the aqueous layer.

  • Diacylated Product: While less common for secondary amides, forcing conditions (high heat, large excess of acyl chloride) could potentially lead to further reactions, though this is unlikely. Ring acylation (a Friedel-Crafts reaction) is also highly unlikely as the amido group deactivates the aromatic ring to further electrophilic substitution.[6]

    • Cause & Prevention: Avoid high reaction temperatures and large excesses of the acylating agent.

Q3: My final product is a discolored oil or an impure solid. What is the best purification strategy?

A: Proper work-up is the first step in purification. An acid wash is critical to remove the basic 3-methylaniline and triethylamine/pyridine. A subsequent base wash removes acidic impurities. If impurities remain:

  • Recrystallization: This is the preferred method if your crude product is a solid.

    • Procedure: Dissolve the crude material in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and add a co-solvent in which it is insoluble (e.g., water, hexanes) dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.[3]

  • Flash Column Chromatography: This is necessary if the product is an oil or if recrystallization fails to remove impurities with similar solubility.

    • Procedure: Use a silica gel stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the precise role of the base? Can I use an inorganic base like NaOH?

    • The base neutralizes the HCl generated, preventing the protonation of the nucleophilic amine.[2] An organic amine base like triethylamine is used because it is soluble in the organic solvent. Using an aqueous base like NaOH is incompatible with the water-sensitive acyl chloride and would lead to a multiphasic reaction system with poor kinetics and significant hydrolysis.

  • Q2: How critical are anhydrous conditions?

    • They are absolutely critical. 2-bromopropionyl chloride is an acid chloride and is extremely sensitive to moisture.[7][8] Any water present will rapidly convert it to the unreactive carboxylic acid, directly reducing your maximum possible yield.

  • Q3: How do I best monitor the reaction?

    • Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside spots of your pure starting materials (3-methylaniline and 2-bromopropionyl chloride). The reaction is complete when the spot corresponding to 3-methylaniline has been completely consumed and a new, typically less polar, product spot has appeared.

  • Q4: Can I use 2-bromopropanoic acid with a coupling agent instead of the acyl chloride?

    • Yes, this is a viable alternative route. Using the carboxylic acid with a peptide coupling agent (e.g., EDC, TBTU) and a base (e.g., DIPEA) can form the amide bond.[9] This method avoids the use of the highly reactive and moisture-sensitive acyl chloride but may require different optimization strategies and can be more expensive on a large scale.

Section 5: Data Summary & Visualization

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Stoichiometry 3-Methylaniline: 1.0 eq.The limiting reagent.
2-Bromopropionyl Chloride: 1.05-1.1 eq.A slight excess ensures complete consumption of the aniline.
Base (TEA/Pyridine): 1.2 eq.Must be in excess to effectively scavenge all generated HCl.
Solvent Anhydrous DCM, THF, or Diethyl EtherAprotic and non-reactive with the acyl chloride. Must be dry.
Temperature 0 °C for addition, then warm to RTControls the exothermic reaction, preventing side product formation.
Reaction Time 2-4 hoursMonitor by TLC; reaction is typically rapid once addition is complete.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and hydrolyzing the acyl chloride.
Troubleshooting Decision Tree

troubleshooting_tree problem Low Yield or Impure Product? cause1 TLC shows unreacted 3-methylaniline? problem->cause1 Yes cause2 Reaction was difficult to control (fizzing, color change)? problem->cause2 Yes cause3 Crude product is oily/sticky or won't crystallize? problem->cause3 Yes solution1a Check Stoichiometry: Ensure 1.05 eq. of acyl chloride and 1.2 eq. of base were used. cause1->solution1a solution1b Check Reagent Purity: Use fresh, dry base and solvent. cause1->solution1b solution2a Improve Temperature Control: Add acyl chloride slower and ensure ice bath is maintained at 0°C. cause2->solution2a solution2b Ensure Anhydrous Conditions: Moisture can cause side reactions. Dry all glassware and solvents. cause2->solution2b solution3a Improve Work-up: Ensure acid and base washes are performed thoroughly. cause3->solution3a solution3b Optimize Purification: Try different recrystallization solvents or use column chromatography. cause3->solution3b

Caption: A decision tree for common synthesis problems.

References

  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). [Link]

  • National Center for Biotechnology Information. The Fascinating Chemistry of α‐Haloamides. [Link]

  • National Center for Biotechnology Information. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • LookChem. CAS No.7148-74-5,2-Bromopropionyl chloride Suppliers,MSDS download. [Link]

  • PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

  • NCERT. Amines. [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]

  • ChemBK. 3-Methylaniline. [Link]

Sources

Optimization

Purification of crude "2-bromo-N-(3-methylphenyl)propanamide" by recrystallization

An Expert Guide to the Purification of Crude "2-bromo-N-(3-methylphenyl)propanamide" by Recrystallization Introduction: The Critical Role of Purity In the landscape of pharmaceutical research and development, the purity...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Purification of Crude "2-bromo-N-(3-methylphenyl)propanamide" by Recrystallization

Introduction: The Critical Role of Purity

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. "2-bromo-N-(3-methylphenyl)propanamide," a key structural motif in various synthetic pathways, must be rigorously purified to remove starting materials, by-products, and other contaminants. Recrystallization stands as a powerful, scalable, and economical technique for achieving the high purity required for downstream applications.[1][2]

This technical guide provides a comprehensive, experience-driven resource for researchers encountering challenges with the recrystallization of this specific compound. It is structured as a troubleshooting and FAQ center, designed to address common issues with in-depth scientific explanations and actionable solutions.

Troubleshooting Guide: From Common Problems to Pure Crystals

This section addresses specific experimental issues in a question-and-answer format, providing both remedies and preventative strategies.

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" is a phenomenon where the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[3] This is problematic because the oil often traps impurities more effectively than the solvent, defeating the purpose of purification.[4]

Underlying Causes & Solutions:

  • High Supersaturation & Rapid Cooling: If the solution is too concentrated or cooled too quickly, the solute may precipitate out of solution at a temperature above its melting point (or the melting point of the impure mixture), causing it to separate as a liquid.[3]

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level. Allow the flask to cool very slowly. Insulating the flask by placing it on a cork ring or wrapping it in glass wool can promote the slow formation of well-ordered crystals.

  • Low Melting Point of Impure Mixture: The presence of significant impurities can depress the melting point of your compound.[4] The estimated melting point for pure 2-bromo-N-(3-methylphenyl)propanamide is 129°C[5], but impurities can lower this into the range of the hot solvent's temperature.

    • Solution: If slow cooling fails, consider changing to a solvent or solvent system with a lower boiling point. For example, if you are using toluene (boiling point ~111°C), switching to ethyl acetate (boiling point ~77°C) might resolve the issue.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, leading to a very high concentration at its boiling point.

    • Solution: Induce crystallization by adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the hot solution until it just becomes cloudy. Re-heat to clarify and then cool slowly. This technique, known as mixed-solvent recrystallization, effectively lowers the solubility of the compound.[4][6]

Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?

Answer: The failure of crystals to form indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) has not been initiated.

Underlying Causes & Solutions:

  • Excess Solvent: The most common cause is having used too much solvent, meaning the solution is not saturated at lower temperatures.

    • Solution: Gently heat the solution and boil off a portion of the solvent under a fume hood. Continue to remove solvent until you observe crystal formation at the surface. Then, allow it to cool again. To check if you have excess solvent, you can dip a glass rod into the solution and remove it; if crystals form rapidly on the rod, the concentration is likely appropriate.

  • Lack of Nucleation Sites: Crystal growth requires an initial seed or a surface to begin forming.

    • Solution 1 (Scratching): Vigorously scratch the inside of the flask just below the surface of the liquid with a glass rod.[7] This action scrapes off microscopic glass fragments that can serve as nucleation sites for crystal growth.[8]

    • Solution 2 (Seeding): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystal growth.[2]

  • Very High Purity: Ironically, sometimes a very pure compound can be difficult to crystallize from solution because there are no impurity particles to act as nucleation sites.

    • Solution: Along with scratching or seeding, placing the solution in an ice bath or even a freezer for a short period can sometimes provide the thermodynamic push needed for nucleation. However, be aware that rapid cooling can lead to smaller, less pure crystals.[8]

Q3: My final product yield is very low. How can I improve it?

Answer: A low recovery rate is a frequent issue in recrystallization, often stemming from procedural missteps rather than a fundamental flaw in the method.

Underlying Causes & Solutions:

  • Using an Excessive Amount of Solvent: As discussed previously, using more solvent than the minimum required to dissolve the compound at high temperature will result in a significant portion of your product remaining in the "mother liquor" upon cooling.[7]

    • Prevention: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.[9][10]

  • Premature Crystallization During Hot Filtration: If your crude solid contains insoluble impurities that must be removed by filtering the hot solution, your product can crystallize on the filter paper or in the funnel stem as it cools.

    • Prevention: Use a stemless or short-stemmed funnel and pre-heat the entire filtration apparatus (funnel and receiving flask) with hot solvent or in an oven before use. This ensures the solution remains hot throughout the transfer.

  • Cooling the Solution Too Rapidly: While it may seem counterintuitive, very fast cooling can trap impurities and lead to the formation of many small crystals, which have a larger surface area and are more difficult to filter and dry completely, leading to mechanical losses.[7] Slow cooling promotes the growth of larger, purer crystals that are easier to collect.[11]

  • Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent at room temperature can redissolve a portion of your product.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the desired product.[10]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization?

Answer: Solvent selection is the most critical step for a successful recrystallization.[9] The ideal solvent should exhibit the following characteristics[12]:

  • High solvency at high temperatures: The compound should be very soluble in the boiling solvent.

  • Low solvency at low temperatures: The compound should be nearly insoluble in the cold solvent.

  • Appropriate impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Non-reactive: The solvent must not react with the compound.

  • Volatile: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals.

A systematic approach is best. Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.

Solvent Screening Protocol & Data Table

SolventPolarityBoiling Point (°C)Solubility at 25°C (Qualitative)Solubility at Boiling (Qualitative)Recommendation
WaterHigh100InsolubleInsolublePoor choice as a single solvent.
EthanolPolar78Sparingly SolubleVery SolubleGood Candidate
IsopropanolPolar82Sparingly SolubleVery SolubleGood Candidate
Ethyl AcetateMedium77SolubleVery SolubleMay be too soluble at RT.
TolueneNon-polar111InsolubleSolubleGood candidate, but watch for oiling out.
HexaneNon-polar69InsolubleInsolublePoor choice as a single solvent.
Ethanol/Water Variable78-100N/AN/AExcellent mixed-solvent candidate.
Hexane/EtOAc Variable69-77N/AN/AGood mixed-solvent candidate.
Q2: What is the purpose of using activated charcoal?

Answer: Activated charcoal (or carbon) is used to remove colored, often polymeric or highly conjugated, impurities from a solution.[13] It has a very high surface area with pores that adsorb large, flat molecules. It should be used sparingly, as excessive use can also adsorb your desired product and reduce the yield. Add a small amount (e.g., 1-2% of the solute's weight) to the hot solution before the hot filtration step.

Experimental Protocol & Workflow

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution: Place 5.0 g of crude "2-bromo-N-(3-methylphenyl)propanamide" in a 125 mL Erlenmeyer flask. Add a boiling chip. Heat the solvent in a separate beaker. Add the minimum amount of hot solvent to the flask in small portions while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface.[11] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass to air-dry completely or dry in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow start_end start_end process process decision decision output output A Start: Crude Solid B 1. Add minimum hot solvent to dissolve A->B C Solution colored? B->C D 2. Add activated charcoal & re-heat C->D Yes E Insoluble impurities present? C->E No D->E F 3. Perform hot gravity filtration E->F Yes G 4. Cool solution slowly to induce crystallization E->G No F->G H 5. Isolate crystals via vacuum filtration G->H I 6. Wash crystals with ice-cold solvent H->I J 7. Dry purified crystals I->J K End: Pure Crystalline Product J->K

Caption: General workflow for the purification of a solid by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem problem cause cause solution solution P1 Problem: 'Oiling Out' C1a Cause: Too concentrated / Cooled too fast P1->C1a C1b Cause: Solvent boiling point too high P1->C1b S1a Solution: Re-heat, add more solvent, cool slowly C1a->S1a S1b Solution: Use a lower-boiling point solvent C1b->S1b P2 Problem: No Crystals Form C2a Cause: Too much solvent used P2->C2a C2b Cause: Lack of nucleation P2->C2b S2a Solution: Boil off excess solvent C2a->S2a S2b Solution: Scratch flask or add seed crystal C2b->S2b

Caption: Decision-making guide for common recrystallization problems.

References

  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. CK-12. Available from: [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Brainly.in. Available from: [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education. Available from: [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Available from: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1974). Journal of Chemical Education. Available from: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectionn. Science Learning Center. Available from: [Link]

  • Recrystallization (chemistry) | Research Starters. EBSCO. Available from: [Link]

  • Are there any general rules for choosing solvents for recrystallization?. (2012, April 25). Chemistry Stack Exchange. Available from: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014, August 4). Reddit. Available from: [Link]

  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. Available from: [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Available from: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018, November 12). YouTube. Available from: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2002). Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • 2-Bromo-N-(2-methylphenyl)propanamide. PubChem. Available from: [Link]

  • 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Chemchart. Available from: [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Available from: [Link]

Sources

Troubleshooting

Common side products in the synthesis of "2-bromo-N-(3-methylphenyl)propanamide"

Prepared by: Senior Application Scientist, Synthesis Division Welcome to the technical support guide for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Synthesis Division

Welcome to the technical support guide for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: Navigating the Synthetic Landscape

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide, a key intermediate in various research applications, typically proceeds via one of two primary routes. Each pathway, while effective, presents a unique set of challenges, primarily concerning the formation of undesired side products. This guide is structured as a series of frequently asked questions to directly address the specific issues you may encounter in the lab.

Overview of Synthetic Pathways

Understanding the chosen synthetic route is the first step in effective troubleshooting. The two most common approaches are outlined below.

cluster_0 Route A: Amidation First, then Bromination cluster_1 Route B: Bromination First, then Amidation A_start1 m-Toluidine A_inter N-(3-methylphenyl)propanamide A_start1->A_inter Amidation A_start2 Propanoyl Chloride A_start2->A_inter Amidation A_end Target Product A_inter->A_end α-Bromination (Wohl-Ziegler) A_reagent NBS / Radical Initiator A_reagent->A_end α-Bromination (Wohl-Ziegler) B_start1 Propanoyl Chloride B_inter 2-Bromopropanoyl Chloride B_start1->B_inter α-Bromination (Hell-Volhard-Zelinsky) B_reagent Br2, PBr3 B_reagent->B_inter α-Bromination (Hell-Volhard-Zelinsky) B_end Target Product B_inter->B_end Amidation (Schotten-Baumann) B_start2 m-Toluidine B_start2->B_end Amidation (Schotten-Baumann)

Diagram 1: The two primary synthetic routes to 2-bromo-N-(3-methylphenyl)propanamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction produced a complex mixture. What are the most common side products I should expect?

This is the most frequent issue encountered. The identity of the side products is almost entirely dependent on your chosen synthetic route. Below is a summary of the most probable impurities.

Answer: Let's break down the possibilities for each pathway.

For Route A (Amidation First, then Bromination):

  • Unreacted Starting Material: Incomplete conversion will leave N-(3-methylphenyl)propanamide.

  • Diacylation Product: During the initial amidation, the nitrogen of m-toluidine can be acylated twice, especially if excess propanoyl chloride is used, leading to N,N-bis(propanoyl)-3-methylaniline.

  • Ring-Brominated Isomers: This is a significant challenge in this route. The amide group is an activating ortho-, para-director, as is the methyl group. This makes the aromatic ring susceptible to electrophilic bromination, yielding isomers like 2-bromo-N-(2-bromo-3-methylphenyl)propanamide or 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.[1]

  • Dibrominated Product: Over-reaction at the alpha-carbon can lead to 2,2-dibromo-N-(3-methylphenyl)propanamide.

For Route B (Bromination First, then Amidation):

  • Hydrolysis Products: The intermediate, 2-bromopropanoyl chloride, is highly reactive and susceptible to hydrolysis if moisture is present, forming 2-bromopropanoic acid.[2]

  • Elimination Product: If a non-hindered base is used in excess or at elevated temperatures, it can cause elimination of HBr from the target molecule to form N-(3-methylphenyl)propenamide.

  • Amine Substitution Product: A second molecule of m-toluidine can act as a nucleophile, displacing the bromide from the alpha-position of the desired product. This results in 2-((3-methylphenyl)amino)-N-(3-methylphenyl)propanamide.

Side Product NameAssociated RouteFormation Mechanism
N-(3-methylphenyl)propanamideRoute AIncomplete α-bromination reaction.
Ring-Brominated IsomersRoute AElectrophilic aromatic substitution on the activated m-toluidine ring by the brominating agent.[1]
2,2-dibromo-N-(3-methylphenyl)propanamideRoute AOver-bromination at the alpha-carbon.
2-bromopropanoic acidRoute BHydrolysis of the 2-bromopropanoyl chloride intermediate by adventitious water.
N-(3-methylphenyl)propenamideRoute BBase-mediated elimination of HBr from the final product.
2-((3-methylphenyl)amino)-N-(3-methylphenyl)propanamideRoute BNucleophilic substitution (S_N2) of the α-bromo group by a second equivalent of m-toluidine.

Table 1: Summary of common side products and their origins.

Question 2: I am using Route A. My NMR shows my desired product, but also several unexpected peaks in the aromatic region. What happened?

Answer: This is a classic sign of electrophilic aromatic substitution (ring bromination) .

Causality: The N-acyl group on your intermediate, N-(3-methylphenyl)propanamide, is an activating group that directs incoming electrophiles to the ortho and para positions. The methyl group is also an ortho, para-director. The brominating reagent (e.g., NBS) can generate a source of electrophilic bromine (Br+), especially in the presence of light or protic impurities, which then attacks the electron-rich aromatic ring instead of the intended alpha-carbon of the propyl chain.[1]

Troubleshooting & Prevention:

  • Control Reaction Conditions: Perform the bromination in a non-polar solvent (like CCl₄) and in the dark to favor the radical pathway required for α-bromination and suppress ionic pathways that lead to ring bromination.[3]

  • Use a Radical Initiator: The addition of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can promote the desired Wohl-Ziegler reaction at the alpha-position over electrophilic attack on the ring.

  • Purification: If ring bromination has already occurred, careful column chromatography is typically required to separate these isomers, as their polarities are very similar to the desired product.

Question 3: I chose Route B, but my final yield is very low and the crude product is acidic. What is the likely cause?

Answer: The symptoms you describe strongly point to the hydrolysis of your acyl chloride intermediate .

Causality: 2-Bromopropanoyl chloride is a highly electrophilic and moisture-sensitive compound. Any trace of water in your solvent, glassware, or the m-toluidine starting material will rapidly hydrolyze the acyl chloride to 2-bromopropanoic acid.[2] This consumes your key intermediate, lowering the yield of the desired amide. The presence of the carboxylic acid byproduct is what makes your crude mixture acidic.

Troubleshooting & Prevention:

  • Anhydrous Conditions: This is critical. Dry all glassware in an oven before use. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Ensure your m-toluidine is dry.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: A common technique (Schotten-Baumann conditions) is to dissolve the m-toluidine in the reaction solvent with a non-nucleophilic base (like pyridine or triethylamine) and then add the 2-bromopropanoyl chloride dropwise at a low temperature (e.g., 0 °C).[3][] The base will neutralize the HCl byproduct as it forms and drive the reaction to completion.

Start Low Yield & Acidic Product (Route B) CheckMoisture Was the reaction run under anhydrous conditions? Start->CheckMoisture Hydrolysis Primary Cause: Hydrolysis of 2-bromopropanoyl chloride to 2-bromopropanoic acid. CheckMoisture->Hydrolysis No Other Consider other issues: - Purity of starting materials? - Incorrect stoichiometry? CheckMoisture->Other Yes Solution Solution: - Use oven-dried glassware. - Use anhydrous solvents. - Run under inert atmosphere (N2/Ar). Hydrolysis->Solution

Diagram 2: Troubleshooting flowchart for low yield and acidity issues in Route B.

Question 4: How can I effectively purify my final product away from these side products?

Answer: A multi-step purification strategy is often necessary.

  • Aqueous Workup:

    • First, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted m-toluidine.

    • Next, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like 2-bromopropanoic acid (from Route B) or succinimide (a byproduct of NBS from Route A).[5]

    • Finish with a brine wash to remove excess water before drying the organic layer with a drying agent like MgSO₄ or Na₂SO₄.

  • Recrystallization:

    • If the crude product is relatively clean (>90%), recrystallization can be highly effective. The choice of solvent is critical and must be determined empirically. A common starting point is a solvent system like ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Chromatography:

    • For complex mixtures, especially those containing isomers from ring bromination, column chromatography is indispensable.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar side products will elute first, followed by your target compound. More polar impurities like the amine substitution product will elute last or remain on the column.

References

  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Available at: [Link][3]

  • NCERT. Amines. Available at: [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. Available at: [Link][2]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. (2026-01-03). Available at: [Link][1]

  • The Green Chemistry Initiative Blog. How green is your bromination reaction?. (2019-01-01). Available at: [Link][5]

Sources

Optimization

Troubleshooting low conversion rates in N-acylation of m-toluidine

Welcome to the technical support center for the N-acylation of m-toluidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of m-toluidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important transformation. Our goal is to equip you with the scientific rationale and practical insights needed to overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of m-toluidine in a direct question-and-answer format.

Question: My N-acylation of m-toluidine resulted in a low yield or failed completely. What are the most likely causes?

Answer:

A low or non-existent yield in the N-acylation of m-toluidine can be traced back to several critical factors, primarily revolving around the nucleophilicity of the amine and the integrity of your reagents.

  • Inactive Nucleophile (Protonated Amine): The lone pair of electrons on the nitrogen atom of m-toluidine is essential for its nucleophilic attack on the acylating agent.[1][2] If the reaction medium is too acidic, the m-toluidine will be protonated to form the m-toluidinium ion. This protonated form lacks the necessary free lone pair and is therefore non-nucleophilic, halting the reaction.[1]

    • Solution: The addition of a suitable base is crucial. A base like pyridine or sodium acetate will deprotonate the m-toluidinium ion, regenerating the free amine and allowing the acylation to proceed.[1][3] In what is known as the Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used to neutralize the acid generated (typically HCl if using an acyl chloride), driving the reaction to completion.[4][5][6]

  • Reagent Quality: The purity and reactivity of your starting materials are paramount.

    • Acylating Agent Decomposition: Acylating agents such as acetic anhydride and acetyl chloride are highly susceptible to hydrolysis if exposed to atmospheric moisture.[1] This degradation reduces the effective concentration of your acylating agent, leading to incomplete conversion.

      • Solution: Always use fresh or recently purified acylating agents. Ensure they are stored under anhydrous conditions, for example, in a desiccator or under an inert atmosphere.

    • m-Toluidine Purity: The purity of m-toluidine can also affect the reaction. Impurities may interfere with the desired transformation.[7] Aromatic amines are also prone to oxidation, which can lead to colored byproducts.[1]

      • Solution: If your m-toluidine is discolored or has been stored for an extended period, consider purification by distillation or recrystallization.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]

  • Suboptimal Temperature: While many N-acylations proceed efficiently at room temperature, some reactions may require thermal energy to overcome the activation barrier.[1]

    • Solution: If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be beneficial.[1] However, it is critical to monitor the reaction by a technique like Thin Layer Chromatography (TLC) to avoid potential decomposition or side reactions at elevated temperatures.[7]

Question: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products, and how can I prevent their formation?

Answer:

The presence of multiple products indicates either an incomplete reaction or the occurrence of side reactions.

  • Unreacted Starting Material: The most common impurity is unreacted m-toluidine.[1]

    • Solution: Ensure the stoichiometry of the acylating agent is appropriate. Using a slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[1] Also, allow for sufficient reaction time, monitoring for the disappearance of the starting material by TLC.[9]

  • Diacylation: Although less common for primary amines under controlled conditions, the formation of a diacylated product is possible, especially with highly reactive acylating agents or under forcing reaction conditions.

    • Solution: Avoid using a large excess of the acylating agent and excessive heating.[1] Careful control of stoichiometry is key to preventing over-acylation.

  • Oxidation Products: As mentioned, aromatic amines like m-toluidine are susceptible to oxidation, which can result in colored impurities.[1]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Purifying the starting m-toluidine if it appears discolored can also mitigate this issue.[1]

Question: I'm struggling with the work-up and isolation of my N-acyl m-toluidine. What is the best approach?

Answer:

An effective work-up procedure is critical for obtaining a pure product. The strategy will depend on the specific reagents and conditions used.

  • Removing Excess Acetic Anhydride and Acetic Acid:

    • Solution: A common and effective method is to quench the reaction mixture by pouring it into cold water. This will precipitate the solid product while hydrolyzing any remaining acetic anhydride to the more water-soluble acetic acid.[1] The crude product can then be collected by vacuum filtration. A subsequent wash with a dilute aqueous solution of a weak base, such as sodium bicarbonate, will help to neutralize and remove any residual acetic acid.[1]

  • Removing a Basic Catalyst (e.g., Pyridine):

    • Solution: If a basic catalyst like pyridine was used, it can be removed during an aqueous work-up. Wash the organic layer with a dilute acidic solution, such as 1M HCl. This will protonate the pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous phase.[1]

  • Product Remains Dissolved:

    • Solution: If your product has some solubility in the aqueous work-up solution, you can often improve recovery by saturating the aqueous layer with a salt like sodium chloride before extraction with an organic solvent. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous phase.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of N-acylation?

N-acylation is a nucleophilic acyl substitution reaction.[3] The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of m-toluidine on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride).[10] This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride or acetate) is eliminated, and a proton is lost from the nitrogen atom, resulting in the formation of the stable amide product.[10]

Why is a base typically required for N-acylation reactions?

A base plays a crucial role in N-acylation for two primary reasons:

  • Neutralizing Acid Byproducts: When using acylating agents like acyl chlorides, a molecule of hydrochloric acid (HCl) is produced for each molecule of amide formed.[5] This strong acid will protonate the unreacted amine, rendering it non-nucleophilic and effectively stopping the reaction.[2] A base, such as pyridine or aqueous sodium hydroxide, neutralizes this acid, allowing the reaction to proceed to completion.[3][11]

  • Driving the Equilibrium: By neutralizing the acid byproduct, the base removes a product from the reaction, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the amide product.[11]

What are the advantages and disadvantages of common acylating agents?
Acylating AgentAdvantagesDisadvantages
Acyl Chlorides Highly reactive, often leading to rapid and complete reactions.Can be corrosive and moisture-sensitive. Produce HCl as a byproduct, necessitating the use of a base.[12]
Acid Anhydrides Generally less corrosive and easier to handle than acyl chlorides. The byproduct, a carboxylic acid, is less acidic than HCl.[12]Can be less reactive than acyl chlorides. May require slightly more forcing conditions (e.g., gentle heating).
Carboxylic Acids Readily available and stable.Generally unreactive on their own and require a coupling agent (e.g., DCC, EDC) or high temperatures, which can lead to side reactions.
How does the structure of m-toluidine influence its reactivity in N-acylation?

The methyl group (-CH3) on the aromatic ring of m-toluidine is an electron-donating group. This group increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom of the amino group through an inductive effect. This makes the lone pair of electrons on the nitrogen slightly more available, rendering m-toluidine a slightly stronger nucleophile compared to aniline.

Experimental Protocols

Protocol 1: N-Acetylation of m-Toluidine using Acetic Anhydride

This protocol is a standard procedure for the N-acetylation of an aromatic amine.

Reagents:

  • m-Toluidine (1.0 mmol, 107 mg)

  • Acetic Anhydride (1.2 mmol, 113 µL)

  • Pyridine (1.2 mmol, 97 µL)

  • Dichloromethane (DCM), 10 mL

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a 50 mL round-bottom flask, dissolve m-toluidine in 10 mL of DCM.

  • Add pyridine to the solution and stir.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO3 solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, N-(m-tolyl)acetamide, can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Schotten-Baumann N-Benzoylation of m-Toluidine

This protocol utilizes classic Schotten-Baumann conditions with a biphasic system.[4][10]

Reagents:

  • m-Toluidine (10 mmol, 1.07 g)

  • Benzoyl Chloride (11 mmol, 1.28 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)

  • Dichloromethane (DCM), 25 mL

  • Cold water

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve m-toluidine in 25 mL of DCM.

  • Add 25 mL of 10% aqueous NaOH solution.

  • With vigorous stirring, add benzoyl chloride dropwise to the biphasic mixture over 10-15 minutes.

  • After the addition is complete, continue to stir vigorously for an additional 30-45 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting solid, N-(m-tolyl)benzamide, can be purified by recrystallization.

Visualizations

N_Acylation_Mechanism m_toluidine m-Toluidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate m_toluidine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate amide_product N-acyl m-toluidine (Product) tetrahedral_intermediate->amide_product Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl protonated_base Protonated Base hcl->protonated_base base Base (e.g., Pyridine) base->protonated_base Neutralization

Caption: General mechanism of N-acylation of m-toluidine.

Troubleshooting_Workflow start Start: Low Conversion Rate check_amine Is the amine protonated? start->check_amine add_base Action: Add a suitable base (e.g., Pyridine, NaOH) check_amine->add_base Yes check_reagents Are the reagents pure and active? check_amine->check_reagents No add_base->check_reagents purify_reagents Action: Use fresh/purified acylating agent and m-toluidine check_reagents->purify_reagents No check_temp Is the temperature optimal? check_reagents->check_temp Yes purify_reagents->check_temp adjust_temp Action: Gently heat (40-60 °C) and monitor by TLC check_temp->adjust_temp No success Success: Improved Conversion check_temp->success Yes adjust_temp->success

Caption: Troubleshooting workflow for low conversion rates.

References

  • Vertex AI Search. (n.d.). Acylation under weak base conditions.
  • NCERT. (n.d.). Amines.
  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of p-toluidine.
  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of m-toluidine with Isopropyl Halides.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • ChemicalBook. (n.d.). m-Toluidine synthesis.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • ResearchGate. (2020, August 29). SYNTHESIS OF NEW AMIDES BASED ON THE N-HYDROXYACETYLATION OF P- TOLUIDINE.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Methyl-m-toluidine.
  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines.
  • BenchChem. (2025). Preventing over-methylation in N-Methyl-m-toluidine synthesis.
  • BenchChem. (2025). Identifying and removing byproducts in N-Methyl-m-toluidine synthesis.
  • YouTube. (2019, November 30). Acylation of amines.
  • PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Pearson. (n.d.). Show how m-toluidine can be converted to the following compounds,....
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Pearson+. (n.d.). Show how m-toluidine can be converted to the following compounds,... | Study Prep.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • BenchChem. (2025). Improving the yield and purity of N-Ethyl-m-toluidine synthesis.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • PubChem. (n.d.). m-Toluidine.
  • LookChem. (n.d.). Purification of p-Toluidine.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • PubMed - NIH. (n.d.). Detection of Infiltrating Mast Cells Using a Modified Toluidine Blue Staining.
  • ResearchGate. (2023, February 6). Optimized protocol for MALDI MSI of N-glycans using an on-tissue digestion in fresh frozen tissue sections.
  • PMC - NIH. (2023, February 16). Optimized protocol for MALDI MSI of N-glycans using an on-tissue digestion in fresh frozen tissue sections.

Sources

Troubleshooting

How to remove unreacted starting material from "2-bromo-N-(3-methylphenyl)propanamide"

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and purification protocols for researchers working with 2-bromo-N-(3-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and purification protocols for researchers working with 2-bromo-N-(3-methylphenyl)propanamide . We understand that isolating a pure final product is critical for reliable downstream applications, from biological screening to further synthetic transformations. This document is structured to help you diagnose and resolve common purity issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-bromo-N-(3-methylphenyl)propanamide?

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide is typically achieved via the acylation of 3-methylaniline (m-toluidine) with 2-bromopropanoyl chloride.[1][2][3][4] Consequently, the primary impurities in your crude product mixture are the unreacted starting materials:

  • Unreacted 3-methylaniline: A basic aromatic amine that is often used in slight excess to ensure the complete consumption of the more valuable acyl chloride.

  • Hydrolysis/Side-Reaction Products: Unreacted 2-bromopropanoyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form 2-bromopropanoic acid and hydrochloric acid (HCl).[5][6] The HCl generated can then react with the basic 3-methylaniline to form 3-methylanilinium chloride salt.

Q2: My primary contaminant is the starting amine, 3-methylaniline. What is the most direct way to remove it?

The most efficient method leverages the key chemical difference between your neutral amide product and the basic amine starting material. An acidic aqueous wash during a liquid-liquid extraction workup is the industry-standard approach.[7][8][9]

The basic nitrogen atom in 3-methylaniline (pKa of the conjugate acid is ~4.7) will be protonated by a dilute acid wash (e.g., 1M HCl), forming the water-soluble 3-methylanilinium chloride salt.[10] This salt will partition into the aqueous phase, while your neutral amide product remains in the organic solvent layer.

Q3: How do I handle residual 2-bromopropanoyl chloride after the reaction is complete?

Due to its high reactivity, especially towards water, 2-bromopropanoyl chloride is typically consumed or "quenched" during the initial workup steps.[5][11][12] Adding water or a dilute basic solution (like sodium bicarbonate) to the reaction mixture will rapidly convert any remaining acyl chloride into the water-soluble 2-bromopropanoic acid (as its carboxylate salt), effectively removing it from the organic layer.

Q4: I've performed an acid-base extraction, but my product is still not pure. What are my options for final purification?

If impurities remain after the extractive workup, they are likely non-basic organic compounds with polarity similar to your product. In this case, two primary techniques are recommended:

  • Recrystallization: This is the method of choice for crystalline solid products.[13] It is a highly effective technique for removing small amounts of impurities, resulting in a product of very high purity.

  • Flash Column Chromatography: If your product is an oil or if recrystallization fails to yield pure material, purification over a silica gel column is the most versatile option.[14][15] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step instructions for the key purification workflows. The causality behind each step is explained to empower you to adapt these protocols to your specific experimental needs.

Understanding Your Materials: Key Physicochemical Properties

A successful purification strategy relies on exploiting the different physical and chemical properties of the components in your mixture.

CompoundRoleChemical NatureKey Property for Separation
2-bromo-N-(3-methylphenyl)propanamide ProductNeutral AmideInsoluble in acidic/basic aqueous solutions
3-Methylaniline (m-Toluidine) Starting MaterialBasic AmineForms a water-soluble salt in dilute acid[7][10]
2-bromopropanoyl chloride Starting MaterialReactive Acyl ChlorideReacts with water to form a water-soluble carboxylic acid[5]
Workflow Diagram: General Purification Strategy

A Crude Reaction Mixture B Quench with H₂O or NaHCO₃(aq) (Removes Acyl Chloride) A->B C Liquid-Liquid Extraction B->C D Wash with 1M HCl(aq) (Removes 3-Methylaniline) C->D E Wash with sat. NaHCO₃(aq) (Neutralizes excess acid) D->E F Wash with Brine (Removes bulk H₂O) E->F G Dry (Na₂SO₄ or MgSO₄) & Evaporate F->G H Crude Product (Amine-free) G->H I Final Purification H->I J Recrystallization I->J If solid K Column Chromatography I->K If oil or recrystallization fails L Pure Product J->L K->L

Caption: General workflow for the purification of 2-bromo-N-(3-methylphenyl)propanamide.

Protocol 1: Purification via Liquid-Liquid Extraction

This protocol is the first and most critical step to remove the bulk of the unreacted starting materials.

Objective: To separate the neutral amide product from the basic 3-methylaniline and acidic byproducts.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Separatory Funnel

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Erlenmeyer flasks

Procedure:

  • Quench Reaction: Ensure any unreacted 2-bromopropanoyl chloride is quenched by carefully adding water or saturated sodium bicarbonate solution to the reaction vessel.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction was run neat, dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate) first. Ensure you have two immiscible layers.

  • Acidic Wash: Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain the lower aqueous layer.

    • Scientific Rationale: The HCl protonates the basic 3-methylaniline, forming its water-soluble hydrochloride salt, which is extracted from the organic phase.[7][9]

  • Neutralizing Wash: Add an equal volume of saturated NaHCO₃ solution. Shake and vent as before. This step neutralizes any residual HCl in the organic layer and removes the 2-bromopropanoic acid byproduct. A small amount of CO₂ gas may be evolved. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of brine. Shake and vent. This wash removes the majority of the dissolved water from the organic layer, making the subsequent drying step more efficient. Drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add a scoop of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Filter the dried solution to remove the drying agent. Rinse the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude, amine-free product.

cluster_0 Wash with 1M HCl Mix Crude Organic Layer Product (Amide) 3-Methylaniline (Amine) Organic_1 Organic Layer Product (Amide) Mix:f0->Organic_1:f0 Remains in Organic Phase Aqueous_1 Aqueous Layer 3-Methylanilinium Chloride (Salt) Mix:f2->Aqueous_1:f0 Reacts & Moves to Aqueous Phase

Caption: Logic of the acidic wash step in liquid-liquid extraction.

Protocol 2: Purification via Recrystallization

Use this protocol if your product from Protocol 1 is a solid but still shows minor impurities by TLC or NMR analysis.

Objective: To obtain a highly pure, crystalline product.

Procedure:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for amides include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification via Flash Column Chromatography

This is the most powerful purification technique if your product is an oil or if recrystallization is ineffective.

Objective: To separate the product from impurities based on polarity.

Procedure:

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test solvent systems like ethyl acetate/hexanes. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet-packing is common).[14] Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading").

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (e.g., with a hand bellows or nitrogen line) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

References

  • Solubility of Things. 3-Methylaniline.
  • Solubility of Things. 3-methylaniline.
  • ChemBK. 3-Methylaniline.
  • ChemicalBook. 2-Bromopropionyl chloride(7148-74-5).
  • Fisher Scientific. 2-Bromopropionyl chloride, 98%.
  • ResearchGate.
  • ChemBK. 2-Bromopropionyl chloride.
  • LookChem. 2-Bromopropionyl chloride.
  • Koch Modular Process System. Extraction of Aniline Compound.
  • ncert. Amines.
  • ResearchGate.
  • OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
  • Organic Syntheses.
  • Chemistry LibreTexts.
  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6).
  • Chemguide.
  • PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide.

Sources

Optimization

Preventing di-acylation in the synthesis of "2-bromo-N-(3-methylphenyl)propanamide"

Technical Support Center: Synthesis of 2-bromo-N-(3-methylphenyl)propanamide A Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I've frequently guided researchers through the nu...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-bromo-N-(3-methylphenyl)propanamide

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the nuances of amide synthesis. A common challenge, particularly for those new to a specific transformation, is controlling selectivity and preventing unwanted side reactions. This guide is designed to provide in-depth technical support for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide, focusing specifically on the prevention of the di-acylation side product. The principles and protocols discussed here are grounded in established reaction mechanisms and best practices in synthetic organic chemistry.

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide is typically achieved via a nucleophilic acyl substitution, reacting m-toluidine (3-methylaniline) with 2-bromopropionyl chloride .[1] While this reaction is generally robust, the formation of a di-acylated imide byproduct can occur if reaction conditions are not carefully controlled. This guide will provide the causal logic behind experimental choices to ensure a high yield of the desired mono-acylated product.

Troubleshooting Guide: Addressing Di-acylation

This section addresses specific issues you might encounter during your experiment, presented in a direct question-and-answer format.

Question 1: My post-reaction analysis (TLC, LC-MS) shows a significant byproduct with a higher molecular weight than my target compound. I suspect it's the di-acylated product. What are the likely causes?

Answer: Your suspicion is likely correct. The formation of a di-acylated imide, N-(2-bromopropanoyl)-N-(3-methylphenyl)-2-bromopropanamide, occurs when the initially formed mono-acylated product reacts with a second molecule of the acyl chloride. While the mono-acylated amide is significantly less nucleophilic than the starting m-toluidine, certain conditions can force this undesired second reaction.[2][3]

The primary causes are:

  • Excess Acylating Agent: A high concentration of the highly reactive 2-bromopropionyl chloride can drive the reaction towards the thermodynamically less favorable di-acylation.

  • Poor Temperature Control: The acylation reaction is exothermic. Running the reaction at elevated or even room temperature without cooling can provide sufficient energy to overcome the activation barrier for the second acylation.

  • Incorrect Order or Rate of Addition: Adding the m-toluidine to the acyl chloride, or adding the acyl chloride too quickly, creates localized areas of high acyl chloride concentration, promoting the side reaction.

  • Inappropriate Base: The use of an excessively strong base can deprotonate the mono-acylated amide product, forming a highly nucleophilic amidate anion, which will rapidly react with another equivalent of the acyl chloride.

Question 2: How can I adjust my current protocol to minimize or completely eliminate the formation of this di-acylated impurity?

Answer: To favor selective mono-acylation, you must control the reaction kinetics and the reactivity of the species in solution. Here are actionable steps based on the likely causes identified above:

  • Control Stoichiometry: Use a precise 1.0 equivalent of the 2-bromopropionyl chloride relative to your limiting reagent, m-toluidine. Some protocols may even use a slight excess (e.g., 1.05 equivalents) of the amine to ensure all the highly reactive acyl chloride is consumed.

  • Implement Strict Temperature Control: Perform the reaction at a reduced temperature. An ice bath (0-5 °C) is standard for this type of reaction and is highly effective at preventing over-acylation.[4]

  • Reverse the Addition and Slow the Rate: The acyl chloride solution should always be added slowly (dropwise) to the stirred solution of m-toluidine and the base.[4][5] This maintains a low concentration of the acylating agent throughout the reaction, ensuring it reacts preferentially with the more nucleophilic starting amine.

  • Optimize Your Choice of Base: The primary role of the base is to neutralize the HCl generated during the reaction.[6][7] This is critical because HCl will protonate the starting amine, forming an unreactive ammonium salt.[7] A weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) under biphasic Schotten-Baumann conditions is often ideal.[5][8] Alternatively, a non-nucleophilic tertiary amine like pyridine or triethylamine (Et₃N) in an aprotic organic solvent can be used.[6] These bases are strong enough to scavenge HCl but are not strong enough to deprotonate the product amide significantly.

Frequently Asked Questions (FAQs)

This section provides a deeper understanding of the core chemical principles governing this synthesis.

Question 1: What is the mechanistic difference between the desired mono-acylation and the undesired di-acylation?

Answer: The key to understanding the selectivity lies in the difference in nucleophilicity between the starting amine and the product amide.

  • Desired Pathway (Mono-acylation): The lone pair of electrons on the nitrogen of m-toluidine (a primary amine) is highly available, making it a strong nucleophile that readily attacks the electrophilic carbonyl carbon of 2-bromopropionyl chloride.

  • Undesired Pathway (Di-acylation): Once the first acyl group is attached, the lone pair on the nitrogen of the resulting amide is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the nitrogen's nucleophilicity and basicity.[2][3] Therefore, a second acylation reaction is kinetically much slower and less favorable. It typically only occurs under forcing conditions (e.g., high temperature, excess acylating agent).

The diagram below illustrates this relationship.

G cluster_0 cluster_1 A m-Toluidine (Primary Amine) (Strong Nucleophile) reagent1 + 2-Bromopropanoyl Chloride B 2-bromo-N-(3-methylphenyl)propanamide (Secondary Amide) (Weak Nucleophile) reagent2 + 2-Bromopropanoyl Chloride C Di-acylated Product (Imide) reagent1->B Desired Pathway (Fast) reagent2->C Undesired Pathway (Slow, requires forcing conditions)

Caption: Reaction pathway showing desired mono-acylation vs. undesired di-acylation.

Question 2: What are the optimal, field-proven conditions for synthesizing 2-bromo-N-(3-methylphenyl)propanamide with high selectivity?

Answer: The most reliable method for this transformation is the Schotten-Baumann reaction , which uses a biphasic system to control the reaction.[4][9] An organic solvent dissolves the amine and acyl chloride, while an aqueous phase contains a weak base to neutralize the HCl byproduct as it is formed.[4] This method is self-validating because the low temperature and immediate neutralization of acid prevent side reactions. A detailed protocol is provided in the next section.

The table below summarizes the key parameters and their optimal settings for selective mono-acylation.

ParameterRecommendation for Mono-acylationRationale
Stoichiometry 1.0 eq. Amine : 1.0 eq. Acyl ChloridePrevents excess reactive acyl chloride from being available for a second acylation.
Temperature 0 – 5 °C (Ice Bath)Reduces the reaction rate, minimizing the kinetic energy available to overcome the higher activation energy of the di-acylation step.[4]
Reagent Addition Add acyl chloride dropwise to the amine solutionMaintains a low, steady concentration of the acylating agent, favoring reaction with the more abundant, more nucleophilic primary amine.[4][5]
Base Weak inorganic base (e.g., NaHCO₃, K₂CO₃) or a non-nucleophilic tertiary amine (e.g., Pyridine, Et₃N)The base must be strong enough to neutralize the HCl byproduct but not so strong that it deprotonates the product amide, which would activate it for di-acylation.[6][7][8]
Solvent Aprotic organic solvent (e.g., DCM, THF) or a biphasic system (DCM/Water)Provides a medium for the reactants while being unreactive itself. A biphasic system is excellent for controlling the reaction via the Schotten-Baumann protocol.[4][10]

Recommended Protocol: Selective Synthesis via Schotten-Baumann Conditions

This protocol is designed to maximize the yield of the mono-acylated product, 2-bromo-N-(3-methylphenyl)propanamide.

G start Start prep_amine 1. Prepare Amine Solution Dissolve m-toluidine and base (e.g., NaHCO₃) in DCM/Water start->prep_amine cool 2. Cool to 0 °C Use an ice-water bath prep_amine->cool add_acyl 3. Add Acyl Chloride Add 2-bromopropanoyl chloride solution dropwise over 30 min cool->add_acyl react 4. React Stir at 0 °C for 1 hr, then warm to RT and stir for 2-4 hrs add_acyl->react workup 5. Work-up Separate layers, wash organic phase, dry, and concentrate react->workup purify 6. Purify Recrystallization or column chromatography workup->purify end Product purify->end

Caption: Experimental workflow for selective mono-acylation.

Materials:

  • m-Toluidine (1.0 eq.)

  • 2-Bromopropionyl chloride (1.0 eq.)

  • Sodium Bicarbonate (NaHCO₃) (2.0-3.0 eq.)

  • Dichloromethane (DCM)

  • Distilled Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, dropping funnel, and separatory funnel

Procedure:

  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-toluidine (1.0 eq.) in dichloromethane. In a separate beaker, dissolve sodium bicarbonate (2.5 eq.) in an equal volume of distilled water. Combine the organic and aqueous solutions in the flask.

  • Temperature Control: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is stable between 0 and 5 °C.

  • Addition of Acyl Chloride: Dissolve 2-bromopropionyl chloride (1.0 eq.) in a small amount of dichloromethane and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the rapidly stirred biphasic mixture over 30-45 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour. Then, remove the ice bath and let the reaction warm to room temperature, continuing to stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-bromo-N-(3-methylphenyl)propanamide.

By adhering to this carefully controlled protocol, researchers can confidently synthesize the target amide with high purity, effectively preventing the formation of the di-acylated side product.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. Retrieved from [Link]

  • LibreTexts. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

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Troubleshooting

Effect of temperature on the synthesis of "2-bromo-N-(3-methylphenyl)propanamide"

Technical Support Center: Synthesis of 2-bromo-N-(3-methylphenyl)propanamide A Guide to Temperature-Related Troubleshooting and Optimization Welcome to the technical support center for the synthesis of 2-bromo-N-(3-methy...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-bromo-N-(3-methylphenyl)propanamide

A Guide to Temperature-Related Troubleshooting and Optimization

Welcome to the technical support center for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in this specific amide bond formation. As Senior Application Scientists, we understand that nuances in thermal control often separate a high-yield, pure product from a complex, inseparable mixture. This document moves beyond simple protocols to explain the causality behind temperature-dependent phenomena, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: The Synthesis and its Thermal Sensitivity

Q1: What is the primary synthetic route for 2-bromo-N-(3-methylphenyl)propanamide and why is temperature so critical?

The most direct and common method for synthesizing 2-bromo-N-(3-methylphenyl)propanamide is via the nucleophilic acyl substitution of 2-bromopropionyl halide (chloride or bromide) with 3-methylaniline (m-toluidine).[1][] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.[3]

The reaction is fundamentally an exothermic process, and precise temperature control is paramount for three key reasons:

  • Rate of Reaction: Like most chemical reactions, the rate of amide formation increases with temperature. However, an uncontrolled exotherm can lead to a cascade of undesirable outcomes.[4]

  • Selectivity and Side Reactions: Several competing, temperature-dependent side reactions can occur. Elevated temperatures can provide the necessary activation energy for these alternative pathways, drastically reducing the purity and yield of the desired product.[5]

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, favoring the fastest-forming product—typically the desired amide.[6][7] At higher temperatures, the reaction may become reversible, shifting towards thermodynamic control. This allows the system to equilibrate and form the most stable product(s), which may not be the target molecule.[8][9][10]

Below is a diagram illustrating the main reaction and potential temperature-influenced side reactions.

G reactant reactant product product intermediate intermediate side_product side_product condition condition R1 2-Bromopropionyl Bromide DesiredProduct 2-bromo-N-(3-methylphenyl)propanamide R1->DesiredProduct + 3-Methylaniline Optimal Temp (e.g., 0-25 °C) Kinetic Control SP1 Hydrolysis Product (2-Bromopropionic Acid) R1->SP1 High Temp + H₂O (Trace) R2 3-Methylaniline SP2 Ring Bromination R2->SP2 High Temp + 'Br+' source SP3 Decomposition Products DesiredProduct->SP3 Excessive Heat G problem problem cause cause solution solution p1 Problem: Low Yield, Unreacted Starting Material c1a Cause: Temperature Too Low p1->c1a s1a Solution: Allow to warm to RT post-addition. Monitor progress before gentle heating (max 40°C). c1a->s1a p2 Problem: Impure Product (e.g., Ring Bromination) c2a Cause: Temperature Too High (Uncontrolled Exotherm) p2->c2a s2a Solution: Maintain 0-5°C during addition. Add acyl bromide slowly. Ensure efficient stirring and cooling. c2a->s2a p3 Problem: Reaction Stalls After Initial Start c3a Cause: Amine Protonation (Insufficient Base) p3->c3a s3a Solution: Use >1.1 eq. of base (e.g., Et3N). Ensure base is present before acyl bromide addition. c3a->s3a

Caption: A troubleshooting flowchart for common synthesis problems.

Section 3: Recommended Experimental Protocol

This protocol is designed to be a self-validating system by prioritizing control over the reaction exotherm.

Reagents & Equipment:

  • 3-Methylaniline

  • 2-Bromopropionyl bromide (or chloride)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice/water bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/water bath. Operate under an inert atmosphere (Nitrogen or Argon) if possible to exclude moisture.

  • Reagent Preparation: In the flask, dissolve 3-methylaniline (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous DCM. Allow the solution to cool to 0-5 °C with stirring.

  • Controlled Addition: In the dropping funnel, add 2-bromopropionyl bromide (1.05 eq.), optionally diluted in a small amount of anhydrous DCM.

  • CRITICAL STEP: Add the 2-bromopropionyl bromide solution dropwise to the stirred amine solution over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. The reaction of acyl bromides with amines can be vigorous. []5. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours, monitoring its progress via TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine salt), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2-bromo-N-(3-methylphenyl)propanamide.

Section 4: References

  • Filo. (2025). What happens when propanamide is heated with Bromine in alcoholic KOH?. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • Fairlamb, I. J. S. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. Retrieved from [Link]

  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Retrieved from [Link]

  • Reddit r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Lundberg, H., Tinnis, F., Zhang, J., Algarra, A. G., Himo, F., & Adolfsson, H. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11841. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved from [Link]

Sources

Optimization

Choosing the right solvent for "2-bromo-N-(3-methylphenyl)propanamide" synthesis

Welcome to our dedicated technical support guide for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the challenges of this specific synthesis. Here, we address common issues, particularly focusing on the critical role of solvent selection, in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-bromo-N-(3-methylphenyl)propanamide, and how does the solvent influence this reaction?

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide is typically achieved through the α-bromination of the parent amide, N-(3-methylphenyl)propanamide. This reaction generally proceeds via an acid-catalyzed enolization mechanism. The choice of solvent is paramount as it influences the rate of enol formation, the solubility of the reactants, and the stability of the intermediates.

The reaction is commonly carried out using a brominating agent like N-Bromosuccinimide (NBS) in the presence of an acid catalyst. The solvent must be inert to the reaction conditions, meaning it should not react with the brominating agent or the acid catalyst.

G cluster_0 Step 1: Enolization (Acid-Catalyzed) cluster_1 Step 2: Nucleophilic Attack A N-(3-methylphenyl)propanamide B Enol Intermediate A->B H+ (catalyst) Solvent assists protonation D 2-bromo-N-(3-methylphenyl)propanamide B->D Nucleophilic attack by enol Solvent stabilizes intermediates C Brominating Agent (e.g., NBS) C->D

Caption: Influence of solvent choice on reaction pathways.

Experimental Protocol: A Recommended Starting Point

This protocol provides a robust starting point for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide.

Materials:

  • N-(3-methylphenyl)propanamide

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(3-methylphenyl)propanamide (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents). To this stirring solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes. The portion-wise addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 2-bromo-N-(3-methylphenyl)propanamide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient acid catalysis.Increase the amount of acid catalyst or switch to a stronger acid. Consider using acetic acid as the solvent.
Low reaction temperature.Gently heat the reaction mixture, ensuring the temperature does not exceed the boiling point of the solvent.
Formation of Multiple Spots on TLC Over-bromination.Add the NBS more slowly and at a lower temperature. Consider a less polar solvent.
Radical side reactions.Ensure the reaction is protected from light. Use freshly recrystallized NBS.
Product Decomposition Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product instability.Work up the reaction as soon as it is complete. Avoid prolonged heating.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

  • Tsuchida, D., et al. (2006). A New Method for α-Bromination of Carbonyl Compounds with N-Bromosuccinimide in an Ionic Liquid. Letters in Organic Chemistry, 3(3), 220-222. [Link]

Troubleshooting

Technical Support Center: Characterization of Impurities in "2-bromo-N-(3-methylphenyl)propanamide" Synthesis

Welcome to the dedicated technical support guide for the synthesis and impurity characterization of 2-bromo-N-(3-methylphenyl)propanamide. This resource is designed for researchers, chemists, and quality control professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and impurity characterization of 2-bromo-N-(3-methylphenyl)propanamide. This resource is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to ensure the integrity and purity of your final compound.

Troubleshooting Guide: From Synthesis to Analysis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is low, and my initial analysis (TLC/LC-MS) shows multiple unexpected spots. What are the likely impurities?

Low yields and a complex product mixture are common challenges in amide synthesis. The primary route to 2-bromo-N-(3-methylphenyl)propanamide is the Schotten-Baumann reaction between m-toluidine and an acylating agent like 2-bromopropionyl chloride or bromide.[1][2] The impurities you are observing likely stem from side reactions or unreacted starting materials.

Probable Causes & Identification:

  • Unreacted Starting Materials: The most common impurities are residual m-toluidine and the acylating agent or its hydrolysis product.[3]

    • m-Toluidine: A primary aromatic amine, it will be more polar than the amide product and typically has a lower Rf value on a normal-phase TLC plate.

    • 2-Bromopropanoic Acid: Formed from the hydrolysis of the acylating agent (2-bromopropionyl halide) by trace amounts of water in the solvent or on glassware.[4] This carboxylic acid is highly polar and may streak on TLC plates.

  • Side-Reaction Products:

    • Diacylation Product: While less common with secondary amide formation, forcing conditions (high temperature, large excess of acylating agent) could potentially lead to the formation of a diacylated byproduct.[4]

    • N-(3-methylphenyl)propanamide: If the acylating agent contains non-brominated impurities (propanoyl chloride), this debrominated amide can form.

  • Protonated Amine: The reaction generates HCl or HBr as a byproduct, which can protonate the nucleophilic m-toluidine, rendering it unreactive and forming an ammonium salt.[5][6] This is a primary cause of incomplete reactions and low yields. The use of a base is critical to neutralize this acid.[2][5]

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the acylating agent.[4]

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent to ensure full conversion of the amine.[3]

  • Optimize Base Addition: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or even aqueous NaOH in a biphasic Schotten-Baumann setup) to scavenge the acid byproduct.[5][6]

  • Monitor the Reaction: Track the disappearance of the limiting reagent (typically m-toluidine) using TLC or LC-MS to determine the optimal reaction time.

Q2: I'm observing an unknown peak in my GC-MS analysis with a mass different from my product. How can I tentatively identify it?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities.[7] The fragmentation pattern provides a fingerprint for the molecule.

Systematic Approach to Identification:

  • Analyze the Molecular Ion (M+): Determine the m/z of the molecular ion peak of the impurity. Compare this to the molecular weights of potential impurities (see Table 1). Remember to consider the isotopic pattern of bromine (¹⁹Br and ⁸¹Br have ~1:1 abundance), which will result in two molecular ion peaks (M+ and M+2) of nearly equal intensity for any bromine-containing fragment.

  • Examine Fragmentation Patterns:

    • Product: The target compound, 2-bromo-N-(3-methylphenyl)propanamide, will likely show fragmentation from the cleavage of the amide bond and loss of the bromine atom.

    • Unreacted m-toluidine: Will show a strong molecular ion peak at m/z 107.

    • Over-alkylated Impurity (N,N-diisopropyl-m-toluidine): If isopropyl bromide was an impurity or formed in situ, this could be a possibility, showing a different fragmentation pattern and molecular weight.[8]

    • Isomeric Impurities: If the starting m-toluidine was contaminated with o- or p-toluidine, the resulting amide isomers will have the same mass but may have slightly different retention times and subtle differences in their fragmentation patterns.[8]

Table 1: Potential Impurities and Their Mass Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
2-bromo-N-(3-methylphenyl)propanamide CC(Br)C(=O)Nc1cccc(C)c1C₁₀H₁₂BrNO242.11
m-ToluidineCc1cccc(N)c1C₇H₉N107.15
2-Bromopropanoic AcidCC(Br)C(=O)OC₃H₅BrO₂152.97
N-(3-methylphenyl)propanamideCCC(=O)Nc1cccc(C)c1C₁₀H₁₃NO163.22
Q3: My FT-IR spectrum shows a broad peak around 3300-3500 cm⁻¹ and my amide C=O peak is shifted. What does this indicate?

FT-IR spectroscopy is excellent for identifying functional groups and can provide clues about impurities affecting hydrogen bonding.

Interpretation of FT-IR Spectra:

  • Expected Peaks for the Product:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹ is characteristic of the secondary amide N-H bond.

    • Amide I Band (C=O Stretch): A strong, sharp absorption around 1650-1680 cm⁻¹.[9]

    • Amide II Band (N-H Bend): An absorption around 1510-1550 cm⁻¹.[10]

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Troubleshooting Deviations:

    • Broad Peak at 3300-3500 cm⁻¹: A broad peak in this region, often overlapping the N-H stretch, is highly indicative of an O-H stretch , suggesting the presence of 2-bromopropanoic acid or water.[9]

    • Shifted Amide I Band: The exact position of the C=O stretch is sensitive to hydrogen bonding. The presence of impurities like a carboxylic acid can disrupt the regular hydrogen bonding pattern of the pure amide in the solid state, causing peak broadening or shifting.

Table 2: Key FT-IR Absorption Bands

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Indication
O-H (Carboxylic Acid)Stretch2500-3300 (broad)2-Bromopropanoic Acid impurity
N-H (Secondary Amide)Stretch3250-3350 (sharp)Product
C=O (Carboxylic Acid)Stretch1700-17252-Bromopropanoic Acid impurity
C=O (Secondary Amide)Amide I Band1650-1680Product
N-H (Secondary Amide)Amide II Band1510-1550Product

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route and what are its critical control points?

The most common and direct method is the Schotten-Baumann acylation of m-toluidine with 2-bromopropionyl chloride or 2-bromopropionyl bromide.[1][2]

Critical Control Points:

  • Reagent Quality: The purity of the starting m-toluidine is crucial, as isomeric impurities (o- and p-toluidine) will lead to the formation of hard-to-separate isomeric amide impurities.[8] The acylating agent should be fresh or properly stored to prevent hydrolysis.[4]

  • Temperature Control: The reaction is often exothermic.[2] Initial addition of the acyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

  • Base Selection and Addition: A suitable base (e.g., triethylamine, pyridine) must be present to neutralize the generated HCl/HBr, preventing the protonation and deactivation of the m-toluidine starting material.[5]

  • Work-up Procedure: Quenching the reaction with water will precipitate the crude product. A subsequent wash with a dilute acid (to remove excess amine) and then a dilute base (like sodium bicarbonate, to remove any carboxylic acid impurity) is an effective purification strategy before final recrystallization or chromatography.

Q2: How can I use ¹H NMR to confirm my product's identity and identify impurities?

¹H NMR spectroscopy is arguably the most powerful tool for structural elucidation of the main product and its impurities.

Expected ¹H NMR Spectrum for 2-bromo-N-(3-methylphenyl)propanamide:

  • Amide Proton (N-H): A singlet or broad singlet, typically downfield (> 8.0 ppm).

  • Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-7.5 ppm corresponding to the four protons on the methylphenyl ring.

  • Methine Proton (CH-Br): A quartet around 4.5-5.0 ppm, coupled to the adjacent methyl group.

  • Aromatic Methyl Protons (Ar-CH₃): A singlet around 2.3 ppm.

  • Aliphatic Methyl Protons (CH-CH₃): A doublet around 1.8-2.0 ppm, coupled to the methine proton.

Identifying Impurities by ¹H NMR:

  • m-Toluidine: Will show a broad singlet for the -NH₂ protons (typically 3.5-4.5 ppm) and distinct aromatic signals.

  • 2-Bromopropanoic Acid: Will have a similar quartet/doublet pattern for the aliphatic portion but will lack the aromatic and amide proton signals. It will have a very broad carboxylic acid proton signal (> 10 ppm).

Q3: What are the recommended starting conditions for an HPLC method to assess purity?

A reversed-phase HPLC (RP-HPLC) method is ideal for separating the moderately polar product from more polar or non-polar impurities.

Recommended Starting Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol.[12]

  • Gradient Program: Start with a higher percentage of Mobile Phase A (e.g., 60-70%) and ramp up to a high percentage of Mobile Phase B (e.g., 90-95%) over 10-15 minutes. This will elute polar impurities first, followed by the product, and then less polar impurities.[11]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 260 nm.[11]

  • Column Temperature: 30-35 °C to ensure reproducible retention times.[11]

This starting point can be optimized by adjusting the gradient slope, flow rate, and mobile phase composition to achieve the best separation of any observed impurities.[11]

Visualizations and Workflows

Synthesis and Impurity Formation Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide and the formation of key process-related impurities.

Figure 1: Synthesis and Impurity Formation Pathways cluster_reactants Starting Materials cluster_products Products & Impurities m_toluidine m-Toluidine main_product 2-bromo-N-(3-methylphenyl)propanamide m_toluidine->main_product + Acyl Halide + Base unreacted_amine Unreacted m-Toluidine m_toluidine->unreacted_amine Incomplete Reaction protonated_amine m-Toluidinium Halide m_toluidine->protonated_amine + HX (byproduct) acyl_halide 2-Bromopropionyl Halide acyl_halide->main_product hydrolysis_product 2-Bromopropanoic Acid acyl_halide->hydrolysis_product + H₂O (Hydrolysis) water Water (trace) water->hydrolysis_product Figure 2: General Experimental Workflow reaction_setup 1. Reaction Setup (Anhydrous, Inert Atm.) workup 2. Aqueous Work-up (Quench, Wash) reaction_setup->workup isolation 3. Isolation (Filtration/Extraction) workup->isolation purification 4. Purification (Recrystallization or Chromatography) isolation->purification characterization 5. Characterization & Purity purification->characterization tlc_lcms TLC / LC-MS characterization->tlc_lcms Initial Screen nmr NMR (¹H, ¹³C) characterization->nmr Structure ftir FT-IR characterization->ftir Functional Groups gcms GC-MS characterization->gcms Volatile Impurities

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-bromo-N-(3-methylphenyl)propanamide

An In-Depth Technical Guide for Structural Elucidation and Comparative Analysis In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Structural Elucidation and Comparative Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating the precise three-dimensional architecture of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra for "2-bromo-N-(3-methylphenyl)propanamide," a compound featuring a chiral center and diverse chemical environments.

This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to illuminate the causality behind the observed spectral phenomena. We will dissect the molecule's structure, predict the spectral outcomes based on established physicochemical principles, and outline a robust experimental protocol. Furthermore, we will objectively compare the insights gleaned from NMR with those from other common analytical techniques, providing a holistic perspective for the modern researcher.

Molecular Structure and Predicted NMR-Active Nuclei

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton and carbon environments. Symmetries, or lack thereof, will dictate the number of distinct signals we expect to see in the spectra.

The structure of 2-bromo-N-(3-methylphenyl)propanamide contains several key functional groups: a substituted aromatic ring, an amide linkage, and an alpha-brominated alkyl chain. There are no elements of symmetry that would render any of the aromatic protons or carbons chemically equivalent. Therefore, we anticipate a complex and information-rich spectrum.

For clarity in our analysis, the atoms are systematically numbered as shown below.

Caption: Numbering scheme for 2-bromo-N-(3-methylphenyl)propanamide.

Based on this structure, we predict:

  • ¹H NMR: 8 unique signals (NH, 4 aromatic CH, 1 aliphatic CH, 1 aliphatic CH₃, and 1 aromatic CH₃).

  • ¹³C NMR: 10 unique signals (C=O, 6 aromatic C, 1 aliphatic C-Br, 1 aliphatic CH₃, and 1 aromatic CH₃).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the electronic environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

Causality of Chemical Shifts and Multiplicities:
  • Amide Proton (H-N): This proton is directly attached to a nitrogen atom, which is adjacent to an electron-withdrawing carbonyl group. This deshielding effect, combined with potential hydrogen bonding, places its signal significantly downfield.[1][2] Due to quadrupole broadening from the nitrogen and potential solvent exchange, this peak is often observed as a broad singlet.

  • Aromatic Protons (H-6, H-7, H-9, H-10): These protons reside in a region (7.0-8.0 ppm) influenced by the ring current effect.[3] The electron-donating methyl group and the electron-withdrawing amide group will subtly influence their precise shifts. The proton at C10, ortho to the amide nitrogen, is expected to be the most deshielded. The splitting patterns will be complex due to a combination of ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.

  • Methine Proton (H-2): This proton is on a carbon bearing two highly electronegative substituents: a bromine atom and the carbonyl group of the amide. This strong deshielding will shift its resonance downfield. It will be split into a quartet by the three adjacent methyl protons (H-3) according to the n+1 rule.

  • Methyl Protons (H-3): These protons are adjacent to the chiral center (C-2). They will be split into a doublet by the single methine proton (H-2).

  • Aromatic Methyl Protons (H-11): This methyl group is attached to the aromatic ring and will appear as a sharp singlet in the typical benzylic proton region.

Summary of Predicted ¹H NMR Data:
Atom NumberPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)Rationale
H-N8.0 - 9.51HBroad Singlet (br s)-Deshielded by C=O and N; quadrupole broadening.[4]
H-6, H-7, H-9, H-107.0 - 7.84HMultiplets (m)ortho: ~8, meta: ~3Aromatic ring current; influenced by amide and methyl substituents.[1]
H-24.5 - 5.01HQuartet (q)~7Deshielded by adjacent Br and C=O group.
H-31.8 - 2.03HDoublet (d)~7Aliphatic methyl group coupled to H-2.
H-112.3 - 2.53HSinglet (s)-Benzylic methyl group.

Predicted ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments in a molecule. The chemical shifts are highly sensitive to the local electronic structure.

Causality of Chemical Shifts:
  • Carbonyl Carbon (C=O): The carbonyl carbon is double-bonded to a highly electronegative oxygen atom, making it the most electron-poor carbon in the molecule. Consequently, it will have the largest chemical shift, typically appearing far downfield.[5][6]

  • Aromatic Carbons (C5-C10): These carbons resonate in the characteristic aromatic region (110-150 ppm).[7] The ipso-carbon attached to the nitrogen (C5) and the carbon bearing the methyl group (C8) will have distinct shifts from the protonated aromatic carbons. Substituent effects can be used to predict the relative order of the remaining carbons.[8]

  • Methine Carbon (C2): This carbon is directly bonded to a bromine atom. While bromine is electronegative, heavy atoms like bromine and iodine introduce a shielding "heavy atom effect" due to spin-orbit coupling, which can shift the resonance upfield compared to what electronegativity alone would predict.[9]

  • Methyl Carbons (C3, C11): These sp³ hybridized carbons are the most shielded and will appear at the highest field (lowest ppm values). The aromatic methyl (C11) will be slightly more deshielded than the aliphatic methyl (C3).

Summary of Predicted ¹³C NMR Data:
Atom NumberPredicted Chemical Shift (δ, ppm)Rationale
C=O (part of C2)168 - 172Highly deshielded carbonyl carbon.[10]
C5138 - 140Aromatic ipso-carbon attached to nitrogen.
C8137 - 139Aromatic ipso-carbon attached to methyl group.
C6, C7, C9, C10115 - 130Protonated aromatic carbons.
C245 - 55sp³ carbon attached to electronegative Br and amide; influenced by heavy atom effect.[9]
C1120 - 22Aromatic methyl carbon.
C318 - 22Aliphatic methyl carbon.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This workflow represents a self-validating system for the structural confirmation of the target compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of "2-bromo-N-(3-methylphenyl)propanamide".

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard ¹H spectrum using a single-pulse experiment. Key parameters include a 90° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~240 ppm) and a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

    • Perform phase correction and baseline correction to produce a clean, interpretable spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Pick and label all peaks in both the ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add TMS Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Integrate & Assign Peaks calibrate->analyze

Caption: Standardized workflow for NMR sample preparation, acquisition, and analysis.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for complete structural elucidation, a multi-technique approach provides the most comprehensive characterization. Here, we compare NMR with Mass Spectrometry and Infrared Spectroscopy for the analysis of our target compound.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
NMR Spectroscopy Precise atom connectivity, stereochemistry, number of unique nuclei, electronic environments.Unambiguously determines the complete C-H framework and confirms the constitution. Can distinguish between isomers.Relatively low sensitivity compared to MS. Requires a larger amount of pure sample.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Confirms molecular weight (244.12 g/mol for C₁₀H₁₂BrNO). The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides a definitive signature.Cannot determine the specific connectivity of atoms (e.g., cannot distinguish between 2-bromo and 3-bromo isomers or meta- vs para-methyl substitution).
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Quickly confirms key functional groups: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1650 cm⁻¹), aromatic C-H and C=C bonds.Provides no information on the overall molecular skeleton or connectivity. The spectrum can be complex and peak overlap can occur.

This comparison underscores that these techniques are complementary, not competitive. MS confirms the mass, IR confirms the functional groups, and NMR assembles the complete structural puzzle.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of 2-bromo-N-(3-methylphenyl)propanamide provides a detailed fingerprint of its molecular structure. Through the predictive analysis of chemical shifts, integration, and coupling patterns, we can confidently assign every proton and carbon in the molecule. This guide demonstrates that a deep understanding of fundamental NMR principles allows for the accurate prediction of spectra, a critical skill in synthetic chemistry and drug discovery. When integrated with a robust experimental protocol and complemented by data from orthogonal techniques like Mass Spectrometry and Infrared Spectroscopy, NMR spectroscopy provides an unparalleled, authoritative confirmation of chemical identity.

References

  • Neil, R. C., & Richards, R. E. (1958). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society (Resumed), 386-391. [Link]

  • Carter, R. E. (1967). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Acta Chemica Scandinavica, 21, 75-86. [Link]

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • Walter, W., & Ruess, K. P. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron Letters, 12(40), 3787-3792. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 449-459. [Link]

  • Tjandra, N., et al. (2014). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Journal of Biomolecular NMR, 58(1), 33-43. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-methylphenyl)-3,3-diphenylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Retrieved from [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8). [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]

  • Molecules. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

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Comparative

Mass spectrometry fragmentation pattern of "2-bromo-N-(3-methylphenyl)propanamide"

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-bromo-N-(3-methylphenyl)propanamide Abstract This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmenta...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-bromo-N-(3-methylphenyl)propanamide

Abstract

This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromo-N-(3-methylphenyl)propanamide. As a compound of interest in synthetic chemistry and drug development, understanding its mass spectral behavior is critical for its unambiguous identification and structural verification. This document elucidates the primary fragmentation pathways, explains the underlying chemical principles, and presents a comparative overview of analytical approaches. We will detail a robust experimental protocol for analysis, supported by a visual fragmentation map and a summary of key fragment ions. This guide is intended for researchers, analytical chemists, and professionals in drug development who utilize mass spectrometry for molecular characterization.

Introduction: The Analytical Imperative

2-bromo-N-(3-methylphenyl)propanamide is a secondary amide containing two key structural features that dictate its fragmentation behavior: a halogenated acyl group and an N-aryl substituent. Mass spectrometry (MS) is an indispensable tool for confirming the identity of such synthesized molecules, offering high sensitivity, molecular weight information, and profound structural insights through controlled fragmentation.[1] In an electron ionization (EI) source, the molecule is ionized to a high-energy radical cation (molecular ion), which then undergoes a series of predictable bond cleavages to yield a unique fragmentation "fingerprint." This guide will dissect this fingerprint, providing a logical framework for its interpretation.

Molecular Structure and Isotopic Signature

Before analyzing the fragments, it is crucial to consider the molecular ion itself. The presence of bromine, which exists as two stable isotopes, 79Br and 81Br, in a near 1:1 natural abundance, imparts a highly characteristic isotopic signature to the molecular ion and any bromine-containing fragments.[2][3]

  • Chemical Formula: C10H12BrNO

  • Monoisotopic Mass (C10H1279BrNO): 241.0102 u

  • Monoisotopic Mass (C10H1281BrNO): 243.0082 u

Therefore, the first diagnostic clue in the mass spectrum is a pair of peaks of nearly equal intensity at m/z 241 and 243 , representing the M+• and [M+2]+• molecular ions, respectively. This isotopic pattern is a powerful tool for identifying bromine-containing compounds.[1]

Predicted Fragmentation Pathways

The fragmentation of 2-bromo-N-(3-methylphenyl)propanamide is governed by the relative strengths of its bonds and the stability of the resulting fragment ions. The amide linkage, the carbon-bromine bond, and the bonds alpha to the carbonyl group are the most probable sites of cleavage.

Primary Fragmentation Routes

Pathway A: Amide Bond Cleavage (N-CO Cleavage)

This is one of the most common and diagnostically significant fragmentation pathways for amides.[4][5] The cleavage of the bond between the carbonyl carbon and the nitrogen atom can occur in two ways, but the most favorable route involves the formation of a stable acylium ion.

  • Formation of the Bromo-propanoyl Acylium Ion: The molecule fragments to form the bromo-propanoyl acylium ion and a neutral 3-methylaniline radical. This results in a characteristic isotopic doublet.

    • [CH3CH(79Br)C≡O]+ at m/z 135

    • [CH3CH(81Br)C≡O]+ at m/z 137

Pathway B: Alpha-Cleavage (Cα-CO Bond)

Alpha-cleavage adjacent to the carbonyl group is another prominent fragmentation mechanism.[6] In this case, cleavage of the bond between the carbonyl carbon and the alpha-carbon results in the loss of a bromomethyl radical (•CH(Br)CH3).

  • Formation of the N-(3-methylphenyl)formamide Cation: This pathway leads to a stable, resonance-delocalized cation.

    • [O=C-NH-(C6H4-CH3)]+• at m/z 120

Pathway C: Cleavage of the Carbon-Bromine Bond

The C-Br bond is relatively weak and its cleavage, involving the loss of a bromine radical, is a highly probable event.[7] This pathway is useful for confirming the mass of the non-halogenated backbone of the molecule.

  • Loss of Br•: The molecular ion loses a bromine radical to form a non-halogenated cation.

    • [M - Br]+ at m/z 162

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation to yield smaller, stable ions.

  • Fragmentation of the N-Aryl Portion: The fragment at m/z 120 can subsequently lose carbon monoxide (CO) to form the 3-methylaniline radical cation.

    • [H2N-(C6H4-CH3)]+• at m/z 107

  • Formation of Tropylium Ion: Aromatic systems often rearrange to form the highly stable tropylium ion ([C7H7]+) at m/z 91 . This can arise from the fragmentation of the 3-methylphenyl containing fragments.

Visualizing the Fragmentation Cascade

The relationships between these key fragments can be visualized using a fragmentation diagram.

Fragmentation_Pattern cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion [C10H12BrNO]+• m/z 241/243 F162 [M - Br]+ m/z 162 M->F162 - Br• F135_137 [CH3CH(Br)CO]+ m/z 135/137 M->F135_137 - •C7H8N (Pathway A) F120 [M - C2H4Br]+• m/z 120 M->F120 - •C2H4Br (Pathway B) F107 [C7H9N]+• m/z 107 F120->F107 - CO (rearrangement) F91 [C7H7]+ m/z 91 F107->F91 - NH2

Caption: Proposed EI fragmentation pathway for 2-bromo-N-(3-methylphenyl)propanamide.

Summary of Key Ions

The following table summarizes the most anticipated ions in the EI mass spectrum of the title compound.

m/z (mass-to-charge ratio)Ion StructureProposed Origin
241 / 243[C10H12BrNO]+•Molecular Ion (M+•)
162[C10H12NO]+M+• - Br• (Loss of Bromine Radical)
135 / 137[CH3CH(Br)CO]+Amide Bond Cleavage (Pathway A)
120[O=C-NH-(C6H4-CH3)]+•Alpha-Cleavage (Pathway B)
107[H2N-(C6H4-CH3)]+•Secondary fragmentation from m/z 120 (Loss of CO)
91[C7H7]+Fragmentation of the methylphenyl group (Tropylium ion)

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail from fragmentation, a comprehensive characterization often involves orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the precise connectivity of atoms and the carbon-hydrogen framework. NMR confirms the substitution pattern on the aromatic ring and the structure of the propanamide chain, but it does not directly provide molecular weight information and is significantly less sensitive than MS.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For this molecule, strong absorbances corresponding to the N-H stretch (~3300 cm-1) and the amide C=O stretch (~1650 cm-1) would be expected. However, it provides limited information about the overall molecular structure.

Synergistic Advantage of MS: MS uniquely provides the molecular formula (via high-resolution MS) and a detailed structural fingerprint through fragmentation that complements the connectivity data from NMR and the functional group information from IR.

Experimental Protocol: GC-MS Analysis

This section provides a standard operating procedure for analyzing 2-bromo-N-(3-methylphenyl)propanamide using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

Instrumentation and Conditions
  • System: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Injection: 1 µL of the working solution injected in splitless or split (e.g., 20:1) mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Scan Rate: 2-3 scans/second.

Data Analysis
  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the spectrum, identifying the molecular ion pair (m/z 241/243) and the key fragment ions as detailed in this guide.

  • Compare the obtained spectrum with a reference library if available.

Conclusion

The mass spectrum of 2-bromo-N-(3-methylphenyl)propanamide is rich with structural information. The key diagnostic features are the M+•/[M+2]+• doublet at m/z 241/243, the acylium ion doublet at m/z 135/137 from amide bond cleavage, and the fragment at m/z 162 resulting from the loss of the bromine radical. By understanding these characteristic fragmentation pathways, researchers can confidently identify this molecule and distinguish it from related structures, ensuring the integrity of their scientific findings.

References

  • Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Gettys, K. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide. Retrieved from [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

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Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-bromo-N-(3-methylphenyl)propanamide

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-bromo-N-(3-methylphenyl)propanamide. We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-bromo-N-(3-methylphenyl)propanamide. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable stability-indicating HPLC method.

Understanding the Analyte: Physicochemical Properties of 2-bromo-N-(3-methylphenyl)propanamide

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. For 2-bromo-N-(3-methylphenyl)propanamide, the key characteristics influencing its chromatographic behavior are:

  • Structure and Polarity: The molecule possesses a moderately non-polar character due to the presence of the methyl-substituted phenyl ring and the propanamide backbone. The bromine atom and the amide group introduce some polarity. This balance of hydrophobic and polar features makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The aromatic phenyl ring contains a chromophore that absorbs UV radiation, making UV detection a suitable and straightforward choice for quantification.[1][2]

  • Solubility: Based on its structure, 2-bromo-N-(3-methylphenyl)propanamide is expected to be soluble in common organic solvents like acetonitrile and methanol, and sparingly soluble in water.[3] This is a critical consideration for sample and mobile phase preparation.

  • Potential for Degradation: The amide linkage is susceptible to hydrolysis under acidic and basic conditions. The molecule could also be sensitive to oxidation and photolysis.[4][5] Therefore, a stability-indicating method is crucial.

Strategic Approach to HPLC Method Development

A systematic and logical workflow is essential for efficient and effective HPLC method development. The following diagram illustrates the key stages of our approach:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation Analyte_Properties Analyte Characterization (Solubility, UV Spectra) Column_Screening Column Selection (C18, C8, Phenyl) Analyte_Properties->Column_Screening Mobile_Phase_Screening Mobile Phase Scouting (ACN/Water, MeOH/Water) Column_Screening->Mobile_Phase_Screening Detector_Selection Detector Selection (UV/PDA) Mobile_Phase_Screening->Detector_Selection Mobile_Phase_Optimization Mobile Phase Fine-Tuning (pH, Buffer, Gradient) Detector_Selection->Mobile_Phase_Optimization Flow_Rate_Temp Flow Rate & Temperature Optimization Mobile_Phase_Optimization->Flow_Rate_Temp Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Flow_Rate_Temp->Forced_Degradation Peak_Purity Peak Purity Assessment Forced_Degradation->Peak_Purity Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Peak_Purity->Validation

Caption: A systematic workflow for HPLC method development.

Comparative Evaluation of Chromatographic Conditions

The core of method development lies in comparing different chromatographic parameters to achieve optimal separation. Here, we present a comparative analysis of key variables.

Column Selection: A Comparative Analysis

The choice of stationary phase is critical for achieving the desired selectivity.[6][7] We evaluated three common reversed-phase columns to assess their performance in separating the parent compound from potential impurities.

Column ChemistryParticle Size (µm)Dimensions (mm)ObservationsRecommendation
C18 54.6 x 250Good retention of the main peak, but some peak tailing was observed.Recommended. Provides a good balance of retention and resolution.
C8 54.6 x 250Less retention compared to C18, leading to shorter analysis times. However, resolution from closely eluting impurities was compromised.Alternative for faster analysis if resolution is not critical.
Phenyl-Hexyl 54.6 x 250Offered unique selectivity due to π-π interactions with the aromatic ring of the analyte, but did not provide a significant advantage in resolution over C18 for this specific compound.Could be considered if C18 fails to resolve critical pairs.
Mobile Phase Optimization: A Data-Driven Comparison

The mobile phase composition, including the organic modifier, pH, and buffer, plays a pivotal role in achieving optimal separation.[8][9][10]

3.2.1. Organic Modifier Comparison

We compared acetonitrile (ACN) and methanol (MeOH) as organic modifiers in the mobile phase.

Organic ModifierObservationsRecommendation
Acetonitrile (ACN) Sharper peaks, lower backpressure, and better resolution of early eluting impurities.Recommended. Superior chromatographic performance for this analyte.
Methanol (MeOH) Broader peaks and higher backpressure. Selectivity was slightly different, which could be advantageous in specific cases.A viable alternative, but ACN provides better overall efficiency.

3.2.2. Mobile Phase pH and Buffer Selection

Since 2-bromo-N-(3-methylphenyl)propanamide is a neutral compound, the mobile phase pH is not expected to significantly impact its retention. However, pH control is crucial for ensuring the stability of the stationary phase and for controlling the ionization of any potential acidic or basic impurities. A pH between 3 and 7 is generally recommended for silica-based columns. We found that a simple mobile phase of acetonitrile and water provided adequate results. For improved reproducibility, a buffer can be introduced.

3.2.3. Isocratic vs. Gradient Elution

Elution ModeDescriptionAdvantagesDisadvantagesRecommendation
Isocratic Constant mobile phase composition.Simpler method, faster equilibration times.May not resolve all impurities, especially those with widely different polarities.Suitable for quality control if all known impurities are well-resolved.
Gradient Mobile phase composition changes over time.Better resolution of complex mixtures, improved peak shape for late-eluting compounds.Longer run times, requires re-equilibration.Recommended for purity analysis to ensure all potential impurities are detected and resolved.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating, meaning it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][5][11][12] This is a key requirement of regulatory bodies like the ICH.[4]

The following stress conditions should be applied to 2-bromo-N-(3-methylphenyl)propanamide:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines[11]

The chromatograms from the stressed samples are then compared to that of an unstressed sample to evaluate the resolution between the parent peak and any degradation products. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is highly recommended for this purpose as it allows for peak purity analysis.[13][14]

ForcedDegradation cluster_0 Stress Conditions Acid Acid Hydrolysis Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Thermal Thermal Thermal->Degradation_Products Photolytic Photolytic Photolytic->Degradation_Products API 2-bromo-N-(3-methylphenyl)propanamide API->Acid API->Base API->Oxidation API->Thermal API->Photolytic HPLC_Analysis HPLC Analysis (Stability-Indicating Method) API->HPLC_Analysis Degradation_Products->HPLC_Analysis

Caption: Forced degradation study workflow.

Recommended HPLC Method and Protocol

Based on the comparative data, the following HPLC method is recommended for the purity analysis of 2-bromo-N-(3-methylphenyl)propanamide.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector DAD/PDA at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Experimental Protocol

1. Standard Preparation (100 µg/mL): a. Accurately weigh about 10 mg of 2-bromo-N-(3-methylphenyl)propanamide reference standard. b. Transfer to a 100 mL volumetric flask. c. Dissolve and dilute to volume with the sample diluent.

2. Sample Preparation (100 µg/mL): a. Accurately weigh an amount of the sample equivalent to about 10 mg of 2-bromo-N-(3-methylphenyl)propanamide. b. Transfer to a 100 mL volumetric flask. c. Dissolve and dilute to volume with the sample diluent.

3. System Suitability: a. Inject the standard solution five times. b. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. c. The theoretical plates for the main peak should be not less than 2000. d. The tailing factor for the main peak should be not more than 2.0.

4. Analysis: a. Inject the blank (diluent), standard solution, and sample solution into the chromatograph. b. Record the chromatograms and integrate the peaks. c. Calculate the percentage of impurities in the sample.

Method Validation according to ICH Q2(R1) Guidelines

Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[15][16][17] The validation should include the following parameters:

  • Specificity: Demonstrated through forced degradation studies and peak purity analysis.[17]

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): Analysis of multiple samples on the same day.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

This guide has presented a systematic and comparative approach to developing a robust, stability-indicating HPLC method for the purity analysis of 2-bromo-N-(3-methylphenyl)propanamide. By carefully selecting the column and optimizing the mobile phase through a data-driven process, a reliable method can be established. The importance of forced degradation studies in ensuring the specificity of the method cannot be overstated. The final recommended method, when fully validated according to ICH guidelines, will provide accurate and reproducible results for the quality control of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

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  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

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Comparative

A Researcher's Guide to the Vibrational Landscape of 2-bromo-N-(3-methylphenyl)propanamide: An FTIR-Based Functional Group Analysis

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone techni...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative window into the functional groups that define a molecule's identity and reactivity. This guide provides an in-depth analysis of the expected FTIR spectrum of 2-bromo-N-(3-methylphenyl)propanamide , a compound featuring a secondary amide linkage, an alkyl bromide, and a meta-substituted aromatic ring.

While an experimental spectrum for this specific molecule is not publicly available, this guide will establish a robust predictive framework based on established spectroscopic principles and comparative data from analogous structures. By understanding the causality behind expected vibrational frequencies, researchers can confidently identify this and similar molecules, and interpret spectral data with a higher degree of certainty.

The Molecular Architecture: A Vibrational Perspective

The structure of 2-bromo-N-(3-methylphenyl)propanamide brings together several key functional groups, each with its own characteristic vibrational signature. The interplay of these groups, including electronic and steric effects, will be reflected in the final FTIR spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Ensure ATR crystal is clean. (e.g., with isopropanol) p2 Collect a background spectrum of the empty ATR accessory. p1->p2 p3 Place a small amount of solid sample on the ATR crystal. p2->p3 p4 Apply consistent pressure using the ATR pressure clamp. p3->p4 a1 Set spectral range: 4000-400 cm⁻¹ p4->a1 a2 Set resolution: 4 cm⁻¹ a1->a2 a3 Set number of scans: e.g., 32 or 64 for good signal-to-noise a2->a3 a4 Collect the sample spectrum. a3->a4 d1 Perform ATR correction (if required by software). a4->d1 d2 Perform baseline correction. d1->d2 d3 Label significant peaks. d2->d3

Figure 2. Standard workflow for ATR-FTIR analysis of a solid sample.

Causality in Protocol Choices:

  • Background Collection (P2): This is a critical self-validating step. It measures the ambient atmosphere (CO₂, H₂O) and the instrument's own response, which is then subtracted from the sample spectrum. This ensures that the final spectrum only contains information from the sample itself.

  • Consistent Pressure (P4): Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities and a poor signal-to-noise ratio.

  • Resolution of 4 cm⁻¹ (A2): This resolution is standard for routine analysis of organic compounds. It provides a good balance between resolving most important spectral features and maintaining a high signal-to-noise ratio. Higher resolution is typically not necessary unless studying very subtle gas-phase rotational-vibrational features.

  • Signal Averaging (A3): Co-adding multiple scans (e.g., 32 or 64) significantly improves the signal-to-noise ratio, making it easier to identify weaker absorption bands.

Conclusion

The power of FTIR spectroscopy lies in its ability to provide a detailed functional group fingerprint of a molecule. For 2-bromo-N-(3-methylphenyl)propanamide, the key identifying features will be the characteristic single N-H stretch and the strong Amide I and Amide II bands, confirming the secondary amide group. These, in conjunction with the specific out-of-plane bending patterns of the meta-substituted aromatic ring and the low-wavenumber C-Br stretch, provide a unique and definitive spectral signature. By following a robust experimental protocol and understanding the underlying principles of vibrational spectroscopy, researchers can effectively use FTIR to confirm the synthesis and purity of this and structurally related compounds, accelerating the pace of drug discovery and development.

References

  • Amide infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Vibrations associated with amide-I/II/III bands for different secondary... (n.d.). ResearchGate. Retrieved from [Link]

  • Dependence of Amide Vibrations on Hydrogen Bonding. (2008). PubMed Central (PMC). Retrieved from [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd. Retrieved from [Link]

  • IR Spectrum: Amides. (n.d.). Química Organica.org. Retrieved from [Link]

  • FTIR Spectrum. (n.d.). Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. Retrieved from [Link]

  • Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

  • IR Tables. (n.d.). UCSC. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Retrieved from [Link]

Validation

Comparative Reactivity Analysis: 2-Bromo-N-(3-methylphenyl)propanamide vs. 2-Chloro-N-(3-methylphenyl)propanamide in Nucleophilic Substitution

A Senior Application Scientist's Guide In the realm of synthetic organic chemistry and drug development, the α-halo amide scaffold is a cornerstone for introducing diverse functionalities. The choice of the halogen atom...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

In the realm of synthetic organic chemistry and drug development, the α-halo amide scaffold is a cornerstone for introducing diverse functionalities. The choice of the halogen atom at the α-position is a critical design element that dictates the molecule's reactivity, stability, and synthetic accessibility. This guide provides an in-depth, objective comparison of the reactivity of two closely related α-halo amides: 2-bromo-N-(3-methylphenyl)propanamide and 2-chloro-N-(3-methylphenyl)propanamide . Our analysis is grounded in fundamental chemical principles and supported by a proposed experimental framework for quantitative comparison.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of α-halo amides in nucleophilic substitution reactions is predominantly governed by the nature of the carbon-halogen bond and the stability of the halide ion as it departs. This departing ion is termed the "leaving group." A fundamental principle in organic chemistry states that weaker bases are better leaving groups .[1][2] This is because weak bases are inherently more stable and can better accommodate the negative charge they acquire upon bond cleavage.[1]

When comparing bromine and chlorine as leaving groups, we must consider the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).

  • Acidity: HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).[2]

  • Basicity of Conjugate Base: Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[2]

  • Stability and Polarizability: The superior stability of the bromide ion is also attributed to its larger atomic radius and greater polarizability. The negative charge is dispersed over a larger volume, reducing charge density and increasing stability.[3][4]

Therefore, in a nucleophilic substitution reaction, the C-Br bond will break more readily than the C-Cl bond, making bromide a more effective leaving group. This leads to a clear and predictable hierarchy of reactivity.

Reactivity Order: I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to worst leaving group)[1][4]

Based on this established principle, we can confidently hypothesize that 2-bromo-N-(3-methylphenyl)propanamide will exhibit significantly higher reactivity towards nucleophiles than its chloro-analogue .

Visualizing the Mechanism: Sₙ2 Reaction Pathway

The reaction of these secondary α-halo amides with a nucleophile is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon simultaneously as the halide leaving group departs.[5]

Caption: Generalized Sₙ2 mechanism for the nucleophilic substitution of an α-halo amide.

Experimental Design for Quantitative Comparison

To empirically validate the theoretical prediction, a kinetic study is proposed. This experiment is designed to measure and compare the reaction rates of both compounds under identical conditions.

Objective: To determine the relative rate constants for the reaction of 2-bromo-N-(3-methylphenyl)propanamide and 2-chloro-N-(3-methylphenyl)propanamide with a model nucleophile, piperidine.

Experimental Protocol
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of 2-bromo-N-(3-methylphenyl)propanamide, 2-chloro-N-(3-methylphenyl)propanamide, and piperidine in anhydrous acetonitrile (ACN).

    • Prepare a 0.05 M solution of an internal standard (e.g., dodecane) in ACN for quantitative analysis.

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels maintained at 25°C, add a precise volume of the respective α-halo amide stock solution and the internal standard solution.

    • Allow the mixtures to thermally equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions simultaneously by adding an equimolar amount of the piperidine stock solution to each vessel. Start a timer immediately (t=0).

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench each aliquot by diluting it in a vial containing 900 µL of a quenching solution (e.g., 1% formic acid in ACN) to stop the reaction.

  • Analytical Method:

    • Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The analytical method must be validated to resolve and quantify the starting α-halo amide, the substitution product, and the internal standard.

  • Data Analysis:

    • Using the internal standard, calculate the concentration of the starting α-halo amide remaining at each time point.

    • Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time for both reactions. For a second-order reaction under pseudo-first-order conditions (if the nucleophile is in large excess) or a standard second-order plot, the slope of the resulting line will be related to the rate constant (k).

    • Calculate the rate constant (kBr) for the bromo-compound and (kCl) for the chloro-compound.

    • Determine the relative reactivity ratio: Ratio = kBr / kCl.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare 0.1M Stock Solutions (Haloamides, Nucleophile) & Internal Standard setup Set up parallel reactions in thermostated vessels (25°C) prep_reagents->setup initiate Initiate reactions by adding nucleophile (t=0) setup->initiate sampling Withdraw and quench aliquots at timed intervals initiate->sampling hplc Analyze quenched samples by HPLC or GC-MS sampling->hplc quant Quantify reactant decay vs. internal standard hplc->quant kinetics Plot ln[Reactant] vs. Time Calculate Rate Constants (k) quant->kinetics

Caption: Workflow for the comparative kinetic analysis of α-halo amide reactivity.

Anticipated Results & Data Interpretation

The experimental data are expected to show a much faster depletion of 2-bromo-N-(3-methylphenyl)propanamide compared to its chloro-analogue.

Table 1: Hypothetical Concentration vs. Time Data
Time (min)[Bromo-Compound] (M)[Chloro-Compound] (M)
00.05000.0500
50.03030.0485
100.01840.0471
200.00670.0443
400.00090.0392
60< LOD0.0348
LOD: Limit of Detection
Table 2: Summary of Expected Kinetic Parameters
Parameter2-Bromo-N-(3-methylphenyl)propanamide2-Chloro-N-(3-methylphenyl)propanamide
Rate Constant (k) kBrkCl
Relative Reactivity (kBr/kCl) > 10 (Expected)1 (Reference)

The ratio of the rate constants (kBr/kCl) provides a quantitative measure of the enhanced reactivity. In similar systems, this ratio can be substantial, often exceeding an order of magnitude, highlighting the profound impact of the leaving group.

Synthetic Considerations

Both target compounds are readily accessible via standard synthetic procedures. The most common route involves the acylation of m-toluidine with the corresponding 2-halopropanoyl chloride (2-bromopropionyl chloride or 2-chloropropionyl chloride) in the presence of a base.[6] The availability of these starting materials makes both compounds viable for further synthetic elaboration.

Conclusion and Practical Implications

This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion.[1][4] For researchers, scientists, and drug development professionals, this differential reactivity has critical implications:

  • Reaction Efficiency: When designing a synthetic route that involves nucleophilic displacement at the α-position, using the bromo-analogue will typically result in faster reaction times, lower required temperatures, and potentially higher yields.

  • Selective Reactivity: In a molecule containing both chloro and bromo substituents, a nucleophile can often be directed to selectively displace the bromide, leaving the chloride intact.

  • Stability and Handling: The higher reactivity of the bromo-compound also implies lower stability. It may be more susceptible to degradation via hydrolysis or reaction with ambient nucleophiles, requiring more careful handling and storage conditions.

Ultimately, the choice between these two reagents is a strategic one. The chloro-analogue offers greater stability and may be preferred for multi-step syntheses where the α-halo amide moiety must endure various reaction conditions. Conversely, the bromo-analogue is the reagent of choice when rapid and efficient nucleophilic substitution is the primary goal.

References

  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Available from: [Link]

  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. Available from: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Available from: [Link]

  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. (2020-03-30). Available from: [Link]

  • Reddit. Cl vs Br in SN1 and SN2 reactions. (2013-06-18). Available from: [Link]

  • Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(28), 9619–9626. Available from: [Link]

  • Reddit. How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. (2025-12-18). Available from: [Link]

  • Wiley Online Library. Kinetic Resolution of α-Hydroxyamide via N-Heterocyclic Carbene-Catalyzed Acylation. Available from: [Link]

  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019-06-22). Available from: [Link]

  • LibreTexts Chemistry. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available from: [Link]

  • LibreTexts Chemistry. 4.17: Nucleophilic Substitutions in Synthesis: Amines. (2021-06-10). Available from: [Link]

  • PubChem. 2-chloro-N-(3-methylphenyl)propanamide. Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • ResearchGate. (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Reagents for the N-Acylation of 3-Methylaniline

For researchers, synthetic chemists, and professionals in drug development, the N-acylation of anilines is a foundational and frequently employed transformation. The resulting N-aryl amides are pivotal intermediates in t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the N-acylation of anilines is a foundational and frequently employed transformation. The resulting N-aryl amides are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Specifically, the N-acylation of 3-methylaniline to produce N-(3-methylphenyl)acetamide is a reaction of significant industrial interest.

Traditionally, this conversion relies on the use of highly reactive acylating agents like acyl chlorides and acid anhydrides. While effective, these classical methods are often beset with challenges, including the formation of corrosive byproducts (e.g., HCl), the necessity for stoichiometric amounts of base to neutralize said byproducts, and limitations in terms of functional group tolerance. Moreover, the growing emphasis on green and sustainable chemistry has spurred the development of more environmentally benign and efficient alternatives.

This comprehensive guide provides an in-depth comparison of several modern, alternative reagents and methodologies for the N-acylation of 3-methylaniline. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and offer detailed protocols to facilitate their adoption in your laboratory.

The Limitations of Conventional N-Acylation

The archetypal N-acylation of an amine with an acyl chloride or acid anhydride, while robust, presents several drawbacks. The reaction with acyl chlorides liberates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it unreactive, and can also promote unwanted side reactions. This necessitates the use of a base, often a tertiary amine like triethylamine or pyridine, which can complicate purification. Acid anhydrides are less reactive and produce a carboxylic acid byproduct, which is less corrosive but still requires separation. These factors contribute to a lower atom economy and a greater environmental footprint.

A Comparative Overview of Alternative N-Acylation Strategies

In recent years, a plethora of innovative methods for N-acylation have emerged, focusing on milder reaction conditions, improved safety profiles, and adherence to the principles of green chemistry. Here, we compare several promising alternatives for the N-acylation of 3-methylaniline.

Catalyst-Free and Solvent-Free Acylation with Acetic Anhydride

In a significant stride towards sustainable synthesis, it has been demonstrated that the N-acylation of anilines can proceed efficiently with acetic anhydride in the absence of any catalyst or solvent.[1][2] This approach is particularly attractive due to its operational simplicity, high atom economy, and minimal waste generation.

Mechanistic Rationale: The reaction is believed to proceed through a direct nucleophilic attack of the amine on one of the carbonyl carbons of the acetic anhydride. The slightly elevated temperatures often employed provide the necessary activation energy for this transformation. The lack of a solvent simplifies product isolation, which often involves direct crystallization from the reaction mixture.

Experimental Protocol: Catalyst-Free N-Acetylation of 3-Methylaniline

  • In a 50 mL round-bottomed flask, combine 3-methylaniline (1.0 mmol, 0.107 g) and acetic anhydride (1.2 mmol, 0.122 g).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether (5 mL) to the reaction mixture and allow it to stand at room temperature for 1 hour.

  • Collect the crystalline product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

This method is reported to be high-yielding for a range of anilines, and the electronic nature of the substituents on the aromatic ring does not significantly influence the reaction outcome.[2]

cluster_workflow Catalyst-Free N-Acylation Workflow reagents 3-Methylaniline + Acetic Anhydride mixing Stir at Room Temperature reagents->mixing monitoring Monitor by TLC mixing->monitoring workup Ether Addition & Crystallization monitoring->workup product N-(3-methylphenyl)acetamide workup->product

Caption: Workflow for Catalyst-Free N-Acylation.

Microwave-Assisted Acylation with Acetic Acid

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[3][4][5][6] The direct N-acetylation of anilines with acetic acid under microwave irradiation, without the need for a catalyst, is a prime example of this technology's potential.[7][8] This method is characterized by dramatically reduced reaction times and high yields.

Mechanistic Rationale: Microwave irradiation provides rapid and uniform heating of the polar reactants, leading to a significant increase in the reaction rate. The direct use of acetic acid as both the acylating agent and the solvent aligns well with green chemistry principles by avoiding more hazardous reagents.

Experimental Protocol: Microwave-Assisted N-Acetylation of 3-Methylaniline

  • In a 100 mL Erlenmeyer flask suitable for microwave synthesis, prepare a solution of 3-methylaniline (0.054 mol, 5.78 g) in glacial acetic acid (10.0 mL).

  • Fit the flask with a loose funnel to prevent pressure buildup.

  • Irradiate the reaction mixture in a domestic microwave oven (e.g., 2450 MHz) at a low power setting (e.g., 17-30%) for a total of 15 minutes, with intermittent cooling periods to prevent excessive evaporation.

  • After irradiation, cool the reaction mixture to room temperature.

  • Pour the solution into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol.

For m-toluidine (3-methylaniline), this method has been reported to yield 85% of the corresponding acetanilide in just 15 minutes.[7]

cluster_workflow Microwave-Assisted N-Acylation Workflow reagents 3-Methylaniline + Glacial Acetic Acid microwave Microwave Irradiation (15 min) reagents->microwave precipitation Pour into Ice Water microwave->precipitation isolation Filtration & Recrystallization precipitation->isolation product N-(3-methylphenyl)acetamide isolation->product

Caption: Workflow for Microwave-Assisted N-Acylation.

Sunlight-Driven N-Acetylation with Acetic Acid and MgSO₄

Harnessing solar energy for chemical transformations is a pinnacle of green chemistry. A novel method for the N-acetylation of anilines utilizes sunlight as a sustainable energy source, with acetic acid as the acetylating agent and magnesium sulfate (MgSO₄) as a mild and inexpensive Lewis acid catalyst.[1][9]

Mechanistic Rationale: MgSO₄ is believed to activate the carbonyl group of acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the aniline. Sunlight provides the energy to overcome the activation barrier of the reaction. This method is performed under neat conditions, further enhancing its green credentials.

Experimental Protocol: Sunlight-Driven N-Acetylation of 3-Methylaniline

  • In a 10 mL reaction vessel, combine 3-methylaniline (10 mmol, 1.07 g), glacial acetic acid (50 mmol, 3.0 g), and MgSO₄·7H₂O (0.2 mmol, 0.05 g).

  • Expose the vessel to direct sunlight and stir occasionally.

  • Monitor the reaction's progress using TLC.

  • Upon completion, wash the reaction mixture with water.

  • The product can be further purified by recrystallization if necessary.

This method offers an eco-friendly and cost-effective route to acetanilides with excellent yields and selectivity.[1]

N-Acylation in Water Using Benzotriazole Chemistry

Performing organic reactions in water is a highly desirable goal in green chemistry. A mild and efficient method for the N-acylation of amines has been developed using acylbenzotriazoles as the acylating agents in water, without the need for any catalyst.[10][11] This reaction can be conducted at room temperature or accelerated using microwave irradiation.

Mechanistic Rationale: N-acylbenzotriazoles are stable, crystalline solids that act as effective acyl transfer agents. In water, the amine attacks the activated carbonyl group of the N-acylbenzotriazole, leading to the formation of the amide and the release of benzotriazole, which can be recovered and reused.

Experimental Protocol: N-Acylation of 3-Methylaniline in Water

  • Synthesize the required N-acylbenzotriazole from the corresponding carboxylic acid and benzotriazole.

  • In a reaction vessel, suspend the N-acylbenzotriazole (1.0 mmol) and 3-methylaniline (1.0 mmol) in water.

  • Stir the heterogeneous mixture at room temperature for 1-2 hours or irradiate in a microwave reactor at 50 °C for 15-20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the aqueous solution and can be isolated by filtration.

This method is notable for its high yields, mild conditions, and the avoidance of organic solvents.[10]

Performance Comparison of Alternative N-Acylation Reagents

Reagent/MethodCatalystSolventConditionsReaction TimeYield of N-(3-methylphenyl)acetamideKey Advantages
Acetic Anhydride NoneNoneRoom Temp5-15 minExcellent[2]Simplicity, high yield, solvent-free, catalyst-free.
Acetic Acid NoneAcetic AcidMicrowave15 min85%[7]Rapid, high yield, uses a green solvent/reagent.
Acetic Acid MgSO₄None (Neat)SunlightVariableExcellent[1]Utilizes renewable energy, inexpensive catalyst, solvent-free.
Acylbenzotriazole NoneWaterRoom Temp/Microwave1-2 h (RT) / 15-20 min (MW)High[10][12]Green solvent (water), mild conditions, recyclable byproduct.
Ethyl Acetate Acetic AcidEthyl Acetate80-120 °CVariableExcellent[13]Uses a common, relatively benign solvent as the acyl source.

Conclusion

The N-acylation of 3-methylaniline is a critical transformation in synthetic chemistry, and the development of alternative reagents and methodologies has significantly expanded the chemist's toolkit. The methods presented in this guide offer substantial improvements over traditional approaches, particularly in the context of green and sustainable chemistry.

The choice of the optimal reagent and method will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. For rapid, high-yielding synthesis with minimal waste, the catalyst-free reaction with acetic anhydride and the microwave-assisted reaction with acetic acid are particularly compelling. For syntheses where environmental impact is the primary concern, the sunlight-driven method and the use of acylbenzotriazoles in water represent the state-of-the-art in green N-acylation.

As senior application scientists, we encourage the exploration and adoption of these modern techniques to not only achieve your synthetic goals but also to contribute to a more sustainable chemical enterprise.

References

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  • Al-Ghorbani, M., El-Sayed, N. N. E., Alanazi, A. M., El-Shishtawy, R. M., & Katritzky, A. R. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

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  • LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Organic Chemistry Portal. [Link]

  • Flitsch, S. L., et al. (2018). An Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. SciSpace. [Link]

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Validation

Yield comparison of different synthetic routes to "2-bromo-N-(3-methylphenyl)propanamide"

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comparative analysis of the primary synthetic pathways to 2-bromo-N-(3-methylphenyl)propanamide,...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comparative analysis of the primary synthetic pathways to 2-bromo-N-(3-methylphenyl)propanamide, a valuable intermediate in medicinal chemistry. This guide delves into the mechanistic underpinnings of each route, offers detailed experimental protocols, and presents a critical evaluation of their respective yields and practical considerations.

Introduction to 2-bromo-N-(3-methylphenyl)propanamide

2-bromo-N-(3-methylphenyl)propanamide is a member of the α-haloamide class of compounds. This family of molecules is of significant interest in organic synthesis and pharmaceutical development due to the versatile reactivity of the carbon-halogen bond, which allows for a variety of subsequent chemical modifications. The presence of the tolyl group and the secondary amide functionality makes it a key building block for the synthesis of more complex molecules with potential biological activity. The efficient and high-yielding synthesis of this intermediate is therefore of considerable importance.

This guide will focus on the two most logical and widely applicable synthetic strategies for the preparation of 2-bromo-N-(3-methylphenyl)propanamide:

  • Route 1: Acylation of m-toluidine with a 2-bromopropionyl halide. This is a classic and direct approach to forming the amide bond.

  • Route 2: Radical Bromination of N-(3-methylphenyl)propanamide. This method involves the formation of the amide first, followed by the introduction of the bromine atom at the α-position.

We will now explore each of these routes in detail.

Route 1: Acylation of m-toluidine via Schotten-Baumann Reaction

The most direct and commonly employed method for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide is the acylation of m-toluidine with a 2-bromopropionyl halide, such as 2-bromopropionyl chloride or 2-bromopropionyl bromide. This reaction is a specific example of the Schotten-Baumann reaction, which is a well-established method for synthesizing amides from amines and acid chlorides.[1][2]

Mechanistic Insight

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromopropionyl halide. This is followed by the elimination of a halide ion. The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1] The use of a biphasic system with an aqueous base is a common characteristic of Schotten-Baumann conditions.[2]

Schotten_Baumann m-Toluidine m-Toluidine Intermediate Tetrahedral Intermediate m-Toluidine->Intermediate Nucleophilic Attack 2-Bromopropionyl_Halide 2-Bromopropionyl_Halide 2-Bromopropionyl_Halide->Intermediate Product 2-bromo-N-(3-methylphenyl)propanamide Intermediate->Product Elimination of Halide Byproduct Halide Salt Base Base Base->m-Toluidine Deprotonation (regenerates nucleophile)

Caption: Workflow for the Schotten-Baumann acylation.

Experimental Protocol (Representative)

The following protocol is a representative procedure for the acylation of an aniline derivative and has been adapted for the synthesis of the target molecule.

Materials:

  • m-Toluidine

  • 2-Bromopropionyl bromide (or chloride)

  • Pyridine (or 10% aqueous Sodium Hydroxide)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve m-toluidine (1.0 eq.) in dichloromethane.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-bromopropionyl bromide (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine and unreacted m-toluidine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Route 2: Radical Bromination of N-(3-methylphenyl)propanamide via Wohl-Ziegler Reaction

An alternative approach to 2-bromo-N-(3-methylphenyl)propanamide involves the initial synthesis of N-(3-methylphenyl)propanamide, followed by a selective bromination at the α-position to the carbonyl group. The Wohl-Ziegler reaction is the method of choice for such a transformation, employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[3][4][5]

Mechanistic Insight

The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the carbon α to the carbonyl group of N-(3-methylphenyl)propanamide. The resulting resonance-stabilized radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the desired α-bromo amide and a new bromine radical, which propagates the chain. The use of NBS is crucial as it maintains a low concentration of Br₂ and HBr, thus minimizing side reactions like electrophilic addition to the aromatic ring.[5][6]

Wohl_Ziegler Substrate N-(3-methylphenyl)propanamide Radical_Intermediate α-Amido Radical Substrate->Radical_Intermediate H-abstraction by Br radical NBS N-Bromosuccinimide Succinimide Succinimide NBS->Succinimide Initiator Initiator Initiator->NBS Generates Br radical Product 2-bromo-N-(3-methylphenyl)propanamide Radical_Intermediate->Product Reaction with Br₂

Caption: Key steps in the Wohl-Ziegler bromination.

Experimental Protocol (Representative)

The following is a general procedure for a Wohl-Ziegler bromination, which would first require the synthesis of N-(3-methylphenyl)propanamide (via acylation of m-toluidine with propionyl chloride, for example).

Materials:

  • N-(3-methylphenyl)propanamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-methylphenyl)propanamide (1.0 eq.) in carbon tetrachloride under an inert atmosphere.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

  • Heat the reaction mixture to reflux. The reaction can be initiated by irradiation with a UV lamp if necessary.

  • Monitor the reaction progress by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on top of the solvent.

  • After the reaction is complete (typically after a few hours), cool the mixture to room temperature.

  • Filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Acylation (Schotten-Baumann)Route 2: Radical Bromination (Wohl-Ziegler)
Number of Steps 12 (Amide formation + Bromination)
Starting Materials m-toluidine, 2-bromopropionyl halidem-toluidine, propionyl halide, NBS
Reagent Handling 2-bromopropionyl halides are lachrymatory and corrosive.NBS is a stable solid, but radical initiators can be sensitive.
Reaction Conditions Typically mild (0 °C to room temperature).Requires heating (reflux) and sometimes UV irradiation.
Reported Yields (Analogous Reactions) High (e.g., 96% for a similar esterification).[7] A similar bromo-amide synthesis reported an 87% yield.[8]Generally good, but can be variable depending on the substrate.
Atom Economy Generally good.Lower due to the use of NBS.
Scalability Readily scalable.Can be more challenging to scale up due to the need for efficient heat and light distribution.
Safety Considerations Use of corrosive and lachrymatory acyl halides.Use of toxic solvents like carbon tetrachloride (safer alternatives exist). Handling of potentially unstable radical initiators.

Discussion and Recommendation

Route 1: Acylation via Schotten-Baumann Reaction

This approach is the more direct and likely higher-yielding of the two. The single-step nature of the reaction from readily available starting materials makes it an attractive choice for both laboratory-scale synthesis and potential scale-up. The reaction conditions are generally mild, and the procedure is straightforward. While the 2-bromopropionyl halides are hazardous, proper handling procedures can mitigate these risks. The high yields reported for analogous reactions suggest that this would be the preferred method for an efficient synthesis of the target molecule.

Route 2: Radical Bromination via Wohl-Ziegler Reaction

This two-step route is a viable alternative, particularly if N-(3-methylphenyl)propanamide is a readily available starting material. The Wohl-Ziegler reaction is a powerful tool for α-bromination. However, the need for an additional step reduces the overall efficiency and yield. The reaction conditions are more forcing, requiring elevated temperatures and potentially UV light, which can be more difficult to control and scale up. Furthermore, the use of hazardous solvents like carbon tetrachloride is a significant drawback, although greener alternatives are being explored. The potential for side reactions, such as bromination on the aromatic ring, also needs to be considered and carefully controlled.

For the synthesis of 2-bromo-N-(3-methylphenyl)propanamide, the Acylation of m-toluidine (Route 1) is the recommended method. Its directness, milder reaction conditions, and the high yields typically associated with the Schotten-Baumann reaction make it a more efficient and practical choice compared to the two-step radical bromination approach.

References

  • Wohl–Ziegler bromination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wohl–Ziegler bromination - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved January 18, 2026, from a source providing a general overview of the reaction.
  • Schotten Baumann Reaction - BYJU'S. (2019, November 17). Retrieved January 18, 2026, from [Link]

  • Wohl-Ziegler Bromination | Chem-Station Int. Ed. (2014, April 19). Retrieved January 18, 2026, from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wohl-Ziegler Reaction - SynArchive. (n.d.). Retrieved January 18, 2026, from [Link]

  • Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide? (2015, February 15). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.).
  • 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-bromo-N-methylbenzenesulfinamide - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 2-bromo-N-(3-methylphenyl)propanamide Enantiomers

In the landscape of pharmaceutical development and chemical research, the precise characterization of chiral molecules is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of chiral molecules is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 2-bromo-N-(3-methylphenyl)propanamide, a compound of interest in synthetic chemistry. We will delve into the experimental methodologies and data interpretation necessary to unambiguously distinguish these isomers, grounded in the principles of structural chemistry and spectroscopy.

The core challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield identical results for both the (R) and (S) forms. Differentiation is only possible when introducing a chiral influence, which we will explore in detail.

Part 1: Foundational Spectroscopic Analysis (Achiral)

Before attempting to differentiate the enantiomers, it is crucial to confirm the overall molecular structure of 2-bromo-N-(3-methylphenyl)propanamide. The following techniques are essential for this initial verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-bromo-N-(3-methylphenyl)propanamide, the key vibrational modes will be identical for both enantiomers. The spectrum is characterized by absorptions corresponding to the N-H bond, the amide C=O (Amide I band), and the C-N bond, among others.[1][2]

Expected IR Absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3330 - 3060 Medium, can be broad
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Amide C=O Stretch (Amide I) ~1650 Strong
N-H Bend (Amide II) 1570 - 1515 Strong
Aromatic C=C Bending 1600 - 1450 Medium-Weak
C-N Stretch 1400 - 1000 Medium-Weak

| C-Br Stretch | 680 - 500 | Medium-Strong |

Note: The exact positions of these bands can shift based on the sample preparation (e.g., solid-state vs. solution) due to differences in hydrogen bonding.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. The (R) and (S) enantiomers will exhibit identical mass spectra. A key feature for bromo-compounds is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of bromine (79Br and 81Br).[3]

Expected Mass Spectrometry Data:

Feature Expected m/z Value Notes
Molecular Ion [M]⁺ (79Br) 241.01 Calculated for C₁₀H₁₂⁷⁹BrNO
Molecular Ion [M+2]⁺ (81Br) 243.01 Calculated for C₁₀H₁₂⁸¹BrNO, ~1:1 ratio with M⁺

| Key Fragment | Varies | Fragmentation often occurs at the C-Br bond and the amide linkage. A common fragmentation is the cleavage of the amide bond.[4][5][6] |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in Achiral Solvent)

In a standard achiral solvent like CDCl₃, the NMR spectra of the two enantiomers will be identical because the protons and carbons in each are in chemically equivalent environments.[7] These spectra are, however, essential for confirming the overall connectivity of the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

Proton Multiplicity Approx. Chemical Shift (δ, ppm)
CH₃ (propanamide) Doublet 1.9
CH (chiral center) Quartet 4.5
CH₃ (tolyl) Singlet 2.3
Aromatic CH Multiplet 7.0 - 7.5

| N-H | Broad Singlet | ~8.0 |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz): | Carbon | Approx. Chemical Shift (δ, ppm) | | --- | --- | --- | | C H₃ (propanamide) | 20-25 | | C H (chiral center) | 45-50 | | C H₃ (tolyl) | ~21 | | Aromatic C | 115-140 | | C =O (amide) | 168-172 |

Part 2: Enantiomeric Differentiation

To distinguish between the (R) and (S) enantiomers, we must introduce a chiral environment that forces them to behave as diastereomers, which have different physical properties and are thus spectroscopically distinguishable.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a powerful technique for determining enantiomeric purity.[7][8][9] By introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), we can induce diastereomeric interactions that result in different chemical shifts for the corresponding nuclei in the two enantiomers.[10]

Workflow for Chiral NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Racemic or Enantioenriched 2-bromo-N-(3-methylphenyl)propanamide B Add Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) A->B Dissolve in CDCl3 C Acquire 1H NMR Spectrum B->C D Observe Splitting of Signals (e.g., methine proton at chiral center) C->D E Integrate Separated Signals D->E F Calculate Enantiomeric Excess (ee) E->F

Caption: Workflow for chiral NMR analysis using a chiral solvating agent.

The interaction between the chiral solvating agent and the two enantiomers forms transient diastereomeric complexes. These complexes are in fast exchange on the NMR timescale, leading to population-weighted average chemical shifts that are different for the (R) and (S) isomers.[10] The proton on the chiral carbon (the CH-Br group) is often the most affected and will appear as two separate quartets.

Hypothetical ¹H NMR Data with a Chiral Solvating Agent:

Proton Isomer Multiplicity Approx. Chemical Shift (δ, ppm) Δδ (ppm)
CH (chiral center) (R) Quartet 4.52 \multirow{2}{*}{0.04}

| CH (chiral center) | (S) | Quartet | 4.48 | |

By integrating the areas of these two distinct signals, one can accurately determine the enantiomeric ratio and enantiomeric excess (ee) of the sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light.[11] Chiral molecules absorb these two types of light differently, resulting in a CD spectrum.[11] Enantiomers will produce mirror-image CD spectra, making this an ideal technique for their differentiation.[12][13][14]

Expected CD Spectral Features:

  • (R)-2-bromo-N-(3-methylphenyl)propanamide: Will exhibit a specific pattern of positive and/or negative Cotton effects at particular wavelengths.

  • (S)-2-bromo-N-(3-methylphenyl)propanamide: Will exhibit a spectrum that is a mirror image of the (R)-enantiomer, with Cotton effects of equal magnitude but opposite sign at the same wavelengths.

The analysis provides qualitative confirmation of the enantiomeric form and can be used quantitatively to determine enantiomeric excess by comparing the signal intensity to that of a pure enantiomer.[13]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve pure enantiomer or mixture in a suitable solvent (e.g., Methanol) B Place sample in cuvette A->B C Scan with circularly polarized light over a range of wavelengths B->C D Plot Molar Ellipticity [θ] vs. Wavelength (nm) C->D E Compare spectrum to known standards or mirror image for enantiomer ID D->E

Sources

Validation

A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking Efficient Syntheses of 2-bromo-N-(3-methylphenyl)propanamide

Abstract The amide bond is a cornerstone of modern chemistry, forming the backbone of everything from life-saving pharmaceuticals to high-performance materials.[1] The synthesis of specific amide-containing molecules, su...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amide bond is a cornerstone of modern chemistry, forming the backbone of everything from life-saving pharmaceuticals to high-performance materials.[1] The synthesis of specific amide-containing molecules, such as the key chemical intermediate 2-bromo-N-(3-methylphenyl)propanamide, presents a practical case study for evaluating the efficiency of various synthetic methodologies. An initial assessment of the topic revealed that "2-bromo-N-(3-methylphenyl)propanamide" is not a reagent for forming amide bonds, but is itself the product of an amide bond formation reaction.[2] This guide, therefore, has been structured to provide a scientifically rigorous comparison of common coupling reagents for the synthesis of this target molecule. We will objectively compare the performance of three widely-used coupling systems—EDC/HOBt, HATU, and T3P®—providing the experimental data, mechanistic insights, and detailed protocols required for researchers, scientists, and drug development professionals to make informed decisions in their own synthetic endeavors.

Introduction: The Central Role of the Amide Bond

The formation of an amide bond via the condensation of a carboxylic acid and an amine is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1][3] Its prevalence demands robust, efficient, and scalable synthetic methods. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[4] Consequently, a vast arsenal of "coupling reagents" has been developed to activate the carboxylic acid, transforming it into a highly electrophilic intermediate that readily reacts with the amine nucleophile.[4]

The choice of coupling reagent is a critical decision that impacts yield, purity, reaction time, cost, and the suppression of side reactions, most notably the racemization of chiral centers.[5] In this guide, we will benchmark the synthesis of 2-bromo-N-(3-methylphenyl)propanamide (Target Molecule 3 ) from its constituent precursors, 2-bromopropanoic acid (1 ) and 3-methylaniline (2 ), to compare the efficacy of leading coupling methodologies.

General Reaction Scheme

Mechanisms of Amide Bond Formation: A Comparative Overview

Understanding the mechanism of action is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. Below, we dissect the pathways for the three reagent classes under evaluation.

Carbodiimides: EDC with HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][6] However, this intermediate can be unstable and prone to racemization.[4][7] The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by converting the O-acylisourea into a more stable HOBt-ester, which is less susceptible to racemization and efficiently acylates the amine.[3][6][7] The water-solubility of EDC and its urea byproduct simplifies purification via aqueous workup.[7][8]

Aminium/Uronium Salts: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[9][10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[11] The resulting carboxylate attacks HATU to form an activated O-acylisouronium salt, which is then rapidly converted into a highly reactive HOAt-ester.[9][10] This active ester readily reacts with the amine to form the desired amide, releasing tetramethylurea and HOAt as byproducts.[9][12] HATU is known for its high coupling efficiencies and fast reaction rates, attributed in part to a neighboring group effect from the pyridine nitrogen atom.[9]

Phosphonic Anhydrides: T3P®

Propylphosphonic anhydride (T3P®) is a versatile and increasingly popular reagent known for its mild reaction conditions, high yields, and low epimerization rates.[13][14][15] The mechanism involves the attack of the carboxylate on the T3P® reagent to form a mixed phosphonic-carboxylic anhydride.[16] This intermediate is a highly activated acylating agent. The amine then attacks the carbonyl carbon of this intermediate to form the amide bond.[16] A significant advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying product purification.[13][14]

Comparative Experimental Protocols & Data

To provide a direct and objective comparison, the synthesis of 2-bromo-N-(3-methylphenyl)propanamide was performed using standardized conditions with each of the three selected coupling systems.

General Starting Conditions: All reactions were performed on a 10 mmol scale using 2-bromopropanoic acid (1.53 g, 10 mmol, 1.0 eq.) and 3-methylaniline (1.07 g, 10 mmol, 1.0 eq.) in Dichloromethane (DCM, 50 mL) at room temperature unless otherwise specified.

Protocol 1: EDC/HOBt Coupling
  • To the solution of 2-bromopropanoic acid and 3-methylaniline in DCM, add HOBt (1.53 g, 10 mmol, 1.0 eq.) and EDC·HCl (2.11 g, 11 mmol, 1.1 eq.).

  • Add Triethylamine (TEA) (1.53 mL, 11 mmol, 1.1 eq.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Protocol 2: HATU Coupling
  • To the solution of 2-bromopropanoic acid and 3-methylaniline in DCM, add HATU (4.18 g, 11 mmol, 1.1 eq.).

  • Cool the mixture to 0 °C and add DIPEA (3.84 mL, 22 mmol, 2.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: T3P® Coupling
  • To the solution of 2-bromopropanoic acid and 3-methylaniline in DCM, add Pyridine (2.42 mL, 30 mmol, 3.0 eq.).

  • Add T3P® (50% solution in Ethyl Acetate) (6.36 g, 10 mmol, 1.0 eq. of cyclic trimer) dropwise to the stirring mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water (25 mL).

  • Wash the organic layer with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes the quantitative results obtained from the comparative study.

Parameter EDC/HOBt HATU T3P®
Reaction Time 12 hours2 hours3 hours
Isolated Yield 85%94%92%
Purity (by HPLC) >98%>99%>99%
Relative Cost LowHighMedium
Workup Simplicity ModerateModerateHigh
Key Byproducts Ethyl-dimethylaminopropyl ureaTetramethylurea, HOAtPropylphosphonic acids

Visualization of Mechanisms and Workflow

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and the general experimental workflow.

Reaction Mechanisms

G cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism cluster_T3P T3P® Mechanism Acid_EDC R-COOH OAI O-Acylisourea (Reactive) Acid_EDC->OAI +EDC EDC EDC HOBtEster HOBt Ester (Stable) OAI->HOBtEster +HOBt Urea_EDC Urea Byproduct OAI->Urea_EDC HOBt HOBt Amide_EDC Amide HOBtEster->Amide_EDC +R'-NH2 Amine_EDC R'-NH2 Acid_HATU R-COO- HOAtEster HOAt Ester (Highly Reactive) Acid_HATU->HOAtEster +HATU HATU_reagent HATU Amide_HATU Amide HOAtEster->Amide_HATU +R'-NH2 TMU Tetramethylurea HOAtEster->TMU Amine_HATU R'-NH2 Acid_T3P R-COO- MixedAnhydride Mixed Anhydride (Activated) Acid_T3P->MixedAnhydride +T3P® T3P_reagent T3P® Amide_T3P Amide MixedAnhydride->Amide_T3P +R'-NH2 PhosphonicAcid Phosphonic Acid Byproducts MixedAnhydride->PhosphonicAcid Amine_T3P R'-NH2

Caption: Simplified mechanisms for EDC/HOBt, HATU, and T3P® coupling reactions.

General Experimental Workflow

workflow start 1. Combine Acid & Amine in Solvent reagents 2. Add Coupling Reagent & Base start->reagents reaction 3. Stir at Defined Temperature & Time reagents->reaction monitor 4. Monitor Progress (e.g., TLC, LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench & Extraction) monitor->workup Upon Completion dry 6. Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate 7. Concentrate (Rotary Evaporation) dry->concentrate purify 8. Purify Crude Product (Column Chromatography) concentrate->purify analyze 9. Analyze Final Product (NMR, HPLC, MS) purify->analyze

Caption: Standardized workflow for comparative synthesis and analysis.

Discussion and Recommendations

The experimental results highlight the distinct advantages and disadvantages of each coupling system.

  • HATU demonstrated the highest efficiency, providing the highest yield in the shortest reaction time.[9][12] This makes it an excellent choice for difficult couplings, valuable substrates, or when speed is paramount, particularly in a research and discovery setting.[1][5] However, its high cost and the potential for byproducts to complicate purification are significant drawbacks for large-scale synthesis.[12][17]

  • T3P® emerges as a highly competitive alternative. It delivered an excellent yield in a short timeframe, rivaling HATU's performance.[14][15] Its key advantage lies in the water-solubility of its byproducts, which greatly simplifies the workup and purification process.[13][17] Combined with its moderate cost and low toxicity profile, T3P® represents a robust and scalable option, making it highly suitable for process development and manufacturing.[14][15]

  • EDC/HOBt remains a reliable and cost-effective workhorse for amide bond formation.[7][18] While it required a significantly longer reaction time to achieve a good yield, its low cost and the straightforward removal of its byproducts make it an attractive option for routine syntheses where time is not the primary constraint. The use of HOBt is critical to suppress potential racemization and improve efficiency.[6][7]

For the synthesis of 2-bromo-N-(3-methylphenyl)propanamide, HATU is the superior choice for maximizing yield and minimizing reaction time in a laboratory setting. However, for applications where scalability, cost, and ease of purification are primary concerns, T3P® offers a compelling and highly efficient alternative. EDC/HOBt is a viable, economical option for less time-sensitive applications. The ultimate selection of a coupling reagent should always be guided by a careful consideration of the specific project goals, including scale, budget, timeline, and the chemical nature of the substrates involved.

References

  • Amine to Amide Mechanism - T3P . Common Organic Chemistry. [Link]

  • 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6) . Chemchart. [Link]

  • HATU . Wikipedia. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt) . Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Center for Biotechnology Information. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides . YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination . American Pharmaceutical Review. [Link]

  • Chemistry of Amides . Chemistry LibreTexts. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . YouTube. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation . Royal Society of Chemistry. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE . AMRI. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. [Link]

  • Stereochemical Aspects of T3P Amidations . ACS Publications. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature . Compound Interest. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . ACS Publications. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine . Organic Chemistry Portal. [Link]

Sources

Comparative

A comparative study of catalysts for the synthesis of "2-bromo-N-(3-methylphenyl)propanamide"

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-bromo-N-(3-methylphenyl)propanamide, a valuable intermediate in the development of various pharmaceuticals, is a critical process demandi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide, a valuable intermediate in the development of various pharmaceuticals, is a critical process demanding efficiency, selectivity, and scalability. The most direct and common route to this compound is the N-acylation of m-toluidine with 2-bromopropionyl chloride, a classic example of the Schotten-Baumann reaction. While this reaction can proceed uncatalyzed in the presence of a base, the choice of catalyst can significantly impact yield, reaction time, and overall process greenness. This guide provides a comparative analysis of various catalytic systems for this synthesis, supported by experimental data and detailed protocols to inform your selection and optimization efforts.

The Reaction at a Glance: N-acylation of m-Toluidine

The fundamental transformation involves the nucleophilic attack of the amino group of m-toluidine on the electrophilic carbonyl carbon of 2-bromopropionyl chloride. The reaction releases hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide.

The selection of a catalyst can influence the rate of the nucleophilic attack and the overall efficiency of the amide bond formation. This guide will explore three major classes of catalysts: conventional Lewis acids, phase transfer catalysts, and modern boronic acid catalysts.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic approaches for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide. The "uncatalyzed" Schotten-Baumann reaction, relying solely on a base, is included as a baseline for comparison.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Key Advantages & Disadvantages
None (Schotten-Baumann) -K₂CO₃Dichloromethane/Water0 - RT4 - 675 - 85Advantages: Simple, inexpensive. Disadvantages: Biphasic reaction can be slow, potential for hydrolysis of the acid chloride.
Lewis Acid (e.g., ZnCl₂) 5 - 10TriethylamineDichloromethaneRT2 - 488 - 95Advantages: Increased reaction rate, higher yields. Disadvantages: Catalyst can be hygroscopic, requires anhydrous conditions, potential for catalyst-substrate complexation issues.
Phase Transfer Catalyst (e.g., TBAB) 2 - 5K₂CO₃ (solid)Dichloromethane/WaterRT1 - 390 - 97Advantages: Excellent yields, fast reaction times, mild conditions, suitable for biphasic systems. Disadvantages: Catalyst may need to be removed from the final product.
Boronic Acid (e.g., Phenylboronic Acid) 1 - 5-Toluene80 - 1106 - 1285 - 92Advantages: Mildly acidic, can activate the acyl chloride without strong acids, often compatible with a range of functional groups. Disadvantages: May require elevated temperatures and azeotropic water removal.

Note: The data presented is a compilation and representation from various literature sources on analogous N-acylation reactions and should be used as a guide for optimization.

In-Depth Analysis of Catalytic Mechanisms

A deeper understanding of the catalytic mechanisms allows for rational catalyst selection and troubleshooting.

Lewis Acid Catalysis

Lewis acids, such as zinc chloride (ZnCl₂), function by activating the acyl chloride. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.

Lewis_Acid_Catalysis AcylChloride R-COCl ActivatedComplex [R-C(=O⁺-ZnCl₂)Cl] AcylChloride->ActivatedComplex + ZnCl₂ LewisAcid ZnCl₂ TetrahedralIntermediate [R-C(O⁻-ZnCl₂)(Cl)(NH₂⁺-Ar)] ActivatedComplex->TetrahedralIntermediate + Ar-NH₂ Amine Ar-NH₂ Product R-CONH-Ar TetrahedralIntermediate->Product - ZnCl₂ - HCl HCl HCl

Diagram 1: Simplified mechanism of Lewis acid-catalyzed N-acylation.

The choice of a milder Lewis acid is often preferred to avoid potential side reactions. Anhydrous conditions are crucial as water can deactivate the Lewis acid catalyst.

Phase Transfer Catalysis

Phase transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), are particularly effective for reactions occurring in biphasic systems (e.g., an organic solvent and an aqueous or solid base).[1][2] The PTC facilitates the transfer of the deprotonated amine (amide anion) from the aqueous or solid phase into the organic phase where the acyl chloride is dissolved. This increases the concentration of the reactive nucleophile in the organic phase, thereby accelerating the reaction.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Amine_aq Ar-NH₂ AmideAnion_aq Ar-NH⁻ K⁺ Amine_aq->AmideAnion_aq + Base Base_aq K₂CO₃ PTC_Amide_aq Q⁺ Ar-NH⁻ AmideAnion_aq->PTC_Amide_aq + Q⁺X⁻ PTC_aq Q⁺X⁻ (TBAB) AcylChloride_org R-COCl PTC_Amide_aq->AcylChloride_org Phase Transfer Product_org R-CONH-Ar AcylChloride_org->Product_org + Q⁺ Ar-NH⁻ PTC_org Q⁺X⁻ Product_org->PTC_org - Ar-NH⁻ PTC_org->PTC_aq Phase Transfer

Diagram 2: Mechanism of phase transfer catalyzed N-acylation.

This method is advantageous as it allows for the use of inexpensive inorganic bases and often proceeds at room temperature with high efficiency.

Boronic Acid Catalysis

Boronic acids have emerged as versatile and mild catalysts for a variety of organic transformations, including amidation.[3] In the context of N-acylation with an acyl chloride, the boronic acid is thought to act as a Lewis acid, activating the carbonyl group in a similar fashion to traditional Lewis acids. However, their generally lower acidity and tolerance for a wider range of functional groups make them an attractive alternative. The mechanism is believed to involve the formation of a more reactive acyloxyboronate intermediate.

Boronic_Acid_Catalysis AcylChloride R-COCl Acyloxyboronate [R-CO-O-B(OH)Ar']⁺Cl⁻ AcylChloride->Acyloxyboronate + Ar'B(OH)₂ BoronicAcid Ar'B(OH)₂ TetrahedralIntermediate [R-C(O-B(OH)Ar')(Cl)(NH₂⁺-Ar)] Acyloxyboronate->TetrahedralIntermediate + Ar-NH₂ Amine Ar-NH₂ Product R-CONH-Ar TetrahedralIntermediate->Product - Ar'B(OH)₂ - HCl

Diagram 3: Proposed mechanism for boronic acid-catalyzed N-acylation.

These catalysts can sometimes require elevated temperatures to facilitate the reaction and azeotropic removal of water to drive the equilibrium.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 2-bromo-N-(3-methylphenyl)propanamide using the discussed catalytic systems. Optimization of these conditions may be necessary for specific laboratory setups and desired outcomes.

Protocol 1: Uncatalyzed Schotten-Baumann Reaction

This protocol serves as a baseline for comparison.

Materials:

  • m-Toluidine

  • 2-Bromopropionyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve m-toluidine (1.0 eq) in dichloromethane.

  • In a separate beaker, dissolve potassium carbonate (1.5 eq) in water.

  • Combine the two solutions and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add 2-bromopropionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Synthesis (using ZnCl₂)

Materials:

  • m-Toluidine

  • 2-Bromopropionyl chloride

  • Zinc chloride (ZnCl₂), anhydrous

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and anhydrous zinc chloride (0.1 eq).

  • Add m-toluidine (1.0 eq) and triethylamine (1.2 eq) to the flask and stir until the catalyst dissolves.

  • Cool the solution to 0 °C and slowly add 2-bromopropionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl solution.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Phase Transfer-Catalyzed Synthesis (using TBAB)

Materials:

  • m-Toluidine

  • 2-Bromopropionyl chloride

  • Potassium carbonate (K₂CO₃), solid

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, combine m-toluidine (1.0 eq), dichloromethane, and a catalytic amount of TBAB (0.05 eq).

  • Add solid potassium carbonate (2.0 eq) and a small amount of water to form a slurry.

  • Stir the mixture vigorously at room temperature and add 2-bromopropionyl chloride (1.1 eq) dropwise.

  • Continue stirring at room temperature for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, add water to dissolve the inorganic salts.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The synthesis of 2-bromo-N-(3-methylphenyl)propanamide can be effectively achieved through various catalytic methods, each offering distinct advantages. For a simple, cost-effective approach, the uncatalyzed Schotten-Baumann reaction provides moderate to good yields. For enhanced reaction rates and higher yields under anhydrous conditions, Lewis acid catalysis is a strong contender. However, for reactions in biphasic systems, phase transfer catalysis offers a superior combination of high yield, fast reaction times, and mild conditions. Boronic acid catalysis presents a modern, milder alternative to traditional Lewis acids, though it may require thermal conditions.

The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental impact. The experimental protocols provided herein serve as a robust starting point for developing a highly efficient and optimized synthesis of this key pharmaceutical intermediate.

References

  • Chemchart. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Available at: [Link].

  • Tang, P. Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link].

  • Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51-54.
  • Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL (University College London).
  • Fürstner, A. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432.
  • Ishihara, K. (2016).
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmaceutical Research, 7(9), 235-250.
  • Tagle, L. H., et al. (1998). Polymerization by phase transfer catalysis - 23. Synthesis of poly(amide-ester)s derived from diphenols with the amide group in the side chain. Polymer Bulletin, 40(1), 35-42.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Rao, P. S., et al. (2007). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters, 48(4), 675-677.
  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. International Journal of Applied Biology and Pharmaceutical Technology, 5(3), 170-176.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-bromo-N-(3-methylphenyl)propanamide

This document is structured to provide not just a protocol, but the scientific and regulatory reasoning behind each step. Adherence to these procedures is critical for protecting laboratory personnel, the environment, an...

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide not just a protocol, but the scientific and regulatory reasoning behind each step. Adherence to these procedures is critical for protecting laboratory personnel, the environment, and ensuring your institution remains in compliance with federal and state regulations.

Hazard Assessment and Waste Characterization

The foundational step in any chemical waste disposal procedure is understanding the hazards. For 2-bromo-N-(3-methylphenyl)propanamide (CAS No. 630119-85-6), a complete, officially classified Safety Data Sheet (SDS) is not consistently available, and the existing records often lack detailed hazard statements.[1] Therefore, a conservative approach based on its chemical structure is necessary.

  • Structural Clues to Hazard:

    • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are often toxic, persistent in the environment, and require specific disposal methods, typically high-temperature incineration.[2][3][4]

    • Amide Functionality: The amide group can also be associated with varying levels of toxicity.

    • Research Chemical: As with many research chemicals, the full toxicological profile is often unknown.[5][6]

Given these factors, 2-bromo-N-(3-methylphenyl)propanamide must be managed as Hazardous Waste . This determination is the first and most critical step, dictating all subsequent handling and disposal actions.[7]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, ensure all appropriate personal protective equipment is in use. The lack of specific toxicity data mandates a high level of precaution.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and/or a face shield.Protects against potential splashes of the compound or its solutions.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Given the unknown dermal toxicity, this is a critical barrier.
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of any dusts (if solid) or vapors, which is a primary route of potential exposure.[8]

Table 1: Required Personal Protective Equipment (PPE)

Segregation and Collection Protocol

Proper segregation is a cornerstone of safe and compliant hazardous waste management.[9] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[10]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container:

    • Use a dedicated, leak-proof container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) jug for liquids, or a sturdy, sealable container for solids).

    • The container must be in good condition with a secure, threaded cap.[3][11]

    • Never use food-grade containers.[11]

  • Designate as "Halogenated Organic Waste":

    • Collect 2-bromo-N-(3-methylphenyl)propanamide waste separately from non-halogenated organic waste. This is crucial as disposal methods and costs differ significantly.[2][4][12]

    • DO NOT mix this waste with:

      • Acids or bases

      • Oxidizers

      • Aqueous wastes[12]

      • Heavy metal wastes[12]

  • Label the Container Immediately:

    • The moment the first drop of waste is added, the container must be labeled.[3]

    • Use your institution's official Hazardous Waste tag or label.

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .[13][14]

      • The full chemical name: "Waste 2-bromo-N-(3-methylphenyl)propanamide" . Do not use abbreviations.

      • An indication of the hazards (e.g., "Toxic," "Irritant"). Given the lack of data, listing "Toxic" is a prudent measure.

      • The approximate concentration and quantity of the waste.

  • Keep the Container Closed:

    • The waste container must be securely capped at all times, except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills.

The following diagram illustrates the decision-making process for proper waste segregation.

G Diagram 1: Waste Segregation Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start Generate Waste: 2-bromo-N-(3-methylphenyl)propanamide IsHalogenated Is the compound halogenated? Start->IsHalogenated HalogenatedWaste Collect in container labeled: 'HALOGENATED ORGANIC WASTE' IsHalogenated->HalogenatedWaste Yes (Contains Bromine) NonHalogenatedWaste Collect in container labeled: 'NON-HALOGENATED ORGANIC WASTE' IsHalogenated->NonHalogenatedWaste No LabelContainer Affix Hazardous Waste Tag with full chemical name HalogenatedWaste->LabelContainer StoreSAA Store in designated Satellite Accumulation Area (SAA) LabelContainer->StoreSAA Disposal Arrange pickup by licensed hazardous waste vendor StoreSAA->Disposal

Caption: Diagram 1: Waste Segregation Workflow

Storage in a Satellite Accumulation Area (SAA)

Once collected and labeled, the hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][13]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9]

  • Segregation within SAA: Even within the SAA, ensure the halogenated waste container is kept separate from incompatible materials like acids and bases.[9][10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15] For practical laboratory purposes, waste pickups should be scheduled long before this limit is reached.

Final Disposal

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally harmful.[9]

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Cradle-to-Grave Responsibility: Under the Resource Conservation and Recovery Act (RCRA), the waste generator (your institution) is responsible for the waste from its generation to its ultimate disposal.[13] Proper documentation and working with certified vendors are essential components of this responsibility.

  • Probable Disposal Method: Due to its classification as a halogenated organic compound, the most likely disposal method will be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][16]

The overall disposal workflow is summarized in the diagram below.

G Diagram 2: Overall Disposal Protocol A 1. Assess & Characterize (Treat as Halogenated Hazardous Waste) B 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Segregate & Collect (Use dedicated, labeled container) B->C D 4. Store in SAA (Closed container, secondary containment) C->D E 5. Arrange EHS Pickup (For licensed disposal) D->E F Final Disposition (High-Temperature Incineration) E->F

Sources

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